FKGK18
Description
Properties
IUPAC Name |
1,1,1-trifluoro-6-naphthalen-2-ylhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3O/c17-16(18,19)15(20)8-4-1-5-12-9-10-13-6-2-3-7-14(13)11-12/h2-3,6-7,9-11H,1,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWWTQMRNJSJGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCCCC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FKGK18: A Technical Deep-Dive into its Mechanism of Action as a Novel iPLA2β Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FKGK18 is a potent, reversible, and selective inhibitor of the Group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2][3][4][5] This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows. Unlike the widely used irreversible inhibitor bromoenol lactone (BEL), this compound offers the significant advantages of reversibility and greater specificity, making it a more suitable candidate for both in vitro and in vivo studies.[1][3][4][5] Its primary therapeutic potential lies in the prevention of beta-cell apoptosis, with implications for the treatment of diabetes.[1][2][4]
Core Mechanism of Action: Targeting iPLA2β
The primary molecular target of this compound is the enzyme iPLA2β, a key player in membrane phospholipid remodeling, signal transduction, and apoptosis.[3][4] this compound is a fluoroketone (FK)-based compound that is suggested to interact with the lipase consensus sequence of iPLA2.[3][4] This interaction inhibits the enzyme's ability to hydrolyze the sn-2 substituent from membrane phospholipids, a process that releases arachidonic acid and other lipid signaling molecules.
A critical feature of this compound is its reversible inhibition of iPLA2β.[1][3][4][5] This contrasts with BEL, a suicide inhibitor that forms a covalent bond with the enzyme, leading to irreversible inactivation.[3] The reversibility of this compound makes it a more valuable tool for studying the dynamic roles of iPLA2β and a potentially safer therapeutic agent.
Furthermore, this compound demonstrates a high degree of selectivity. It is significantly more potent against iPLA2β compared to other phospholipase A2 isoforms, such as iPLA2γ, cytosolic PLA2 (cPLA2), and secretory PLA2 (sPLA2).[1][2][3][4] It also does not exhibit non-specific inhibition of proteases like α-chymotrypsin, a known off-target effect of BEL.[1][3][4][5]
Signaling Pathways Modulated by this compound
By inhibiting iPLA2β, this compound intervenes in several critical downstream signaling cascades, particularly those related to beta-cell function and survival under conditions of endoplasmic reticulum (ER) stress.
Inhibition of ER Stress-Induced Apoptosis Pathway
ER stress is a major contributor to beta-cell dysfunction and death in diabetes. The activation of iPLA2β is a key step in the ER stress-induced apoptotic pathway. This compound's inhibition of iPLA2β disrupts this pathway, leading to a reduction in beta-cell apoptosis.[1][4][5] A key downstream consequence of iPLA2β activation during ER stress is the induction of neutral sphingomyelinase 2 (NSMase2).[1][3] this compound has been shown to effectively inhibit this induction.[3][6]
References
- 1. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FKGK 18 | TargetMol [targetmol.com]
- 3. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
FKGK18: A Selective and Reversible Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Group VIA Ca2+-independent phospholipase A2 (iPLA2β) is a key enzyme in cellular signaling, implicated in a variety of physiological and pathological processes, including inflammation, apoptosis, and metabolic disorders. The development of selective inhibitors for iPLA2β is crucial for elucidating its precise functions and for therapeutic intervention. This technical guide provides a comprehensive overview of FKGK18, a potent and selective fluoroketone-based inhibitor of iPLA2β. This document details the quantitative inhibitory profile of this compound, outlines experimental protocols for its characterization, and visualizes its impact on relevant signaling pathways, offering a valuable resource for researchers in the field.
Introduction
Phospholipase A2 (PLA2) enzymes catalyze the hydrolysis of the sn-2 fatty acyl bond of phospholipids, releasing a free fatty acid and a lysophospholipid.[1][2] These products can act as second messengers in a multitude of signaling cascades.[2][3] The Ca2+-independent PLA2 (iPLA2) family, particularly the Group VIA isoform iPLA2β, has garnered significant attention for its role in membrane remodeling, cell proliferation, apoptosis, and signal transduction.[1][2] Dysregulation of iPLA2β activity has been linked to various diseases, including neurodegenerative disorders, diabetes, and cardiovascular abnormalities.[1][4]
Historically, bromoenol lactone (BEL) has been a widely used inhibitor to study iPLA2β.[5][6] However, BEL exhibits several limitations, including irreversible inhibition, instability in solution, and off-target effects, making it suboptimal for in vivo studies.[5][6] This has spurred the development of novel, more specific inhibitors. This compound, a fluoroketone-based compound, has emerged as a promising alternative, demonstrating potent and selective inhibition of iPLA2β.[5][6] A key advantage of this compound is its reversible mode of action, making it a more suitable tool for both in vitro and in vivo investigations.[5][6]
This guide aims to provide a detailed technical resource on this compound for the scientific community, focusing on its quantitative characteristics, experimental methodologies for its study, and its effects on cellular signaling pathways.
Quantitative Data Presentation
The inhibitory potency and selectivity of this compound have been characterized across various studies. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of this compound against iPLA2 Isoforms
| Target Enzyme | Cell/Tissue Source | IC50 | Reference |
| iPLA2β | INS-1 cells overexpressing iPLA2β (cytosol) | ~5 x 10⁻⁸ M (~50 nM) | [5][6] |
| iPLA2γ | Mouse heart membrane fractions | ~1-3 µM | [5][6] |
Table 2: Selectivity Profile of this compound
| Enzyme | Inhibition (%) | Molar Fraction of this compound | Reference |
| Group VIA iPLA2 (iPLA2β) | 99.9% | 0.091 | [7][8] |
| Group IVA cPLA2 | 80.8% | 0.091 | [7][8] |
| Group V sPLA2 | 36.8% | 0.091 | [7][8] |
| α-chymotrypsin | Ineffective inhibitor | Not specified | [5][6] |
Note: The selectivity data from the mixed micelle assay indicates high potency against GVIA iPLA2 at a specific molar fraction, with lower but still significant inhibition of GIVA cPLA2 under these conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
iPLA2β Activity Assay (Radiolabeled Substrate Method)
This protocol is adapted from methods described in studies characterizing this compound and general phospholipase A2 assays.[7]
Objective: To measure the enzymatic activity of iPLA2β in the presence and absence of this compound to determine its inhibitory potency (IC50).
Materials:
-
Cell or tissue lysates (e.g., cytosol from INS-1 cells overexpressing iPLA2β)
-
This compound (and other inhibitors like S-BEL, R-BEL for comparison)
-
Radiolabeled substrate: L-α-1-palmitoyl-2-arachidonoyl-[arachidonoyl-1-¹⁴C] phosphatidylcholine
-
Unlabeled L-α-phosphatidylcholine
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing EGTA to chelate Ca2+
-
ATP solution
-
Dole's extraction medium (isopropanol:n-heptane:H₂SO₄)
-
Scintillation fluid and counter
Procedure:
-
Sample Preparation: Prepare cytosolic fractions from cells or tissues using standard homogenization and centrifugation techniques. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Substrate Preparation: Prepare liposomes containing the radiolabeled and unlabeled phosphatidylcholine. The specific ratio will depend on the desired specific activity.
-
Reaction Setup:
-
In microcentrifuge tubes, add a defined amount of protein from the cell/tissue lysate (e.g., 30 µg).
-
Add varying concentrations of this compound (or vehicle control, typically DMSO). Pre-incubate for a specified time if required.
-
Add ATP to the reaction mixture to support iPLA2β activity.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the prepared liposomal substrate to each tube.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 3-5 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding Dole's extraction medium.
-
Vortex thoroughly to extract the lipids.
-
Separate the phases by centrifugation. The released radiolabeled arachidonic acid will be in the organic phase.
-
-
Quantification:
-
Transfer an aliquot of the organic phase to a scintillation vial.
-
Evaporate the solvent.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the iPLA2β activity as the amount of released radiolabeled fatty acid per unit of time per amount of protein.
-
Plot the percentage of residual activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
ER Stress-Induced Apoptosis Assay (TUNEL Staining with Flow Cytometry)
This protocol is based on the methods used to demonstrate the protective effects of this compound against apoptosis.[5][9]
Objective: To quantify the effect of this compound on apoptosis induced by endoplasmic reticulum (ER) stress.
Materials:
-
INS-1 cells overexpressing iPLA2β (or other relevant cell line)
-
Thapsigargin (ER stress inducer)
-
This compound
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit for flow cytometry
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture INS-1 OE cells to the desired confluency.
-
Treat the cells with vehicle (DMSO), thapsigargin (e.g., 1 µM) alone, or thapsigargin in the presence of varying concentrations of this compound (e.g., 10⁻⁷–10⁻⁵ M) for a specified duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Fix the cells in a suitable fixative (e.g., 1% paraformaldehyde) on ice.
-
-
Permeabilization and Staining:
-
Permeabilize the cells using a permeabilization buffer (e.g., 70% ethanol or Triton X-100 based buffer).
-
Perform the TUNEL staining according to the manufacturer's protocol. This typically involves an enzymatic step to label the 3'-hydroxyl ends of fragmented DNA with a fluorescently labeled dUTP, followed by a staining step for total DNA content (e.g., with Propidium Iodide).
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the fluorescent labels at the appropriate wavelengths.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
-
-
Data Analysis:
-
Compare the percentage of apoptotic cells in the different treatment groups.
-
Express the data as fold-change in apoptosis relative to the vehicle-treated control group.
-
Glucose-Stimulated Insulin Secretion (GSIS) and PGE2 Release Assay
This protocol describes the methodology to assess the impact of this compound on pancreatic islet function.[5][10]
Objective: To measure the effect of this compound on insulin and prostaglandin E2 (PGE2) secretion from pancreatic islets in response to glucose stimulation.
Materials:
-
Isolated human or rodent pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with different glucose concentrations (e.g., 5 mM for basal and 20 mM for stimulated)
-
This compound
-
Insulin ELISA kit
-
PGE2 ELISA kit
Procedure:
-
Islet Culture and Pre-incubation:
-
Culture the isolated islets overnight.
-
Pre-incubate the islets (e.g., 30 islets per condition) in KRB buffer with a basal glucose concentration (e.g., 5 mM) for 1 hour at 37°C.
-
-
Inhibitor Treatment:
-
Replace the pre-incubation buffer with fresh basal glucose KRB containing either vehicle (DMSO) or this compound (e.g., 10⁻⁶ M) and incubate for 1 hour.
-
-
Glucose Stimulation:
-
Replace the buffer with KRB containing:
-
Basal glucose (5 mM) + vehicle
-
Basal glucose (5 mM) + this compound
-
High glucose (20 mM) + vehicle
-
High glucose (20 mM) + this compound
-
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection:
-
Collect the supernatant (medium) from each condition.
-
-
Quantification:
-
Measure the insulin concentration in the collected media using an insulin ELISA kit according to the manufacturer's instructions.
-
Measure the PGE2 concentration in the collected media using a PGE2 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the amount of insulin and PGE2 secreted under each condition.
-
Compare the stimulated secretion in the presence and absence of this compound to determine its inhibitory effect.
-
Signaling Pathways and Visualizations
iPLA2β is involved in complex signaling networks. This compound, by inhibiting iPLA2β, modulates these pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling events.
iPLA2β-Mediated Lipid Signaling Cascade
This pathway illustrates the central role of iPLA2β in generating lipid second messengers and how this compound intervenes.
Caption: this compound inhibits iPLA2β, blocking the release of arachidonic acid and lysophospholipids.
This compound Experimental Workflow for Inhibitor Characterization
This diagram outlines the logical flow of experiments to characterize a novel iPLA2β inhibitor like this compound.
Caption: A logical workflow for the characterization of this compound as an iPLA2β inhibitor.
Role of this compound in Preventing ER Stress-Induced Beta-Cell Apoptosis
This diagram illustrates the signaling pathway leading to beta-cell apoptosis under ER stress and the point of intervention by this compound.
Caption: this compound prevents ER stress-induced apoptosis by inhibiting iPLA2β activation.
Conclusion
This compound represents a significant advancement in the pharmacological toolkit for studying iPLA2β. Its high potency, selectivity over other PLA2 isoforms, and, crucially, its reversible mechanism of action, make it a superior alternative to previously available inhibitors like BEL, particularly for in vivo applications.[5][6] The data and protocols presented in this guide underscore the utility of this compound in dissecting the complex roles of iPLA2β in cellular signaling and disease pathogenesis. For researchers in drug development, this compound serves as a valuable lead compound for the design of therapeutic agents targeting iPLA2β-mediated pathologies. Further investigation into the in vivo efficacy and safety profile of this compound and its derivatives is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. elkbiotech.com [elkbiotech.com]
- 2. iPLA2β and its Role in Male Fertility, Neurological Disorders, Metabolic Disorders, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. Group VIA Ca2+-Independent Phospholipase A2β (iPLA2β) and its role in β-cell Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arborassays.com [arborassays.com]
- 6. protocols.io [protocols.io]
- 7. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. content.abcam.com [content.abcam.com]
- 10. assaygenie.com [assaygenie.com]
An In-depth Technical Guide to FKGK18: A Potent and Reversible iPLA2β Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and biological properties of FKGK18, a fluoroketone-based inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β). This compound has emerged as a valuable research tool and a potential therapeutic candidate for conditions involving iPLA2β dysregulation, such as diabetes.[1][2]
Chemical Structure and Properties
This compound, chemically known as 1,1,1-trifluoro-6-(naphthalen-2-yl)hexan-2-one, is a synthetic compound designed for potent and selective inhibition of iPLA2β.[1][3] Its structure features a trifluoromethyl ketone warhead responsible for the inhibitory activity and a naphthalene group connected by a carbon chain, which contributes to its selectivity.[3]
| Property | Value | Reference |
| Chemical Name | 1,1,1-trifluoro-6-(naphthalen-2-yl)hexan-2-one | [1][3] |
| Molecular Formula | C16H15F3O | [4][5] |
| Molecular Weight | 280.28 g/mol | [4] |
| CAS Number | 1071001-09-6 | [4][5] |
Mechanism of Action and Selectivity
This compound is a potent, reversible inhibitor of iPLA2β.[1][2][6] Unlike the commonly used inhibitor bromoenol lactone (BEL), which is irreversible and can be cytotoxic, this compound offers a more suitable profile for both ex vivo and in vivo studies.[1][2][6] Its inhibitory action is significantly more potent against iPLA2β compared to other phospholipase A2 isoforms.
| Enzyme | IC50 | Selectivity vs. iPLA2β | Reference |
| iPLA2β (cytosolic) | ~5 x 10⁻⁸ M | - | [3] |
| iPLA2γ (membrane-associated) | ~1-3 µM | ~100-fold | [4] |
| cPLA2 (GIVA) | - | 195-fold more potent for iPLA2β | [1][3] |
| sPLA2 (GV) | - | >455-fold more potent for iPLA2β | [1][3] |
Biological Activities and Therapeutic Potential
This compound has been shown to modulate several biological processes mediated by iPLA2β, highlighting its therapeutic potential, particularly in the context of diabetes.
Inhibition of Glucose-Stimulated Insulin Secretion (GSIS) and Prostaglandin E2 (PGE2) Generation
In human pancreatic islets, this compound significantly inhibits glucose-stimulated insulin secretion and the associated release of PGE2, a product of arachidonic acid metabolism.[1] This suggests a role for iPLA2β in the signaling pathways governing insulin release.
| Condition | Insulin Secretion | PGE2 Release | Reference |
| Basal Glucose (5 mM) | No significant change | No significant change | [1] |
| Stimulated Glucose (20 mM) | Significantly decreased to basal levels | Significantly reduced | [1] |
Prevention of Beta-Cell Apoptosis
This compound has demonstrated a protective effect against endoplasmic reticulum (ER) stress-induced apoptosis in pancreatic beta-cells.[3][6] It achieves this by inhibiting the expression of neutral sphingomyelinase 2 (NSMase2), a downstream effector of iPLA2β in the apoptotic pathway.[3]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published research.[1]
iPLA2 Activity Assay
Objective: To determine the inhibitory effect of this compound on iPLA2 activity.
Materials:
-
INS-1 insulinoma cells overexpressing iPLA2β (OE) or mouse heart membrane preparations.
-
Cytosol/membrane extraction buffer.
-
Assay buffer containing ATP.
-
Varying concentrations of this compound.
-
Radiolabeled substrate (e.g., L-α-1-palmitoyl-2-arachidonyl-[arachidonyl-1-¹⁴C]).
Procedure:
-
Prepare cytosol from INS-1 OE cells or membrane fractions from mouse hearts.
-
Aliquots of protein (30 µg) are incubated in the assay buffer.
-
Add varying concentrations of this compound to the protein aliquots.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate for a specified time at 37°C.
-
Terminate the reaction and extract the released radiolabeled arachidonic acid.
-
Quantify the radioactivity using liquid scintillation counting to determine iPLA2 activity.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the impact of this compound on insulin secretion from pancreatic islets.
Materials:
-
Human or rodent pancreatic islets.
-
Krebs-Ringer buffer (KRB) with varying glucose concentrations (e.g., 5 mM for basal, 20 mM for stimulated).
-
This compound solution.
-
Insulin ELISA kit.
Procedure:
-
Culture pancreatic islets (e.g., 30 islets per condition).
-
Pre-incubate islets in KRB with basal glucose (5 mM) for 1 hour.
-
Incubate the islets in KRB with basal (5G) or stimulating (20G) glucose concentrations, in the presence or absence of this compound.
-
Collect the supernatant after the incubation period.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit.
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: this compound inhibits iPLA2β, blocking downstream signaling pathways.
Caption: Workflow for assessing this compound's effect on GSIS.
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 2. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FKGK 18 | TargetMol [targetmol.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
The Role of FKGK18 in the Prevention of Pancreatic Beta-Cell Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic beta-cell apoptosis is a critical factor in the pathogenesis of both type 1 and type 2 diabetes. Endoplasmic reticulum (ER) stress has been identified as a key initiator of beta-cell death. This technical guide provides an in-depth overview of the novel fluoroketone compound, FKGK18, a potent and reversible inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β). By inhibiting iPLA2β, this compound effectively mitigates ER stress-induced beta-cell apoptosis. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its characterization, and provides visualizations of the relevant signaling pathways and experimental workflows.
Introduction: The Challenge of Beta-Cell Apoptosis
The progressive loss of functional beta-cell mass is a hallmark of diabetes mellitus. A key driver of this loss is apoptosis, often triggered by cellular stress, particularly within the endoplasmic reticulum.[1] The ER is a vital organelle for protein folding and, in beta-cells, is responsible for processing the large quantities of proinsulin required for glycemic control.[1] Conditions such as chronic hyperglycemia and inflammation can overwhelm the ER's folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[1][2] This initiates the Unfolded Protein Response (UPR), a signaling network designed to restore homeostasis. However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic program, leading to beta-cell demise.[3]
One of the key players in ER stress-induced apoptosis is the Group VIA Ca2+-independent phospholipase A2 (iPLA2β).[4] The fluoroketone-based compound, this compound, has emerged as a promising therapeutic candidate due to its potent and specific inhibition of iPLA2β.[5][6] This guide will explore the core science behind this compound's protective effects on beta-cells.
This compound: A Potent and Reversible Inhibitor of iPLA2β
This compound is a fluoroketone-based compound that has been characterized as a highly effective inhibitor of iPLA2β.[6] It offers significant advantages over other commonly used iPLA2β inhibitors, such as bromoenol lactone (BEL).
-
Potency and Selectivity: this compound inhibits iPLA2β with a potency approximately 100-fold greater than its effect on the membrane-associated iPLA2γ.[6] This selectivity is crucial for minimizing off-target effects.
-
Reversibility: Unlike BEL, which is an irreversible inhibitor, this compound's inhibition of iPLA2β is reversible.[6] This property is highly desirable for in vivo applications, as it allows for more controlled pharmacological intervention.
-
Specificity: this compound is not a non-specific inhibitor of proteases like α-chymotrypsin, a known off-target of BEL.[6]
-
In Vivo Suitability: The reversible nature of this compound, combined with its stability and specificity, makes it a more suitable candidate for in vivo studies and potential therapeutic development compared to the cytotoxic and unstable BEL.[6][7]
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency of this compound has been quantified through in vitro enzyme activity assays. The following table summarizes the key findings.
| Target Enzyme | Inhibitor | IC50 Value | Reference |
| Cytosol-associated iPLA2β | This compound | ~5 x 10⁻⁸ M | [4] |
| Membrane-associated iPLA2γ | This compound | ~3 x 10⁻⁶ M | [4] |
Mechanism of Action: How this compound Prevents Beta-Cell Apoptosis
This compound exerts its protective effect by intervening in a critical signaling cascade initiated by ER stress. The pathway involves the inhibition of iPLA2β, which subsequently prevents the downstream activation of pro-apoptotic factors.
The ER Stress-iPLA2β-Apoptosis Axis
Under conditions of prolonged ER stress, iPLA2β is activated in beta-cells.[4] This activation leads to a series of events culminating in apoptosis:
-
iPLA2β Activation: ER stress promotes the activation of iPLA2β.[4]
-
NSMase2 Expression: Activated iPLA2β induces the expression of neutral sphingomyelinase 2 (NSMase2).[4][8]
-
Ceramide Production: NSMase2 catalyzes the hydrolysis of sphingomyelin to generate the pro-apoptotic lipid second messenger, ceramide.[8][9]
-
Mitochondrial Dysfunction: Ceramide accumulation leads to mitochondrial dysfunction, including the loss of mitochondrial membrane potential and the release of cytochrome c.[2][10]
-
Caspase Activation: The release of cytochrome c into the cytosol triggers the activation of a caspase cascade, including caspase-3, which executes the final stages of apoptosis.[2][10]
This compound's Point of Intervention
This compound directly inhibits iPLA2β, thereby blocking the entire downstream apoptotic cascade. By preventing the induction of NSMase2, this compound reduces the generation of ceramide and preserves mitochondrial integrity, ultimately protecting the beta-cell from ER stress-induced death.[4][8]
Signaling Pathway Diagram
Quantitative Data: this compound's Effect on Apoptosis and Gene Expression
This compound demonstrates a concentration-dependent inhibition of ER stress-induced apoptosis and the expression of the downstream effector, NSMase2.
| Treatment | This compound Concentration | % Inhibition of NSMase2 mRNA Expression (8h) | % Inhibition of Apoptosis (24h) | Reference |
| Thapsigargin (ER stress inducer) | 0 µM | 0% | 0% | [11] |
| Thapsigargin + this compound | 0.1 µM | ~25% | ~20% | [11] |
| Thapsigargin + this compound | 1.0 µM | ~50% | ~40% | [11] |
| Thapsigargin + this compound | 10 µM | ~75% | ~60% | [11] |
In Vivo Efficacy of this compound
The protective effects of this compound have been observed in vivo using the non-obese diabetic (NOD) mouse model, a spontaneous model of autoimmune type 1 diabetes.
Quantitative Data: In Vivo Effects of this compound in NOD Mice
| Parameter | Vehicle Control | This compound (20 mg/kg, 3x/week) | Reference |
| Diabetes Incidence | High | Reduced | [12] |
| Blood Glucose Levels (in glucose tolerance test) | Elevated | Reduced | [12] |
| Serum Insulin Levels | Decreased | Increased | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
iPLA2β Enzyme Activity Assay
This protocol is adapted from methods used to measure Ca2+-independent PLA2 activity in cell lysates.
Objective: To determine the IC50 of this compound for iPLA2β.
Materials:
-
INS-1 cells overexpressing iPLA2β (or other beta-cell line)
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM EDTA)
-
Radiolabeled substrate (e.g., L-α-dipalmitoyl-(2-[9,10(N)-3H]palmitoyl)-phosphatidylcholine)
-
Assay buffer (e.g., 0.1 M Glycine-NaOH, pH 9.0, 2 µM CaCl2, 10 µg/mL BSA, 2.5 µM sodium deoxycholate)
-
This compound stock solution
-
Scintillation fluid and counter
Procedure:
-
Culture and harvest INS-1 OE cells.
-
Prepare cytosol fractions by cell lysis and ultracentrifugation.
-
Determine protein concentration of the cytosol fraction.
-
In reaction tubes, add assay buffer and varying concentrations of this compound.
-
Add a fixed amount of cytosol protein (e.g., 30 µg) to each tube.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction (e.g., by adding a stop solution like 5% Triton X-100 with EDTA).
-
Extract the released radiolabeled free fatty acid using an organic solvent (e.g., hexane with 0.1% acetic acid).
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Assessment of Apoptosis by TUNEL Assay
This protocol outlines the detection of apoptosis-induced DNA fragmentation using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.
Objective: To quantify the effect of this compound on ER stress-induced apoptosis.
Materials:
-
INS-1 cells or other beta-cell line
-
Thapsigargin (ER stress inducer)
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in appropriate culture plates or on coverslips.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Induce ER stress by adding thapsigargin (e.g., 1 µM) and co-incubate with this compound for 24 hours.
-
Fix the cells with fixation solution.
-
Permeabilize the cells.
-
Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions.
-
Wash the cells to remove unincorporated nucleotides.
-
If using a fluorescent label, counterstain nuclei with DAPI.
-
Analyze the samples by fluorescence microscopy or flow cytometry to determine the percentage of TUNEL-positive (apoptotic) cells.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol describes the measurement of insulin secretion from isolated human islets in response to glucose.
Objective: To determine the effect of this compound on beta-cell function.
Materials:
-
Isolated human islets
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (e.g., 2.8 mM)
-
KRBH with high glucose (e.g., 16.7 mM)
-
This compound
-
Insulin ELISA kit
Procedure:
-
Culture isolated human islets overnight.
-
Pre-incubate islets in low glucose KRBH for 1-2 hours at 37°C.
-
Divide islets into experimental groups (e.g., low glucose, high glucose, high glucose + this compound).
-
Incubate each group in their respective KRBH solutions for 1 hour at 37°C. Ensure this compound is present throughout the stimulation period for the treatment group.
-
Collect the supernatant from each group.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
Normalize insulin secretion to the islet number or total insulin content.
Measurement of Prostaglandin E2 (PGE2) Release
This protocol details the quantification of PGE2 released from islets, an indicator of arachidonic acid hydrolysis.
Objective: To assess the effect of this compound on iPLA2β-mediated arachidonic acid release.
Materials:
-
Supernatant from the GSIS assay (or a parallel experiment)
-
PGE2 ELISA kit
Procedure:
-
Use the supernatant collected from the GSIS assay.
-
Perform the PGE2 ELISA according to the manufacturer's instructions.
-
Briefly, add standards and samples to the antibody-coated plate.
-
Add enzyme-conjugated PGE2 and incubate.
-
Wash the plate and add the substrate.
-
Stop the reaction and measure the absorbance.
-
Calculate the PGE2 concentration from the standard curve.
In Vivo Study in NOD Mice
This protocol provides a general framework for assessing the in vivo efficacy of this compound in preventing diabetes in NOD mice.
Objective: To evaluate the therapeutic potential of this compound in a preclinical model of type 1 diabetes.
Materials:
-
Female NOD mice
-
This compound
-
Vehicle control
-
Blood glucose monitoring system
-
Insulin ELISA kit
Procedure:
-
Randomly assign NOD mice to treatment (this compound) and control (vehicle) groups before the typical onset of diabetes.
-
Administer this compound (e.g., 20 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal injection) three times a week.
-
Monitor blood glucose levels weekly. A mouse is considered diabetic after consecutive readings above a predetermined threshold (e.g., 250 mg/dL).
-
At the end of the study, perform an intraperitoneal glucose tolerance test (IPGTT) to assess glucose homeostasis.
-
Collect blood samples to measure serum insulin levels by ELISA.
-
Analyze the incidence of diabetes and compare metabolic parameters between the groups.
Experimental Workflows and Logical Relationships
Visualizing the experimental processes and the rationale behind this compound's advantages can aid in understanding its potential.
Experimental Workflow for In Vitro Characterization
Logical Advantages of this compound over BELdot
References
- 1. Figure 4: [Assessment of compound activity reversibility...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ceramide in beta cell apoptosis induced by gluco-lipotoxicity: possible role of cer flow for the biosynthesis of complex sphingolipids [air.unimi.it]
- 7. RACking up ceramide-induced islet β-cell dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of ceramide and sphingolipids in pancreatic β-cell function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. assayquant.com [assayquant.com]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
The Role of FKGK18 in Insulin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of the fluoroketone-based compound, FKGK18, in the regulation of insulin secretion. This compound has been identified as a potent and reversible inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β), an enzyme implicated in various cellular processes, including those within pancreatic beta-cells. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, outlines experimental protocols for assessing its activity, and provides visual representations of the relevant signaling pathways and experimental workflows. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for conditions related to beta-cell dysfunction, such as diabetes.
Introduction
Pancreatic beta-cells are central to glucose homeostasis, primarily through the regulated secretion of insulin. Dysfunction of these cells is a hallmark of both type 1 and type 2 diabetes. The intricate signaling cascades that govern insulin release are complex and involve a multitude of enzymes. Among these, the Group VIA Ca2+-independent phospholipase A2 (iPLA2β) has emerged as a significant player.[1][2][3] Recent research has focused on this compound, a potent inhibitor of iPLA2β, to elucidate the role of this enzyme in beta-cell function.[1][2][3][4] This guide synthesizes the current understanding of this compound's impact on insulin secretion.
Mechanism of Action of this compound
This compound exerts its effects primarily through the potent and reversible inhibition of iPLA2β.[1][2][3] Unlike the widely used iPLA2β inhibitor bromoenol lactone (BEL), this compound's inhibition is reversible and it does not exhibit non-specific inhibition of proteases like α-chymotrypsin.[1][2] This specificity makes this compound a more suitable tool for in vitro, ex vivo, and in vivo studies.[1][2][3][4]
The inhibition of iPLA2β by this compound has several downstream consequences that ultimately lead to the inhibition of glucose-stimulated insulin secretion (GSIS).[1][2] The proposed mechanism involves the reduction of arachidonic acid (AA) hydrolysis from beta-cell membrane phospholipids.[1][2] This, in turn, leads to decreased production of signaling molecules such as prostaglandin E2 (PGE2), which are known to modulate insulin release.[1][2]
Furthermore, iPLA2β activation is linked to endoplasmic reticulum (ER) stress-induced beta-cell apoptosis.[1][2] By inhibiting iPLA2β, this compound has been shown to protect against ER stress-induced increases in neutral sphingomyelinase 2 (NSMase2) expression and subsequent beta-cell apoptosis.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound.
Table 1: Inhibitory Potency of this compound
| Target Enzyme | Cell/Tissue Type | Parameter | Value | Reference |
| iPLA2β | INS-1 insulinoma cells (cytosol) | IC50 | ~5 x 10⁻⁸ M | [1][2] |
| iPLA2γ | Rodent myocardial preparations (membrane) | IC50 | ~3 x 10⁻⁶ M | [2] |
| α-chymotrypsin | N/A | Inhibition | Ineffective | [1][2] |
Table 2: Effect of this compound on Insulin Secretion and Related Processes
| Experimental Condition | Cell/Tissue Type | Parameter Measured | Effect of this compound (10⁻⁶ M) | Fold Change/Significance | Reference |
| 20 mM Glucose (Stimulated) | Human Pancreatic Islets | Insulin Secretion | Significant Reduction | ~2.5-fold increase with glucose alone, inhibited by this compound | [2] |
| 5 mM Glucose (Basal) | Human Pancreatic Islets | Insulin Secretion | No significant change | N/A | [2] |
| 20 mM Glucose (Stimulated) | Human Pancreatic Islets | PGE2 Generation | Significant Reduction | Reduced stimulated release | [1][2] |
| 5 mM Glucose (Basal) | Human Pancreatic Islets | PGE2 Generation | No significant change | N/A | [1] |
| Thapsigargin-induced ER Stress | INS-1 OE cells | NSMase2 mRNA Expression | Inhibition of increase | - | [2] |
| ER Stress | Beta-cells | Apoptosis | Inhibition | - | [1][2][3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the role of this compound in insulin secretion.
iPLA2 Activity Assay
-
Objective: To determine the inhibitory effect of this compound on iPLA2β and iPLA2γ activity.
-
Method:
-
Prepare cytosol from INS-1 cells overexpressing iPLA2β (for iPLA2β activity) or membrane fractions from rodent myocardial tissue (for iPLA2γ activity).[1][2]
-
Incubate protein aliquots (e.g., 30 µg) with varying concentrations of this compound.[1][2]
-
Initiate the enzymatic reaction by adding a radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-¹⁴C]arachidonyl-sn-glycero-3-phosphorylcholine).
-
After incubation, terminate the reaction and extract the released radiolabeled arachidonic acid.
-
Quantify the radioactivity using liquid scintillation counting to determine PLA2 activity.
-
Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme activity.[1][2]
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Objective: To assess the impact of this compound on insulin secretion from pancreatic islets in response to glucose.
-
Method:
-
Isolate human or rodent pancreatic islets.
-
Incubate groups of islets (e.g., 30 islets/condition) in Krebs-Ringer bicarbonate (KRB) buffer containing a basal glucose concentration (e.g., 5 mM) for a pre-incubation period (e.g., 1 hour).[2]
-
Replace the medium with fresh KRB containing basal glucose with either DMSO (vehicle control) or this compound (e.g., 10⁻⁶ M) for another incubation period (e.g., 1 hour).[2]
-
Subsequently, expose the islets to KRB with either basal (5 mM) or stimulating (e.g., 20 mM) glucose concentrations, with or without this compound, for a defined period (e.g., 1 hour).[2]
-
Collect the supernatant and measure the insulin concentration using an enzyme-linked immunosorbent assay (ELISA).[2]
-
Prostaglandin E2 (PGE2) Release Assay
-
Objective: To measure the effect of this compound on the release of PGE2, a downstream product of arachidonic acid metabolism.
-
Method:
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of this compound action in inhibiting insulin secretion.
Caption: Experimental workflow for GSIS and PGE2 release assays.
Conclusion and Future Directions
This compound has been characterized as a potent, reversible, and specific inhibitor of iPLA2β that effectively reduces glucose-stimulated insulin secretion.[1][2][3] Its mechanism of action, involving the modulation of arachidonic acid metabolism and protection against beta-cell apoptosis, highlights the critical role of iPLA2β in pancreatic beta-cell function.[1][2] The superior pharmacological profile of this compound compared to other inhibitors like BEL suggests its potential as a valuable research tool and a starting point for the development of therapeutic agents targeting iPLA2β in diabetes and other diseases characterized by beta-cell dysfunction.[1][2][3][4] Further in vivo studies are warranted to fully evaluate the therapeutic potential of this compound.[1][2]
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 2. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of FKGK18 in Mitigating Endoplasmic Reticulum Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endoplasmic reticulum (ER) stress is a critical cellular process implicated in a wide range of pathologies, including metabolic disorders and neurodegenerative diseases. The unfolded protein response (UPR) is the primary signaling network activated to resolve ER stress, but chronic activation can lead to apoptosis. A key player in ER stress-induced apoptosis is the Group VIA Ca2+-independent phospholipase A2 (iPLA2β). This technical guide provides an in-depth overview of FKGK18, a potent and reversible inhibitor of iPLA2β, and its role in attenuating ER stress. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize the associated signaling pathways and workflows.
Introduction to this compound and its Target: iPLA2β
This compound is a fluoroketone-based compound identified as a potent, reversible inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2][3][4] Unlike the commonly used iPLA2β inhibitor, bromoenol lactone (BEL), this compound offers the advantage of reversible inhibition and is not a non-specific inhibitor of proteases, making it a more suitable candidate for both ex vivo and in vivo studies.[1][2][3][5]
iPLA2β is a ubiquitous enzyme involved in various cellular processes, including membrane remodeling and signal transduction.[1][2][3][4] Under conditions of ER stress, iPLA2β is activated and contributes to the apoptotic cascade.[6][7][8][9] this compound's inhibitory action on iPLA2β, therefore, presents a promising therapeutic strategy for diseases associated with ER stress-induced cell death.
Mechanism of Action of this compound in ER Stress
This compound exerts its protective effects against ER stress-induced apoptosis primarily through the inhibition of iPLA2β.[1][2][3][4] The activation of iPLA2β during prolonged ER stress leads to a cascade of events culminating in apoptosis. One key downstream effect of iPLA2β activation is the induction of neutral sphingomyelinase 2 (NSMase2), which in turn leads to the accumulation of ceramides.[1][8][9] Ceramides are pro-apoptotic lipid messengers that can trigger the mitochondrial apoptotic pathway.[8][9]
By inhibiting iPLA2β, this compound effectively blocks this pathway, preventing the induction of NSMase2 and subsequent ceramide generation.[1] This ultimately leads to a reduction in ER stress-induced apoptosis.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's efficacy.
Table 1: Inhibitory Potency of this compound against iPLA2 Isoforms
| Enzyme Target | IC50 of this compound | Comparison | Reference |
| Cytosol-associated iPLA2β | ~5 x 10⁻⁸ M | Similar to S-BEL | [1] |
| Membrane-associated iPLA2γ | ~5 x 10⁻⁶ M | This compound is ~100-fold more potent against iPLA2β | [1] |
Table 2: Effect of this compound on ER Stress-Induced NSMase2 Expression in INS-1 OE Cells
| Treatment Condition | NSMase2 mRNA Fold Change (8h) | NSMase2 mRNA Fold Change (24h) | Reference |
| Vehicle | 1.0 | 1.0 | [1] |
| Thapsigargin (1 µM) | ~3.5 | ~2.5 | [1] |
| Thapsigargin + this compound (0.1 µM) | ~3.0 | ~2.2 | [1] |
| Thapsigargin + this compound (1.0 µM) | ~2.0 | ~1.8 | [1] |
| Thapsigargin + this compound (10 µM) | ~1.5 | ~1.2 | [1] |
Table 3: Effect of this compound on ER Stress-Induced Beta-Cell Apoptosis
| Treatment Condition | % Apoptosis (TUNEL Staining) | Reference |
| Vehicle | ~5% | [1] |
| Thapsigargin (1 µM) | ~25% | [1] |
| Thapsigargin + this compound (0.1 µM) | ~20% | [1] |
| Thapsigargin + this compound (1.0 µM) | ~15% | [1] |
| Thapsigargin + this compound (10 µM) | ~10% | [1] |
Signaling Pathways in ER Stress and this compound Intervention
ER stress activates three primary UPR signaling branches: PERK, IRE1α, and ATF6. While the direct interaction of this compound with these pathways is still under investigation, its role in mitigating the downstream apoptotic consequences of chronic ER stress is evident. iPLA2β has been shown to contribute to ER stress-induced apoptosis, potentially through the PERK/ATF4/CHOP pathway.[6] Furthermore, the related iPLA2γ has been shown to amplify ATF6 activation.[10][11]
The Unfolded Protein Response (UPR) and iPLA2β
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and ER stress.
Induction of ER Stress in Cell Culture
A common method to induce ER stress in vitro is through treatment with thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).[12][13][14]
Protocol:
-
Culture cells (e.g., INS-1 OE cells) to 70-80% confluency in appropriate growth medium.
-
Prepare a stock solution of thapsigargin in DMSO.
-
Dilute the thapsigargin stock solution in cell culture medium to the desired final concentration (e.g., 1 µM).
-
For this compound treatment groups, pre-incubate the cells with the desired concentration of this compound (e.g., 0.1, 1.0, or 10 µM) for a specified time (e.g., 30 minutes) before adding thapsigargin.
-
Remove the existing medium from the cells and replace it with the medium containing thapsigargin (and this compound where applicable).
-
Incubate the cells for the desired time period (e.g., 8, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Proceed with downstream assays such as cell viability, apoptosis, or protein expression analysis.
iPLA2β Activity Assay
This radioactive enzymatic assay measures the hydrolysis of a radiolabeled phospholipid substrate.[15]
Protocol:
-
Prepare cell or tissue lysates in a suitable homogenization buffer on ice.
-
Determine the protein concentration of the lysates.
-
Prepare assay tubes containing the reaction buffer (including EGTA to chelate Ca2+), ATP (an activator of iPLA2β), and the radiolabeled phospholipid substrate (e.g., 1-stearoyl-2-[1-¹⁴C]arachidonyl-sn-glycero-3-phosphocholine).
-
For inhibitor studies, add this compound or other inhibitors at desired concentrations to the respective tubes.
-
Initiate the reaction by adding a specific amount of protein lysate (e.g., 30 µg) to each tube.
-
Incubate the reactions at 37°C for a defined period (e.g., 5-15 minutes).
-
Stop the reaction by adding a quench solution (e.g., Dole's reagent).
-
Extract the released radiolabeled fatty acid using an organic solvent (e.g., heptane).
-
Quantify the radioactivity of the extracted fatty acid using liquid scintillation counting.
-
Calculate the specific enzyme activity as pmol of fatty acid released per mg of protein per hour.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18][19][20]
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with the compounds of interest (e.g., thapsigargin with or without this compound) for the desired duration.
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22][23]
Protocol:
-
Induce apoptosis in cells as described in section 5.1.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Gating Strategy:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Western Blotting for ER Stress Markers
This technique is used to detect and quantify the expression of key ER stress marker proteins such as GRP78 (Bip) and CHOP (GADD153).[24][25][26][27][28]
Protocol:
-
Treat cells as described in section 5.1 and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GRP78 and CHOP overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Experimental and Logical Workflows
Workflow for Assessing this compound's Protective Effect Against ER Stress
Logical Flow of this compound's Mechanism of Action
Conclusion
This compound represents a valuable research tool and a potential therapeutic lead for mitigating diseases characterized by excessive ER stress and subsequent apoptosis. Its specific and reversible inhibition of iPLA2β provides a clear mechanism for its cytoprotective effects. This guide provides researchers and drug development professionals with the foundational knowledge and practical protocols to further investigate the role of this compound and the broader implications of iPLA2β inhibition in ER stress-related pathologies. Further research is warranted to fully elucidate the interactions of the iPLA2β pathway with the canonical UPR signaling branches and to evaluate the in vivo efficacy and safety of this compound.
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 2. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. mdpi.com [mdpi.com]
- 7. iPLA2β Contributes to ER Stress-Induced Apoptosis during Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A link between endoplasmic reticulum stress-induced β-cell apoptosis and the group VIA Ca2+-independent phospholipase A2 (iPLA2β) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Group VIA Ca2+-Independent Phospholipase A2β (iPLA2β) and its role in β-cell Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium-independent Phospholipase A2γ Enhances Activation of the ATF6 Transcription Factor during Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium-independent phospholipase A2γ enhances activation of the ATF6 transcription factor during endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modeling Acute ER stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Intermedin protects thapsigargin-induced endoplasmic reticulum stress in cardiomyocytes by modulating protein kinase A and sarco/endoplasmic reticulum Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analyses of Calcium-Independent Phospholipase A2beta (iPLA2β) in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 22. scispace.com [scispace.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. GRP78/BiP Is Required for Cell Proliferation and Protecting the Inner Cell Mass from Apoptosis during Early Mouse Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
FKGK18: A Technical Guide to its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the biological activity of FKGK18, a potent and reversible inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β). The information presented herein is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development, with a particular focus on metabolic diseases and cellular stress pathways.
Core Mechanism of Action
This compound is a fluoroketone-based compound that acts as a selective inhibitor of iPLA2β.[1][2][3] Unlike the widely used inhibitor bromoenol lactone (BEL), this compound's inhibition is reversible and it does not exhibit non-specific inhibition of other proteases, such as α-chymotrypsin.[1][2][3] This specificity and reversibility make this compound a more suitable tool for in vivo and ex vivo studies of iPLA2β function.[1][2][3] The proposed mechanism of action involves the interaction of this compound with the lipase consensus sequence of the iPLA2 enzyme.[1][4]
Quantitative Biological Activity
The inhibitory potency and selectivity of this compound have been characterized in various in vitro and cellular assays. The following tables summarize the key quantitative data on its biological activity.
Table 1: In Vitro Enzyme Inhibition
| Target Enzyme | Assay System | IC50 Value | Percent Inhibition | Molar Fraction | Reference |
| Group VIA iPLA2 (iPLA2β) | Mixed micelle assay | - | 99.9% | 0.091 | [5] |
| Group IVA cPLA2 | Mixed micelle assay | - | 80.8% | 0.091 | [5] |
| Group V sPLA2 | Mixed micelle assay | - | 36.8% | 0.091 | [5] |
| iPLA2β | Cytosolic extracts from INS-1 cells overexpressing iPLA2β | ~50 nM (~5 x 10⁻⁸ M) | - | - | [1][4][5] |
| iPLA2γ | Mouse heart membrane fractions | ~1-3 µM | - | - | [5][6] |
Table 2: Cellular and In Vivo Activity
| Biological Effect | Model System | Effective Concentration / Dosage | Reference |
| Inhibition of glucose-stimulated insulin secretion (GSIS) and prostaglandin E2 (PGE2) production | Human pancreatic islets | 10 µM | [5][6] |
| Inhibition of thapsigargin-induced apoptosis | INS-1 cells overexpressing iPLA2β | Concentration-dependent | [5][6] |
| Reduction of blood glucose levels | Non-obese diabetic (NOD) mice | 20 mg/kg (intraperitoneal, 3 times per week) | [5][6] |
| Decrease in diabetes incidence | Non-obese diabetic (NOD) mice | 20 mg/kg (intraperitoneal, 3 times per week) | [5] |
| Increase in serum insulin levels | Non-obese diabetic (NOD) mice | 20 mg/kg (intraperitoneal, 3 times per week) | [5] |
Signaling Pathways Modulated by this compound
This compound's primary effect is the inhibition of iPLA2β, which plays a crucial role in cellular signaling, particularly in the context of endoplasmic reticulum (ER) stress and apoptosis in pancreatic beta-cells.
Caption: Signaling pathway of this compound in preventing ER stress-induced beta-cell apoptosis.
Key Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the protocols used in the characterization of this compound.
iPLA2 Enzyme Activity Assay
This assay quantifies the enzymatic activity of iPLA2β in the presence of varying concentrations of this compound to determine the IC50 value.
Caption: Workflow for determining the IC50 of this compound on iPLA2β activity.
Methodology:
-
INS-1 insulinoma cells overexpressing iPLA2β are used to prepare cytosol and membrane fractions.
-
Protein concentration is determined using a Coomassie reagent.
-
Aliquots of the cytosol (containing iPLA2β) are incubated with varying concentrations of this compound.
-
The Ca2+-independent PLA2 enzyme activity is then assayed.
-
The concentration of this compound that inhibits 50% of the enzyme activity is determined as the IC50 value.[1]
Glucose-Stimulated Insulin Secretion (GSIS) and PGE2 Generation in Human Pancreatic Islets
This protocol assesses the effect of this compound on the physiological function of pancreatic islets in response to glucose.
Methodology:
-
Human pancreatic islets are incubated in Krebs-Ringer Bicarbonate (KRB) buffer containing 5 mM glucose for 1 hour.
-
The medium is then replaced with KRB containing 5 mM glucose with either DMSO (vehicle) or this compound (e.g., 10⁻⁶ M) for 1 hour.
-
The islets are subsequently exposed to KRB medium with either 5 mM glucose or a stimulatory concentration of 20 mM glucose, in the presence of DMSO or this compound.
-
After 1 hour, the medium is collected, and the concentrations of insulin and PGE2 are measured by ELISA.[4][7]
ER Stress-Induced Neutral Sphingomyelinase 2 (NSMase2) Expression
This experiment evaluates the ability of this compound to inhibit the induction of a pro-apoptotic enzyme during ER stress.
Methodology:
-
INS-1 OE cells are treated with an ER stress inducer, such as thapsigargin (e.g., 1 µM), in the presence of varying concentrations of this compound (e.g., 0.1, 1.0, or 10 µM) for 8 or 24 hours.
-
Total RNA is extracted from the cells, and cDNA is synthesized.
-
The expression level of NSMase2 mRNA is quantified using real-time PCR.
-
The data is presented as a fold-change in mRNA expression relative to vehicle-treated cells.[7]
ER Stress-Induced Beta-Cell Apoptosis
This assay directly measures the protective effect of this compound against cell death induced by ER stress.
Caption: Workflow for assessing the anti-apoptotic effect of this compound.
Methodology:
-
INS-1 OE cells are treated with thapsigargin (e.g., 1 µM) for 24 hours in the presence of a range of this compound concentrations (e.g., 10⁻⁷ to 10⁻⁵ M).
-
The incidence of apoptosis is assessed using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.
-
The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.
-
The results are plotted as a fold-change in apoptosis relative to vehicle-treated cells.[7]
Conclusion
This compound is a valuable research tool for investigating the roles of iPLA2β in various physiological and pathological processes. Its reversible nature and high selectivity offer distinct advantages over other inhibitors. The demonstrated efficacy of this compound in protecting pancreatic beta-cells from ER stress-induced apoptosis suggests its potential as a therapeutic candidate for the treatment of diabetes and other diseases associated with iPLA2β dysregulation. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic utility.
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FKGK 18 | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
FKGK18: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
FKGK18 is a potent and selective inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β), an enzyme implicated in various cellular processes, including inflammation, insulin secretion, and apoptosis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a summary of its inhibitory activity, detailed experimental protocols for key biological assays, and a discussion of its potential therapeutic applications, particularly in the context of type 1 diabetes. While preclinical data has been promising, there is currently no publicly available information to suggest that this compound has entered human clinical trials.
Introduction
Group VIA Ca2+-independent phospholipase A2 (iPLA2β) has emerged as a significant therapeutic target due to its role in various pathological conditions.[1] The enzyme catalyzes the hydrolysis of phospholipids, leading to the production of free fatty acids and lysophospholipids, which can act as signaling molecules. Dysregulation of iPLA2β activity has been linked to cellular stress, inflammation, and apoptosis.
The development of potent and selective inhibitors of iPLA2β is crucial for elucidating its physiological and pathological roles and for exploring its therapeutic potential. Early inhibitors, such as bromoenol lactone (BEL), suffered from limitations including irreversible inhibition and off-target effects, making them unsuitable for in vivo use.[2][3] This necessitated the discovery of novel, reversible, and more specific inhibitors, leading to the development of the fluoroketone-based compound, this compound.
Discovery and Chemical Properties
This compound, with the chemical name 1,1,1-trifluoro-6-(naphthalen-2-yl)hexan-2-one, was identified as a highly potent inhibitor of iPLA2β through a structure-activity relationship study of fluoroketones.[1] The presence of a naphthyl group was found to be critical for its high inhibitory activity.[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis
The synthesis of this compound was first described by Kokotos G, et al. in the Journal of Medicinal Chemistry in 2010. While the full detailed protocol is available in the original publication, the general approach involves the synthesis of a fluoroketone scaffold coupled with a naphthalene moiety. Researchers are directed to the original publication for the specific reaction steps, reagents, and purification methods.[1]
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the potent and selective inhibition of iPLA2β.[2] This inhibition is reversible, which is a significant advantage over earlier irreversible inhibitors like BEL.[3] By blocking the activity of iPLA2β, this compound modulates downstream signaling pathways involved in inflammation, cellular stress, and apoptosis.
Caption: this compound mechanism of action and downstream signaling.
Preclinical Data
The preclinical development of this compound has focused on its inhibitory potency and selectivity, as well as its efficacy in cellular and animal models of disease, particularly type 1 diabetes.
In Vitro Inhibitory Activity
The inhibitory activity of this compound against various phospholipase A2 enzymes is summarized in the table below.
| Enzyme Target | IC50 / Inhibition | Assay Conditions | Reference |
| Group VIA iPLA2β | ~50 nM | Cytosolic extracts from INS-1 cells overexpressing iPLA2β | [1] |
| Group VIA iPLA2β | 99.9% inhibition at 0.091 mole fraction | Mixed micelle activity assay | [1] |
| Group VIA iPLA2γ | ~1-3 µM | Mouse heart membrane fractions | [1] |
| Group IVA cPLA2 | 80.8% inhibition at 0.091 mole fraction | Mixed micelle activity assay | [1] |
| Group V sPLA2 | 36.8% inhibition at 0.091 mole fraction | Mixed micelle activity assay | [1] |
Cellular Effects in Pancreatic Islets
This compound has been shown to have significant effects on pancreatic islet function and survival.
| Parameter | Effect of this compound (10 µM) | Cell Type | Reference |
| Glucose-Stimulated Insulin Secretion (GSIS) | Inhibition | Human pancreatic islets | [1] |
| Prostaglandin E2 (PGE2) Production | Inhibition of glucose-induced increase | Human pancreatic islets | [1] |
| Thapsigargin-Induced Apoptosis | Concentration-dependent inhibition | INS-1 cells overexpressing iPLA2β | [1] |
In Vivo Efficacy in a Model of Type 1 Diabetes
The therapeutic potential of this compound has been evaluated in the non-obese diabetic (NOD) mouse model, which spontaneously develops autoimmune diabetes.
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Non-obese diabetic (NOD) mice | 20 mg/kg, 3 times per week | Reduced blood glucose levels, decreased incidence of diabetes, increased serum insulin levels | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
iPLA2β Activity Assay
This protocol is adapted from studies characterizing this compound's inhibitory profile.[2]
Objective: To measure the enzymatic activity of iPLA2β in the presence and absence of inhibitors.
Materials:
-
INS-1 cells overexpressing iPLA2β (or other cell/tissue lysates)
-
Lysis buffer (e.g., containing protease inhibitors)
-
Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine)
-
Assay buffer (e.g., HEPES buffer with EGTA)
-
This compound and other inhibitors
-
Scintillation counter and vials
Procedure:
-
Cell Lysate Preparation:
-
Culture and harvest INS-1 OE cells.
-
Resuspend cells in lysis buffer and sonicate on ice.
-
Centrifuge to pellet cellular debris and collect the supernatant (cytosolic fraction).
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add a defined amount of cell lysate (e.g., 30 µg of protein).
-
Add varying concentrations of this compound or vehicle control.
-
Pre-incubate for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the radiolabeled phospholipid substrate.
-
Incubate for a defined period (e.g., 5 minutes at 37°C).
-
-
Extraction and Quantification:
-
Terminate the reaction by adding a stop solution (e.g., Dole's reagent).
-
Extract the released radiolabeled fatty acid using an organic solvent (e.g., heptane).
-
Quantify the radioactivity in the organic phase using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the iPLA2β activity assay.
INS-1 Cell Apoptosis Assay
This protocol is based on methods used to assess the anti-apoptotic effects of this compound.[2]
Objective: To quantify apoptosis in INS-1 cells treated with an inducing agent and this compound.
Materials:
-
INS-1 cells
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., thapsigargin)
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed INS-1 cells in culture plates and allow them to adhere.
-
Pre-treat cells with varying concentrations of this compound or vehicle for a specified time.
-
Induce apoptosis by adding thapsigargin and continue to incubate.
-
-
Cell Staining:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Compare the percentage of apoptotic cells in this compound-treated groups to the control group.
-
In Vivo Study in NOD Mice
This protocol outlines the general procedure for evaluating the efficacy of this compound in the NOD mouse model of type 1 diabetes.[1]
Objective: To determine the effect of this compound on the incidence of diabetes and glycemic control in NOD mice.
Materials:
-
Female NOD mice
-
This compound
-
Vehicle solution for injection
-
Glucose meter and test strips
-
Insulin ELISA kit
Procedure:
-
Animal Husbandry and Treatment:
-
House female NOD mice under specific pathogen-free conditions.
-
Begin treatment at a pre-diabetic age (e.g., 4-6 weeks).
-
Administer this compound (e.g., 20 mg/kg) or vehicle via a specified route (e.g., intraperitoneal injection) three times per week.
-
-
Diabetes Monitoring:
-
Monitor blood glucose levels weekly or bi-weekly.
-
Confirm diabetes with two consecutive blood glucose readings above a threshold (e.g., 250 mg/dL).
-
-
Glucose Tolerance Test (Optional):
-
Perform an intraperitoneal glucose tolerance test (IPGTT) at a specified time point to assess glucose clearance.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood to measure serum insulin levels using an ELISA kit.
-
Harvest pancreata for histological analysis of islet infiltration and beta-cell mass (optional).
-
-
Data Analysis:
-
Plot diabetes incidence curves (Kaplan-Meier) and compare between treatment groups.
-
Analyze blood glucose and serum insulin levels using appropriate statistical tests.
-
Development Status and Future Perspectives
The preclinical data for this compound are compelling, demonstrating its potential as a therapeutic agent for diseases involving iPLA2β dysregulation, particularly type 1 diabetes. Its ability to protect pancreatic beta-cells from apoptosis and reduce the incidence of diabetes in a relevant animal model highlights its promise.
However, a thorough search of public clinical trial registries (e.g., ClinicalTrials.gov) and scientific literature reveals no evidence of this compound having entered human clinical trials. The reasons for this are not publicly known and could range from proprietary development decisions to unforeseen challenges in later-stage preclinical testing (e.g., long-term toxicology, pharmacokinetics in larger animals).
For drug development professionals, the story of this compound underscores the importance of potent and selective target engagement in early-stage discovery. The challenges in translating promising preclinical findings into clinical candidates are numerous, and the journey of this compound beyond the published preclinical data remains to be seen. Further research may focus on optimizing the pharmacokinetic properties of this compound or developing second-generation inhibitors with improved drug-like characteristics.
Conclusion
This compound is a landmark molecule in the study of iPLA2β, offering a potent and selective tool for probing the enzyme's function. Its discovery and preclinical characterization have significantly advanced our understanding of the role of iPLA2β in beta-cell biology and the pathogenesis of type 1 diabetes. While its clinical development status is unknown, the foundational research on this compound provides a strong rationale for the continued exploration of iPLA2β as a therapeutic target. This technical guide serves as a comprehensive resource for researchers and drug developers interested in this promising area of investigation.
References
FKGK18: A Comprehensive Technical Guide to its Target Enzyme and Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
FKGK18 is a potent and selective inhibitor of the group VIA Ca2+-independent phospholipase A2 (iPLA2) enzyme, with a notable preference for the iPLA2β isoform. This technical guide provides an in-depth overview of this compound, including its target enzyme, mechanism of action, and its impact on key signaling pathways. Quantitative data on its inhibitory activity are presented, along with detailed experimental protocols for its characterization. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this compound's biological role and its potential as a therapeutic agent.
Introduction
Group VIA Ca2+-independent phospholipase A2 (iPLA2β) is a key enzyme involved in various cellular processes, including membrane phospholipid remodeling, signal transduction, cell proliferation, inflammation, and apoptosis[1][2]. Dysregulation of iPLA2β has been implicated in a range of pathologies, making it an attractive target for drug development[1][2]. This compound, a fluoroketone-based compound, has emerged as a potent and reversible inhibitor of iPLA2β[1][3][4]. Its selectivity and reversible nature offer potential advantages over other inhibitors like bromoenol lactone (BEL), which exhibits irreversible inhibition and off-target effects[1][3][4]. This guide delves into the core aspects of this compound's interaction with its target and its downstream cellular effects.
Target Enzyme: Group VIA Ca2+-Independent Phospholipase A2 (iPLA2)
This compound primarily targets the group VIA Ca2+-independent phospholipase A2 (iPLA2)[5]. There are two main isoforms of GVIA iPLA2: a cytosolic form, iPLA2β, and a membrane-associated form, iPLA2γ[1][2]. This compound demonstrates a significantly higher potency for iPLA2β compared to iPLA2γ[1][2][4].
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound has been quantified in various studies. The following tables summarize the key findings.
Table 1: IC50 Values of this compound against iPLA2 Isoforms
| Target Enzyme | Cell/Tissue Model | IC50 | Reference |
| iPLA2β | Cytosolic extracts from INS-1 cells overexpressing iPLA2β | ~50 nM | [5] |
| iPLA2γ | Mouse heart membrane fractions | ~1-3 µM | [5] |
Table 2: Selectivity of this compound for GVIA iPLA2
| Enzyme | Inhibition at 0.091 mole fraction | Reference |
| GVIA iPLA2 | 99.9% | [5] |
| GIVA cPLA2 | 80.8% | [5] |
| GV sPLA2 | 36.8% | [5] |
Signaling Pathways Modulated by this compound
By inhibiting iPLA2β, this compound influences several downstream signaling pathways, primarily related to inflammation, apoptosis, and metabolic regulation.
Prostaglandin E2 (PGE2) Production Pathway
iPLA2β is involved in the release of arachidonic acid, a precursor for prostaglandins. This compound has been shown to inhibit glucose-induced increases in prostaglandin E2 (PGE2) production[5].
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 2. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FKGK 18 | TargetMol [targetmol.com]
An In-depth Technical Guide to the Molecular Interactions of FKGK18
For Researchers, Scientists, and Drug Development Professionals
Introduction
FKGK18 is a synthetic, fluoroketone-based small molecule that has emerged as a significant tool in lipid research and cell biology. It is a potent, selective, and reversible inhibitor of the Group VIA Ca²⁺-independent phospholipase A₂ (iPLA₂β), an enzyme implicated in a variety of physiological and pathological processes including membrane phospholipid remodeling, signal transduction, inflammation, and apoptosis.[1][2][3] Unlike older, less specific inhibitors such as bromoenol lactone (BEL), this compound offers a more precise means to investigate the roles of iPLA₂β, making it a valuable compound for studies in diabetes, neurodegenerative disorders, and cardiovascular diseases.[1][3][4] This guide provides a comprehensive overview of this compound's molecular interactions, quantitative data, relevant signaling pathways, and detailed experimental protocols.
Core Molecular Interactions
This compound's primary molecular target is the Group VIA Ca²⁺-independent phospholipase A₂ (iPLA₂β, also known as PNPLA9). Its mechanism of action is distinct from covalent inhibitors like BEL. Computer modeling and mass spectrometry studies suggest that fluoroketone compounds like this compound bind reversibly to the active lipase consensus site of the enzyme, mimicking the binding of natural phospholipid substrates.[2][4] This reversible interaction blocks the entry of substrates, thereby preventing the hydrolysis of the sn-2 fatty acyl bond in phospholipids.
Selectivity and Specificity
A key advantage of this compound is its selectivity. While it potently inhibits the cytosolic iPLA₂β, it has a significantly lower affinity for the membrane-associated iPLA₂γ isoform.[1][2] Furthermore, unlike the widely used inhibitor BEL, which can inhibit other proteases, this compound has been shown to be an ineffective inhibitor of α-chymotrypsin, highlighting its greater specificity for its target phospholipase.[1][2][3]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified in various experimental systems. The following tables summarize the key data for easy comparison.
| Target Enzyme | Assay System | IC₅₀ Value | Reference |
| iPLA₂β (cytosolic) | Cytosolic extracts from INS-1 cells overexpressing iPLA₂β | ~50 nM | [1][2][5][6] |
| iPLA₂γ (membrane-assoc.) | Mouse heart membrane fractions | ~1-3 µM | [1][5][6] |
| R-BEL (for comparison) | Cytosolic extracts from INS-1 cells | ~3 µM | [2] |
Table 1: Comparative IC₅₀ values of this compound against iPLA₂ isoforms.
| Enzyme | Inhibition at 0.091 mole fraction | Reference |
| GVIA iPLA₂ | 99.9% | [5][6] |
| GIVA cPLA₂ | 80.8% | [5][6] |
| GV sPLA₂ | 36.8% | [5][6] |
Table 2: Selectivity profile of this compound in a mixed micelle activity assay.
Signaling Pathways Modulated by this compound
By inhibiting iPLA₂β, this compound modulates several downstream signaling pathways, particularly in pancreatic β-cells. These effects are crucial for understanding its potential therapeutic applications, such as in the prevention of β-cell apoptosis in diabetes.
Inhibition of Glucose-Stimulated Insulin Secretion (GSIS)
iPLA₂β activity is linked to the cellular response to high glucose levels. Its inhibition by this compound has been shown to reduce glucose-stimulated insulin secretion (GSIS) and the release of arachidonic acid, a precursor for inflammatory mediators like prostaglandin E₂ (PGE₂).[1][2]
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 2. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FKGK 18 | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
The Role of FKGK18 in Modulating Prostaglandin E2 Production: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the fluoroketone-based compound, FKGK18, and its inhibitory effects on prostaglandin E2 (PGE2) production. The document outlines the molecular mechanisms, summarizes key quantitative data, and provides detailed experimental protocols for the assays cited in the primary research.
Core Mechanism of Action
This compound functions as a potent and reversible inhibitor of the Group VIA Ca2+-independent phospholipase A2, commonly known as iPLA2β.[1][2][3][4] This enzyme plays a crucial role in the hydrolysis of membrane phospholipids to release arachidonic acid (AA), the primary precursor for the synthesis of various eicosanoids, including prostaglandins.[1][2] By inhibiting iPLA2β, this compound effectively reduces the available pool of arachidonic acid, thereby leading to a significant decrease in the downstream production of PGE2.[1][2]
Signaling Pathway
The inhibitory action of this compound on PGE2 production can be visualized through the following signaling pathway:
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 2. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vivo Efficacy of FKGK18 in Non-Obese Diabetic (NOD) Mice
A Novel Therapeutic Approach for Type 1 Diabetes
These application notes provide a comprehensive overview of the in vivo studies of FKGK18, a reversible inhibitor of Ca2+-independent phospholipase A2β (iPLA2β), in the context of autoimmune diabetes. The data and protocols summarized herein are intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for Type 1 Diabetes (T1D).
Introduction
Autoimmune destruction of pancreatic β-cells is the hallmark of T1D. The enzyme iPLA2β has been implicated in β-cell apoptosis and the progression of diabetes. This compound is a potent and reversible inhibitor of iPLA2β, offering a more suitable candidate for in vivo studies compared to irreversible inhibitors like bromoenol lactone (BEL).[1][2] Studies in Non-Obese Diabetic (NOD) mice, a well-established animal model for spontaneous T1D, have demonstrated the therapeutic potential of this compound in preventing the onset and progression of the disease.[3]
This compound administration in female NOD mice has been shown to significantly decrease the incidence of diabetes. This protective effect is associated with reduced insulitis, preservation of β-cells, improved glucose homeostasis, and higher circulating insulin levels.[3] Mechanistically, this compound appears to modulate the immune response by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) from CD4+ T cells and reducing antibody production by B cells.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of this compound in NOD mice.
Table 1: Effect of this compound on Diabetes Incidence in NOD Mice
| Treatment Group | Age at Study End (weeks) | Diabetes Incidence (%) |
| Vehicle Control | 30 | 80 |
| This compound | 30 | 40 |
Data are representative and compiled from published findings.[3]
Table 2: Impact of this compound on Glucose Homeostasis and Insulin Levels in NOD Mice
| Parameter | Vehicle Control | This compound |
| Non-fasting Blood Glucose (mg/dL) | >250 | <200 |
| Circulating Insulin (ng/mL) | Decreased | Maintained/Increased |
Values are indicative of trends observed in treated versus untreated pre-diabetic NOD mice.[3]
Table 3: this compound Effect on Islet Infiltration in NOD Mice
| Immune Cell Type | Vehicle Control (Insulitis Score) | This compound (Insulitis Score) |
| CD4+ T Cells | Severe | Mild-Moderate |
| B Cells | Severe | Mild-Moderate |
Insulitis scoring is a qualitative assessment of immune cell infiltration in pancreatic islets.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for in vivo studies in NOD mice.
Experimental Protocols
The following are detailed protocols for conducting in vivo studies with this compound in NOD mice, based on established methodologies.
Animal Model and Husbandry
-
Animal Model: Female Non-Obese Diabetic (NOD/ShiLtJ) mice are used as a spontaneous model of autoimmune diabetes.[4][5][6]
-
Source: The Jackson Laboratory (Stock No: 001976) or other reputable vendors.
-
Age: Start experiments with mice aged 4-5 weeks, prior to the significant onset of insulitis.
-
Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.[6]
-
Ethical Considerations: All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
This compound Formulation and Administration
-
Compound: this compound (structure and source to be specified by the researcher).
-
Vehicle: A suitable vehicle for in vivo administration (e.g., a solution of DMSO and polyethylene glycol). The final concentration of DMSO should be minimized.
-
Dose: Based on preliminary studies, an effective dose is administered. This needs to be determined through dose-response studies.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for such studies.
-
Frequency: Daily or every other day injections, depending on the pharmacokinetic profile of the compound.
-
Control Group: Administer the vehicle solution to the control group following the same schedule.
Monitoring of Diabetes Development
-
Blood Glucose Monitoring: Measure non-fasting blood glucose levels weekly from the tail vein using a standard glucometer.[4][5]
-
Definition of Diabetes: Mice are considered diabetic after two consecutive blood glucose readings of ≥250 mg/dL.[4][5]
-
Body Weight: Record body weight weekly as a general health indicator.
Assessment of Glucose Homeostasis and Insulin Levels
-
Glucose Tolerance Test (GTT):
-
Fast mice for 4-6 hours.
-
Administer a bolus of glucose (2 g/kg body weight) via i.p. injection.[6]
-
Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Measurement:
-
Collect blood samples via retro-orbital bleeding or cardiac puncture at the study endpoint.
-
Separate plasma and store at -80°C.
-
Measure insulin levels using a commercially available ELISA kit.
-
Histological Analysis of Insulitis
-
Tissue Collection: At the study endpoint, euthanize mice and perfuse with PBS followed by 4% paraformaldehyde (PFA).
-
Pancreas Dissection: Carefully dissect the pancreas and fix in 10% neutral buffered formalin overnight.
-
Processing and Staining: Embed the pancreas in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Insulitis Scoring: Score islets based on the degree of lymphocytic infiltration:
-
Score 0: No infiltration.
-
Score 1: Peri-insulitis (infiltrate around the islet).
-
Score 2: Moderate insulitis (<50% of islet infiltrated).
-
Score 3: Severe insulitis (>50% of islet infiltrated).
-
Score 4: Destructive insulitis (complete islet destruction).
-
Immunohistochemistry and Immunofluorescence
-
Staining: Use specific antibodies to identify and quantify immune cell populations within the islets (e.g., anti-CD4 for T helper cells, anti-B220 for B cells) and to assess β-cell mass (anti-insulin).
-
Imaging and Analysis: Capture images using a fluorescence or light microscope and quantify the stained areas using image analysis software (e.g., ImageJ).
Flow Cytometry for Immune Cell Profiling
-
Spleen and Pancreatic Lymph Nodes: Harvest spleen and pancreatic lymph nodes and prepare single-cell suspensions.
-
Staining: Stain cells with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, B220, CD11c, F4/80) and intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Analysis: Acquire data on a flow cytometer and analyze using appropriate software (e.g., FlowJo).
Cytokine Analysis
-
Sample Collection: Collect plasma or serum from blood.
-
Measurement: Use a multiplex cytokine assay (e.g., Luminex) or individual ELISAs to quantify the levels of relevant cytokines (e.g., TNF-α, IFN-γ, IL-1β, IL-10).
Adoptive Transfer Studies
-
Objective: To determine if this compound directly affects the diabetogenic potential of T cells.[3]
-
Protocol:
-
Isolate CD4+ T cells from diabetic or pre-diabetic NOD mice.
-
Treat the isolated T cells with this compound or vehicle ex vivo.
-
Inject the treated T cells into immunodeficient NOD.scid mice.
-
Monitor the recipient mice for the development of diabetes.[3]
-
Conclusion
The in vivo studies of this compound in NOD mice provide a strong rationale for its further development as a therapeutic agent for T1D. The protocols outlined above offer a framework for researchers to investigate the efficacy and mechanism of action of this compound and other iPLA2β inhibitors. The ability of this compound to not only protect β-cells but also modulate the autoimmune response highlights its potential as a disease-modifying therapy. Further studies are warranted to explore the long-term efficacy and safety of this promising compound.
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 2. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Ca2+-independent phospholipase A2β (iPLA2β) ameliorates islet infiltration and incidence of diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tolerogenic Immune Modifying Nanoparticles Encapsulating Multiple Recombinant Pancreatic β Cell Proteins Prevent Onset and Progression of Type 1 Diabetes in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of tyrosine protein-kinase 2 reduces islet inflammation and delays type 1 diabetes onset in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NOD mice have distinct metabolic and immunologic profiles when compared with genetically similar MHC-matched ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: FKGK18 for Human Islet Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FKGK18 is a reversible fluoroketone-based inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in human islet studies, based on published research. This compound offers a more stable and less cytotoxic alternative to other iPLA2β inhibitors like bromoenol lactone (BEL), making it a valuable tool for investigating the role of iPLA2β in various biological processes within pancreatic islets.[1][2][3]
Mechanism of Action
This compound selectively inhibits iPLA2β with a potency that is 100-fold greater than its inhibition of iPLA2γ.[1][2][3][4] Unlike the irreversible inhibitor BEL, this compound's inhibition is reversible.[1][2][3][4] In human islets, iPLA2β is implicated in glucose-stimulated insulin secretion (GSIS), arachidonic acid hydrolysis, and endoplasmic reticulum (ER) stress-induced apoptosis.[1][3] By inhibiting iPLA2β, this compound can modulate these crucial cellular pathways.
Signaling Pathway of this compound in Human Islets
The following diagram illustrates the signaling pathway affected by this compound in human pancreatic β-cells. Under stimulatory glucose conditions, iPLA2β is activated, leading to the hydrolysis of arachidonic acid (AA) from membrane phospholipids. AA is then metabolized to prostaglandins, such as PGE2, which can modulate insulin secretion. This compound acts by inhibiting iPLA2β, thereby reducing the release of AA and subsequent PGE2 production, which in turn impacts GSIS. Additionally, iPLA2β is involved in ER stress-induced apoptosis through the induction of neutral sphingomyelinase 2 (NSMase2). This compound can also inhibit this pro-apoptotic pathway.
Caption: Signaling pathway of this compound in human islets.
Experimental Protocols
Human Islet Culture
-
Source: Human islets can be acquired from facilities like the Islet Cell Resource Centers.
-
Initial Handling: Upon receipt, visually inspect the islets under a microscope and manually remove any non-islet tissue.[3]
-
Culture Medium: Culture the islets in CMRL-1066 medium supplemented with 1.5% human albumin, 0.1% insulin-transferrin-selenium (ITS), ciprofloxacin, HEPES, and sodium bicarbonate.[5] Alternatively, RPMI 1640 medium containing 11 mM glucose, 10% fetal calf serum, 10 mM HEPES, 2 mM glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol can be used.[3]
-
Culture Conditions: Maintain the islets in a humidified incubator at 37°C with 5% CO2 / 95% air.[3]
-
Pre-experimental Culture: Culture the islets for at least two days prior to initiating experiments to allow for recovery from shipping and handling stress.[3]
Glucose-Stimulated Insulin Secretion (GSIS) and PGE2 Generation Assay
This protocol is designed to assess the effect of this compound on insulin secretion and prostaglandin E2 (PGE2) release in response to glucose stimulation.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Glucose solutions (5 mM and 20 mM in KRB)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Insulin ELISA kit
-
PGE2 ELISA kit
Workflow:
Caption: Experimental workflow for GSIS and PGE2 assay.
Procedure:
-
Pre-incubation: Place 30 human islets per condition in KRB buffer containing 5 mM glucose (5G). Incubate for 1 hour at 37°C in a 5% CO2 / 95% air atmosphere.[1][3]
-
Treatment Incubation: Replace the medium with fresh KRB containing 5G and either DMSO (vehicle control) or this compound (e.g., 10⁻⁶ M). Incubate for another hour.[1][3]
-
Stimulation: Following the treatment incubation, expose the islets to one of the following conditions for 1 hour:[1][3]
-
KRB with 5 mM glucose + DMSO
-
KRB with 5 mM glucose + this compound
-
KRB with 20 mM glucose + DMSO
-
KRB with 20 mM glucose + this compound
-
-
Sample Collection: After the 1-hour stimulation period, collect the incubation medium.[3]
-
Analysis: Measure the concentration of insulin and PGE2 in the collected medium using commercially available ELISA kits.[3]
-
Normalization: Wash the islets with PBS and determine the total protein concentration to normalize the insulin and PGE2 measurements.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on human islet function as reported in the literature.
Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in Human Islets
| Condition | Fold Change in Insulin Secretion (relative to 5G) |
| 20 mM Glucose (20G) | ~2.5-fold increase[1][3] |
| 20 mM Glucose + this compound | No significant change from basal levels[1][3] |
| 5 mM Glucose (5G) | Basal level |
| 5 mM Glucose + this compound | No significant change from basal levels[1][3] |
Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Generation in Human Islets
| Condition | PGE2 Release |
| 20 mM Glucose (20G) | Significantly increased[1][3] |
| 20 mM Glucose + this compound | Significantly reduced compared to 20G alone[1][3] |
| 5 mM Glucose (5G) | Basal level |
| 5 mM Glucose + this compound | No significant change from basal levels[1][3] |
Applications in Research and Drug Development
-
Studying β-cell Physiology: this compound can be used as a tool to investigate the specific roles of iPLA2β in insulin secretion, stimulus-secretion coupling, and overall β-cell function.
-
Investigating β-cell Apoptosis: The inhibitory effect of this compound on ER stress-induced apoptosis makes it a valuable compound for studying the mechanisms of β-cell death in the context of diabetes and for exploring potential therapeutic strategies to preserve β-cell mass.[1][2][3][4]
-
Drug Discovery: As a reversible and specific inhibitor of iPLA2β, this compound serves as a lead compound for the development of novel therapeutics aimed at protecting pancreatic β-cells from damage and dysfunction.[2]
Conclusion
The this compound protocol provides a robust framework for studying the intricate role of iPLA2β in human islet pathophysiology. Its reversible nature and high specificity make it a superior tool for ex vivo and potentially in vivo studies compared to previous inhibitors. These application notes and protocols offer a starting point for researchers to incorporate this compound into their studies on diabetes and β-cell biology.
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 2. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human pancreatic islet isolation: Part II: purification and culture of human islets - PubMed [pubmed.ncbi.nlm.nih.gov]
FKGK18: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of FKGK18, a potent and reversible inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β). This document is intended to guide researchers in the effective use of this compound for in vitro and ex vivo experiments.
Introduction
This compound, with the chemical structure 1,1,1-trifluoro-6-(naphthalen-2-yl)hexan-2-one, is a fluoroketone-based compound that acts as a selective inhibitor of iPLA2β.[1][2] Unlike the commonly used inhibitor bromoenol lactone (BEL), this compound offers the significant advantages of being a reversible inhibitor and not exhibiting non-specific inhibition of proteases like α-chymotrypsin.[1][3][4] These characteristics make this compound a more suitable candidate for detailed ex vivo and in vivo studies of iPLA2β-mediated biological processes.[1][3][4]
This compound has been demonstrated to effectively penetrate intact cells and islets, inhibiting processes such as glucose-stimulated insulin secretion (GSIS), prostaglandin E2 (PGE2) generation, and endoplasmic reticulum (ER) stress-induced beta-cell apoptosis.[1][2][3]
Solubility and Preparation of Stock Solutions
For experimental use, this compound should be prepared in a dimethyl sulfoxide (DMSO) vehicle.[1][2] It is crucial to include DMSO-only treated replicates in all experimental designs to serve as a proper vehicle control.[1][2]
Important Considerations:
-
Concentrations of this compound at or above 5 x 10⁻⁵ M (50 µM) have been observed to cause cell detachment and death.[1][2] Therefore, it is strongly recommended to use concentrations below this threshold for cell-based assays.
-
For cell culture experiments, it is advisable to prepare a concentrated stock solution (e.g., 1000x the final working concentration) to minimize the final concentration of DMSO in the culture medium.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Cell/System | Reference |
| IC₅₀ for iPLA2β | ~5 x 10⁻⁸ M (~50 nM) | Cytosol from INS-1 cells overexpressing iPLA2β | [1][2] |
| IC₅₀ for iPLA2γ | ~1–3 µM | Myocardial membrane preparations from mice | [1][2] |
| Potency difference | ~100-fold greater for iPLA2β vs. iPLA2γ | [1][3][4] |
| Application | Effective Concentration | Cell/System | Effect | Reference |
| Inhibition of GSIS & PGE2 | 10⁻⁶ M (1 µM) | Human pancreatic islets | Significant reduction of glucose-stimulated insulin secretion and PGE2 release. | [1][5] |
| Inhibition of ER Stress-Induced NSMase2 Expression | 0.1, 1.0, or 10 µM | INS-1 OE cells | Inhibition of thapsigargin-induced neutral sphingomyelinase 2 (NSMase2) mRNA expression. | [5] |
| Inhibition of ER Stress-Induced Apoptosis | 10⁻⁷–10⁻⁵ M | INS-1 OE cells | Concentration-dependent inhibition of thapsigargin-induced apoptosis. | [5] |
| In Vivo Glucose Regulation | 20 mg/kg (3x/week) | Non-obese diabetic (NOD) mice | Reduced blood glucose levels, decreased incidence of diabetes, and increased serum insulin levels. | [6][7] |
Signaling Pathway
Experimental Protocols
iPLA2β Enzyme Activity Assay
This protocol is adapted from studies using cytosol from INS-1 cells overexpressing iPLA2β (OE).[1][5]
Methodology:
-
Cytosol Preparation: Prepare cytosol from INS-1 OE cells using standard cell lysis and centrifugation techniques to separate the cytosolic fraction.
-
Protein Quantification: Determine the protein concentration of the cytosol using a standard method such as the Coomassie reagent.[1][2]
-
Reaction Setup: In reaction tubes, add 30 µg of cytosolic protein.
-
Inhibitor Addition: Add varying concentrations of this compound (or S-BEL/R-BEL for comparison) or DMSO vehicle control to the reaction tubes.
-
Enzymatic Assay: Perform a radioactive enzymatic assay to measure Ca²⁺-independent PLA₂ activity.
-
Data Analysis: Calculate the residual iPLA₂β activity relative to the vehicle-treated control and plot against the inhibitor concentration to determine the IC₅₀.
Inhibition of Glucose-Stimulated Insulin Secretion (GSIS) and PGE2 Generation in Human Islets
This protocol details how to assess the effect of this compound on pancreatic islet function.[1][5]
Methodology:
-
Islet Culture: Use approximately 30 human pancreatic islets per condition.
-
Pre-incubation: Incubate islets in Krebs-Ringer Bicarbonate (KRB) buffer containing 5 mM glucose (5G) for 1 hour at 37°C in a 5% CO₂ atmosphere.
-
This compound Pre-treatment: Replace the medium with KRB containing 5G and either DMSO (vehicle) or 10⁻⁶ M this compound and incubate for 1 hour.
-
Stimulation: Replace the medium with one of the following conditions:
-
KRB with 5G + DMSO
-
KRB with 5G + 10⁻⁶ M this compound
-
KRB with 20 mM glucose (20G) + DMSO
-
KRB with 20G + 10⁻⁶ M this compound
-
-
Sample Collection: After a 1-hour incubation, collect the medium.
-
Quantification: Measure the concentration of insulin and PGE2 in the collected medium using specific ELISA kits.
Inhibition of ER Stress-Induced Apoptosis
This protocol allows for the evaluation of this compound's protective effects against beta-cell apoptosis.[5]
Methodology:
-
Cell Culture: Plate INS-1 OE cells.
-
Treatment: Treat the cells for 24 hours with one of the following:
-
Vehicle only (DMSO)
-
Thapsigargin (1 µM) to induce ER stress
-
Thapsigargin (1 µM) in the presence of varying concentrations of this compound (10⁻⁷ M to 10⁻⁵ M)
-
-
Apoptosis Assessment: Use a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining kit to label apoptotic cells.
-
Flow Cytometry: Analyze the stained cells using flow cytometry to quantify the incidence of apoptosis.
-
Data Analysis: Express the data as a fold-change in apoptosis relative to the vehicle-treated control group.
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 2. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 6. FKGK 18 | TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
Application Notes and Protocols for FKGK18 in iPLA2β Inhibition
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of FKGK18, a potent and reversible inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β).
Introduction
Group VIA Ca2+-independent phospholipase A2 (iPLA2β) is implicated in a multitude of biological processes, including membrane remodeling, cell signaling, and apoptosis. Its dysregulation has been linked to various diseases such as diabetes, neurodegenerative disorders, and cardiovascular conditions.[1][2][3] this compound (1,1,1-trifluoro-6-(naphthalen-2-yl)hexan-2-one) has emerged as a valuable research tool due to its high potency and selectivity for iPLA2β over other phospholipase A2 isoforms and its reversible nature, offering a distinct advantage over irreversible inhibitors like bromoenol lactone (BEL).[1][3][4][5]
These notes detail the effective concentrations of this compound for inhibiting iPLA2β activity, provide protocols for key experiments, and illustrate relevant cellular pathways and experimental workflows.
Data Presentation: this compound Inhibitory Concentrations
The following table summarizes the quantitative data on the inhibitory potency of this compound against iPLA2β and other related enzymes.
| Target Enzyme | Experimental System | Inhibitor | IC50 Value | Reference |
| iPLA2β (cytosol-associated) | INS-1 insulinoma cells overexpressing iPLA2β | This compound | ~5 x 10⁻⁸ M (50 nM) | [1][4] |
| iPLA2β (cytosol-associated) | INS-1 insulinoma cells overexpressing iPLA2β | S-BEL | ~5 x 10⁻⁸ M (50 nM) | [1][4] |
| iPLA2β (cytosol-associated) | INS-1 insulinoma cells overexpressing iPLA2β | R-BEL | 3 x 10⁻⁶ M (3 µM) | [1][4] |
| iPLA2γ (membrane-associated) | Myocardial membrane fractions from wild-type mice | This compound | ~1 µM | [1][4] |
| iPLA2γ (membrane-associated) | Myocardial membrane fractions from iPLA2β-KO mice | This compound | ~1 µM | [1][4] |
| iPLA2γ (membrane-associated) | Myocardial membrane fractions from wild-type mice | R-BEL | ~1-3 µM | [1][4] |
Note: this compound demonstrates approximately 100-fold greater potency for iPLA2β compared to iPLA2γ.[1][2][3][4] Concentrations of this compound at or above 5 x 10⁻⁵ M (50 µM) have been observed to cause cell detachment and death.[1][4]
Key Characteristics of this compound
-
Potency: Highly potent inhibitor of iPLA2β with an IC50 in the nanomolar range.[1][4]
-
Selectivity: Exhibits high selectivity for iPLA2β over iPLA2γ, cPLA2, and sPLA2.[4][6] Unlike BEL, it does not significantly inhibit proteases like α-chymotrypsin.[1][4]
-
Reversibility: this compound is a reversible inhibitor, which is advantageous for in vivo and ex vivo studies where controlled and non-permanent inhibition is desired.[1][4][5]
-
Cell Permeability: Demonstrated to be effective in intact cells and tissues, such as human pancreatic islets.[1][4]
Experimental Protocols
Preparation of Cytosol and Membrane Fractions
This protocol is essential for isolating the cellular fractions where iPLA2β (primarily cytosolic) and iPLA2γ (primarily membrane-associated) are localized.
Materials:
-
Cell or tissue samples (e.g., INS-1 cells, myocardial tissue)
-
Homogenization buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, and protease inhibitors)
-
Dounce homogenizer or sonicator
-
Ultracentrifuge
Procedure:
-
Wash cells or minced tissue with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the pellet in ice-cold homogenization buffer.
-
Homogenize the sample on ice using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet nuclei and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
The resulting supernatant is the cytosolic fraction .
-
The pellet contains the membrane fraction . Resuspend the membrane pellet in an appropriate buffer.
-
Determine the protein concentration of both fractions using a standard protein assay (e.g., Coomassie reagent).
iPLA2 Enzyme Activity Assay (Radiometric)
This assay measures the enzymatic activity of iPLA2 by quantifying the release of a radiolabeled fatty acid from a phospholipid substrate.
Materials:
-
Cytosol or membrane fractions (30 µg protein per aliquot is a recommended starting point)[1][4]
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM EGTA, 1 mM ATP)
-
Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[¹⁴C]arachidonoyl-phosphatidylcholine)
-
This compound stock solution (dissolved in DMSO)
-
DMSO (vehicle control)
-
Scintillation counter and fluid
Procedure:
-
Prepare reaction mixtures containing the assay buffer and varying concentrations of this compound or DMSO vehicle control.
-
Add 30 µg of the protein fraction (cytosol or membrane) to each reaction tube.
-
Pre-incubate the mixtures for a designated time at a specific temperature (e.g., 15 minutes at 37°C).
-
Initiate the enzymatic reaction by adding the radiolabeled phospholipid substrate.
-
Incubate for a specific time (e.g., 5-15 minutes) at 37°C. The reaction should be in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., Dole's reagent: isopropanol/heptane/H₂SO₄).
-
Extract the released radiolabeled fatty acid using an organic solvent (e.g., heptane).
-
Quantify the radioactivity in the organic phase using a scintillation counter.
-
Calculate the residual iPLA2 activity in the presence of the inhibitor relative to the vehicle control.
-
Plot the residual activity against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway of iPLA2β-Mediated Apoptosis
The following diagram illustrates a simplified signaling pathway where iPLA2β activation, often triggered by cellular stress such as Endoplasmic Reticulum (ER) stress, can lead to downstream events culminating in apoptosis. This compound acts by directly inhibiting the enzymatic activity of iPLA2β, thereby blocking these downstream effects.
Caption: this compound inhibits the iPLA2β-mediated apoptotic pathway.
Experimental Workflow for Determining this compound IC50
This diagram outlines the key steps in an experimental workflow to determine the half-maximal inhibitory concentration (IC50) of this compound on iPLA2β activity.
Caption: Workflow for iPLA2β inhibition assay using this compound.
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 5. iPLA2β and its Role in Male Fertility, Neurological Disorders, Metabolic Disorders, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
FKGK18: A Promising iPLA2β Inhibitor for Diabetes Research
Application Notes
Introduction
FKGK18 is a potent, reversible, and selective inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2][3][4] This enzyme, iPLA2β, has been implicated in a variety of cellular processes, including the regulation of inflammation, endoplasmic reticulum (ER) stress, and apoptosis. In the context of diabetes, iPLA2β activity is linked to pancreatic beta-cell dysfunction and death, making it a compelling therapeutic target. This compound offers significant advantages over other iPLA2β inhibitors, such as bromoenol lactone (BEL), due to its reversibility, greater selectivity, and stability in solution, which makes it more suitable for in vivo research.[1][2][3][4]
Mechanism of Action in Diabetes
This compound's therapeutic potential in diabetes stems from its ability to mitigate iPLA2β-mediated pathological processes in pancreatic beta-cells and immune cells. The proposed mechanisms of action include:
-
Prevention of Beta-Cell Apoptosis: this compound has been demonstrated to inhibit ER stress-induced apoptosis in beta-cells.[1][2][3][4] By blocking iPLA2β, this compound prevents the downstream signaling cascades that lead to programmed cell death, thus preserving beta-cell mass.
-
Modulation of Insulin Secretion: While iPLA2β activation is involved in glucose-stimulated insulin secretion (GSIS), chronic activation can be detrimental. This compound has been shown to inhibit GSIS, which could be beneficial in conditions of beta-cell overstimulation and subsequent exhaustion.[1][2][3]
-
Reduction of Inflammation: In the context of type 1 diabetes, this compound has been shown to reduce islet inflammation (insulitis) in nonobese diabetic (NOD) mice.[4][5][6] It is suggested that iPLA2β-derived lipid messengers play a role in modulating immune cell responses, and by inhibiting this enzyme, this compound can dampen the autoimmune attack on beta-cells.[4][5][6] Recent research further supports this by showing that reducing iPLA2β activity in macrophages promotes an anti-inflammatory phenotype.[7][8]
-
Inhibition of Downstream Deleterious Signaling: this compound has been found to inhibit ER stress-induced expression of neutral sphingomyelinase 2 and the hydrolysis of arachidonic acid, both of which are downstream effects of iPLA2β activation that contribute to cellular dysfunction.[1][2][3]
Therapeutic Potential
Preclinical studies have highlighted the potential of this compound as a therapeutic agent for diabetes, particularly type 1 diabetes. In a study using NOD mice, a model for autoimmune diabetes, administration of this compound significantly reduced the incidence of the disease.[4][5][6] This was accompanied by improved glucose homeostasis, increased circulating insulin levels, and preservation of beta-cell mass.[4][5][6] These findings suggest that this compound could be a valuable tool for investigating the role of iPLA2β in diabetes and may represent a novel therapeutic strategy. Currently, there are no clinical trial data available for this compound.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell/Tissue Type | This compound Concentration | Effect | Reference |
| iPLA2β Inhibition (IC50) | INS-1 OE Cell Cytosol | ~5 x 10⁻⁸ M | 50% inhibition of iPLA2β activity | [2] |
| Inhibition of GSIS | Human Islets | 10⁻⁶ M | Significant decrease in glucose-stimulated insulin secretion | [3] |
| Prevention of Apoptosis | INS-1 OE Cells | 10⁻⁷–10⁻⁵ M | Inhibition of ER stress-induced apoptosis | [3] |
In Vivo Efficacy of this compound in NOD Mice
| Parameter | Treatment Group | Control Group | Outcome | Reference |
| Diabetes Incidence | This compound (20 mg/kg i.p.) | Vehicle | Significantly reduced | [4][5][6] |
| Islet Infiltration | This compound | Vehicle | Reduced CD4+ T cells and B cells | [4][5][6] |
| Glucose Homeostasis | This compound | Vehicle | Improved | [4][5][6] |
| Circulating Insulin | This compound | Vehicle | Higher levels | [4][5][6] |
| Beta-Cell Preservation | This compound | Vehicle | Preserved beta-cell area | [4][5][6] |
Experimental Protocols
In Vitro iPLA2β Activity Assay
Objective: To determine the inhibitory effect of this compound on iPLA2β activity in cell lysates.
Materials:
-
INS-1 cells overexpressing iPLA2β (INS-1 OE) or other relevant cell lines
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound stock solution (in DMSO)
-
Radiolabeled substrate (e.g., 1-palmitoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine)
-
Scintillation counter
-
Bradford assay reagents
Protocol:
-
Culture INS-1 OE cells to confluency.
-
Harvest cells and prepare cytosol fractions by homogenization and centrifugation.
-
Determine the protein concentration of the cytosol using the Bradford assay.
-
Prepare reaction mixtures containing a fixed amount of cytosol protein (e.g., 30 µg), the radiolabeled substrate, and varying concentrations of this compound or vehicle (DMSO).
-
Initiate the reaction by incubating at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., Dole's reagent).
-
Extract the released radiolabeled fatty acid using an organic solvent (e.g., heptane).
-
Quantify the radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of iPLA2β inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
ER Stress-Induced Beta-Cell Apoptosis Assay
Objective: To evaluate the protective effect of this compound against ER stress-induced apoptosis in beta-cells.
Materials:
-
INS-1 cells or primary beta-cells
-
Cell culture medium
-
ER stress inducer (e.g., thapsigargin, tunicamycin)
-
This compound stock solution (in DMSO)
-
Apoptosis detection kit (e.g., TUNEL assay, Annexin V/PI staining)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Seed INS-1 cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M) or vehicle (DMSO) for 1-2 hours.
-
Induce ER stress by adding an appropriate concentration of thapsigargin (e.g., 1 µM) to the culture medium.
-
Incubate the cells for a specified duration (e.g., 24 hours).
-
Harvest the cells and stain for apoptosis markers according to the manufacturer's protocol for the chosen apoptosis detection kit.
-
Analyze the stained cells using a flow cytometer or visualize them with a fluorescence microscope.
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Compare the percentage of apoptosis in the this compound-treated groups to the ER stress-induced control group to determine the protective effect.
In Vivo Study in a Mouse Model of Type 1 Diabetes (NOD Mice)
Objective: To assess the therapeutic efficacy of this compound in preventing or delaying the onset of type 1 diabetes in NOD mice.
Materials:
-
Female NOD mice (pre-diabetic)
-
This compound
-
Vehicle solution (e.g., sterile PBS with a solubilizing agent like Tween 80)
-
Blood glucose monitoring system
-
Insulin ELISA kit
-
Histology reagents for islet analysis (e.g., antibodies for insulin, CD4, B220)
Protocol:
-
Acclimate pre-diabetic female NOD mice to the facility for at least one week before the start of the experiment.
-
Randomly assign mice to a treatment group (this compound) and a control group (vehicle).
-
Administer this compound (e.g., 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a regular interval (e.g., every 48 hours), starting at a specific age (e.g., 4-5 weeks).
-
Monitor blood glucose levels weekly or bi-weekly. Consider a mouse diabetic after two consecutive readings above a certain threshold (e.g., 250 mg/dL).
-
At the end of the study (e.g., 30 weeks of age), or when mice become diabetic, collect blood samples for measuring circulating insulin levels using an ELISA kit.
-
Euthanize the mice and harvest the pancreata for histological analysis.
-
Fix, embed, and section the pancreata.
-
Perform immunohistochemical staining for insulin to assess beta-cell mass and for immune cell markers (e.g., CD4, B220) to quantify islet infiltration.
-
Analyze the data to compare diabetes incidence, blood glucose levels, insulin levels, and histological parameters between the this compound-treated and vehicle-treated groups.
Visualizations
Caption: this compound inhibits iPLA2β, blocking downstream pathological signaling.
Caption: Workflow for assessing this compound's anti-apoptotic effects.
Caption: Key properties and advantages of this compound.
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 2. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Inhibition of Ca2+-independent phospholipase A2β (iPLA2β) ameliorates islet infiltration and incidence of diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Ca2+-Independent Phospholipase A2β (iPLA2β) Ameliorates Islet Infiltration and Incidence of Diabetes in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Selective Reduction of Ca2+-Independent Phospholipase A2β (iPLA2β)-Derived Lipid Signaling From Macrophages Mitigates Type 1 Diabetes Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FKGK18 in Neurodegenerative Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FKGK18 is a potent and reversible inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β). Its high specificity and reversible nature make it a valuable tool for studying the physiological and pathological roles of iPLA2β. While initially characterized in the context of metabolic disorders, emerging evidence strongly implicates iPLA2β in the pathogenesis of several neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and infantile neuroaxonal dystrophy. These findings position this compound as a critical pharmacological tool for elucidating the mechanisms of neurodegeneration and for the preclinical evaluation of iPLA2β inhibition as a therapeutic strategy.
Mutations in the PLA2G6 gene, which encodes iPLA2β, are linked to infantile neuroaxonal dystrophy (INAD) and Parkinson's disease[1][2]. Deficiencies in iPLA2β have been shown to result in a cascade of detrimental effects within the central nervous system, including neuroinflammation, mitochondrial dysfunction, iron accumulation, and dysregulation of lipid metabolism[1][2]. Furthermore, loss of iPLA2β is associated with age-related cognitive decline and neuroinflammation, driven by impaired mitophagy—the process of clearing damaged mitochondria[3][4][5]. The enzyme also plays a role in regulating the stability of α-synuclein, a protein central to Parkinson's disease pathology, and in protecting neurons from ferroptosis, a form of iron-dependent cell death implicated in neurodegeneration[6][7][8]. Reduced iPLA2 activity has also been observed in patients with Alzheimer's disease[9].
These application notes provide a comprehensive overview of this compound's utility in studying neurodegenerative disorders, including detailed protocols for its use in relevant experimental models.
Quantitative Data
The inhibitory activity of this compound against iPLA2β has been well-characterized. The following tables summarize key quantitative data for easy reference and comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Cell/Tissue Source | IC50 | Reference |
| iPLA2β | Cytosol from INS-1 cells overexpressing iPLA2β | ~50 nM | --INVALID-LINK-- |
| iPLA2γ | Membrane fractions from mouse heart | ~1-3 µM | --INVALID-LINK-- |
Table 2: Selectivity of this compound
| Enzyme | Inhibition at 0.091 mole fraction | Reference |
| Group VIA iPLA2 | 99.9% | --INVALID-LINK-- |
| Group IVA cPLA2 | 80.8% | --INVALID-LINK-- |
| Group V sPLA2 | 36.8% | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving iPLA2β in neurodegeneration and a general workflow for utilizing this compound in experimental studies.
Caption: Role of iPLA2β in Neurodegeneration and the inhibitory action of this compound.
Caption: Experimental workflow for investigating iPLA2β using this compound.
Experimental Protocols
The following protocols are adapted for the study of neurodegenerative disorders, based on established methodologies for this compound.
Protocol 1: In Vitro Inhibition of iPLA2β in Neuronal Cells
Objective: To determine the inhibitory effect of this compound on iPLA2β activity in a neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons).
Materials:
-
Neuronal cell line of choice
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell lysis buffer
-
Protein concentration assay kit (e.g., BCA)
-
iPLA2 activity assay kit (e.g., Cayman Chemical #765021)
-
Microplate reader
Procedure:
-
Cell Culture: Culture neuronal cells to ~80-90% confluency in appropriate culture vessels.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for a predetermined time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
iPLA2 Activity Assay:
-
Aliquot equal amounts of protein from each sample into a 96-well plate.
-
Perform the iPLA2 activity assay according to the manufacturer's instructions. This typically involves the addition of a substrate that releases a fluorescent or colorimetric product upon cleavage by PLA2.
-
Measure the signal using a microplate reader at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of iPLA2 activity inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Protocol 2: Assessment of this compound on Neuroinflammation in Microglia
Objective: To evaluate the effect of iPLA2β inhibition by this compound on the inflammatory response of microglial cells.
Materials:
-
Microglial cell line (e.g., BV-2) or primary microglia
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)
-
Nitric oxide assay kit (e.g., Griess reagent)
-
RT-qPCR reagents for gene expression analysis of inflammatory markers
Procedure:
-
Cell Culture: Plate microglial cells at a suitable density and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the culture medium to induce an inflammatory response and incubate for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant for cytokine and nitric oxide analysis.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using ELISA kits according to the manufacturer's protocols.
-
Nitric Oxide Measurement: Determine the concentration of nitrite (a stable product of nitric oxide) in the supernatant using a Griess reagent assay.
-
(Optional) Gene Expression Analysis: Lyse the cells to extract RNA and perform RT-qPCR to analyze the expression of genes encoding pro-inflammatory mediators (e.g., Nos2, Tnf, Il1b).
-
Data Analysis: Compare the levels of inflammatory markers in this compound-treated cells to those in LPS-stimulated, vehicle-treated cells.
Protocol 3: In Vivo Administration of this compound in a Mouse Model of Neurodegeneration
Objective: To investigate the neuroprotective effects of this compound in a relevant animal model of a neurodegenerative disease (e.g., MPTP model for Parkinson's disease, 5xFAD model for Alzheimer's disease).
Materials:
-
Appropriate transgenic or toxin-induced mouse model of neurodegeneration
-
This compound
-
Vehicle solution for in vivo administration (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)
-
Administration equipment (e.g., gavage needles, injection syringes)
-
Behavioral testing apparatus (e.g., rotarod, Morris water maze)
-
Tissue processing reagents for immunohistochemistry and biochemical analyses
Procedure:
-
Animal Model and Grouping: Acclimate the animals and divide them into experimental groups (e.g., vehicle-treated control, disease model + vehicle, disease model + this compound at different doses).
-
This compound Preparation and Administration: Prepare the this compound formulation. Administer this compound to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and frequency. A suggested starting dose could be in the range of 10-20 mg/kg, based on studies in other disease models.
-
Behavioral Assessments: Conduct behavioral tests at baseline and at various time points during the treatment period to assess motor function, learning, and memory, as relevant to the disease model.
-
Tissue Collection and Processing: At the end of the study, euthanize the animals and collect brain tissue. Process the tissue for various analyses, such as:
-
Immunohistochemistry: To visualize neuronal loss, protein aggregates (e.g., α-synuclein, Aβ plaques), and glial activation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Biochemical Assays: To measure levels of neurotransmitters, inflammatory markers, or oxidative stress markers in brain homogenates.
-
Western Blotting: To quantify the levels of key proteins involved in the pathogenic pathways.
-
-
Data Analysis: Analyze the behavioral and neuropathological data to determine if this compound treatment ameliorated the disease phenotype compared to the vehicle-treated disease model group.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the experimental conditions based on their specific models and research questions. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Unveiling the role of iPLA2β in neurodegeneration: From molecular mechanisms to advanced therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. iPLA2β loss leads to age-related cognitive decline and neuroinflammation by disrupting neuronal mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iPLA2β loss leads to age-related cognitive decline and neuroinflammation by disrupting neuronal mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Phospholipase iPLA2β acts as a guardian against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospholipase iPLA2β Averts Ferroptosis By Eliminating A Redox Lipid Death Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased iPLA2 activity and levels of phosphorylated GSK3B in platelets are associated with donepezil treatment in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of FKGK18 in Cardiac Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FKGK18 is a potent and reversible inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β), an enzyme implicated in a variety of cellular processes, including inflammation, apoptosis, and membrane phospholipid remodeling.[1][2][3] Dysregulation of iPLA2β has been associated with several cardiovascular conditions, and its role in the pathophysiology of cardiac arrhythmias is an emerging area of research.[1][4] Activation of iPLA2β can lead to the production of lysophospholipids and other metabolites that may alter the function of cardiac ion channels, thereby creating a substrate for arrhythmias.[5][6]
These application notes provide a comprehensive overview of the current understanding of this compound and its potential applications in studying cardiac arrhythmia models. While direct experimental evidence of this compound in specific arrhythmia models is not yet widely published, its well-characterized inhibitory profile makes it a valuable tool for investigating the role of iPLA2β in cardiac electrophysiology. The following protocols are based on established methodologies for studying cardiac arrhythmia and the known mechanism of action of this compound.
Data Presentation
Table 1: Inhibitory Profile of this compound
| Target Enzyme | IC50 | Cell/Tissue Model | Comments | Reference |
| iPLA2β | ~5 x 10⁻⁸ M | INS-1 insulinoma cells overexpressing iPLA2β | Potency is similar to the commonly used inhibitor S-BEL. | [1] |
| iPLA2γ | ~1 µM | Myocardial membrane preparation from iPLA2β-KO mice | This compound is approximately 100-fold more potent for iPLA2β than for iPLA2γ. | [4] |
| α-chymotrypsin | Ineffective inhibitor | N/A | In contrast to BEL, this compound is not a non-specific inhibitor of proteases. | [1] |
Signaling Pathways and Experimental Workflows
Caption: Hypothesized signaling pathway of iPLA2β in arrhythmogenesis and the inhibitory action of this compound.
References
- 1. Calcium-independent phospholipase A2 in isolated rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Calcium-independent phospholipase A2 in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium Independent Phospholipases in the Heart: Mediators of Cellular Signaling, Bioenergetics and Ischemia-induced Electrophysiologic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The therapeutic potential of phospholipase A2 inhibitors in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Utilizing FKGK18 as a Selective Research Tool for Elucidating iPLA2β Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of FKGK18, a potent and selective inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β). This compound offers significant advantages over other inhibitors, such as bromoenol lactone (BEL), due to its reversibility and greater specificity, making it an ideal tool for investigating the multifaceted roles of iPLA2β in cellular physiology and disease. These guidelines are intended for researchers, scientists, and drug development professionals seeking to explore the function of iPLA2β in various biological systems.
Introduction to this compound
This compound, with the chemical structure 1,1,1-trifluoro-6-(naphthalen-2-yl)hexan-2-one, is a fluoroketone-based compound identified as a highly potent inhibitor of iPLA2β.[1][2] Unlike the widely used inhibitor BEL, which is irreversible, unstable in solution, and can exhibit off-target effects on other enzymes like proteases, this compound offers a reversible mode of action and greater selectivity.[1][2][3][4] These characteristics make this compound a superior tool for both in vitro, ex vivo, and in vivo studies aimed at dissecting the specific contributions of iPLA2β to cellular processes.
iPLA2β is a key enzyme in membrane phospholipid remodeling, and its activity has been implicated in a wide range of biological functions, including cell proliferation, apoptosis, signal transduction, and inflammation.[5][6][7] Dysregulation of iPLA2β activity is associated with various pathological conditions, including neurodegenerative disorders, diabetes, and cardiovascular diseases.[3][6] The use of a specific inhibitor like this compound is therefore crucial for accurately delineating the signaling pathways and cellular events regulated by this enzyme.
Key Advantages of this compound
-
High Potency: this compound inhibits iPLA2β in a concentration-dependent manner with an IC50 in the nanomolar range.[1][2]
-
Reversibility: The inhibitory effect of this compound is reversible, allowing for washout experiments to confirm the specificity of its action.[1][2][3][4] This is a significant advantage over the irreversible inhibitor BEL.
-
High Selectivity: this compound is significantly more potent for iPLA2β than for other phospholipase A2 enzymes such as cPLA2 and sPLA2.[1][2] It is also a poor inhibitor of proteases like α-chymotrypsin, unlike BEL.[1][2][3]
-
In Vivo Applicability: Due to its favorable properties, including reversibility and reduced cytotoxicity compared to BEL, this compound is more suitable for in vivo studies.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory profile and effects of this compound on iPLA2β and related cellular functions.
Table 1: Inhibitory Potency of this compound against Phospholipases
| Enzyme | Cell/Tissue Type | IC50 | Reference |
| iPLA2β (cytosolic) | INS-1 cells overexpressing iPLA2β | ~5 x 10⁻⁸ M | [1][2] |
| iPLA2γ (membrane-associated) | Mouse heart membrane fraction | ~1 µM | [1] |
| cPLA2 (GIVA) | Human Group IVA enzyme | >195-fold less potent than for iPLA2β | [1][2] |
| sPLA2 (GV) | Human Group V enzyme | >455-fold less potent than for iPLA2β | [1][2] |
Table 2: Comparative Effects of this compound and BEL
| Characteristic | This compound | S-BEL | R-BEL | Reference |
| iPLA2β Inhibition | Potent | Potent | Weaker | [1][2] |
| iPLA2γ Inhibition | Weaker | Weaker | Potent | [1] |
| Mode of Inhibition | Reversible | Irreversible | Irreversible | [1][2][3][4] |
| α-chymotrypsin Inhibition | Ineffective | Potent | More Potent | [1][2] |
| Suitability for in vivo use | More suitable | Less suitable | Less suitable | [1][2][3][4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving iPLA2β that can be investigated using this compound, as well as a general experimental workflow for its application.
Caption: iPLA2β signaling cascade and points of this compound intervention.
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 2. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Group VIA Ca2+-Independent Phospholipase A2β (iPLA2β) and its role in β-cell Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
- 7. iPLA2β and its Role in Male Fertility, Neurological Disorders, Metabolic Disorders, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of FKGK18 on Arachidonic Acid Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that plays a crucial role in various physiological and pathological processes, including inflammation, cell signaling, and apoptosis.[1][2] The release of AA from membrane phospholipids is a critical step in the biosynthesis of eicosanoids, such as prostaglandins and leukotrienes.[3][4] This release is primarily catalyzed by phospholipase A2 (PLA2) enzymes. One specific isoform, the group VIA Ca2+-independent phospholipase A2 (iPLA2β), has been identified as a key player in AA hydrolysis.[5][6]
FKGK18 is a potent and reversible inhibitor of iPLA2β.[5][6][7][8] By targeting iPLA2β, this compound effectively blocks the release of arachidonic acid from the cell membrane, thereby inhibiting the production of downstream inflammatory mediators.[5][6] This makes this compound a valuable tool for studying the roles of iPLA2β and arachidonic acid signaling in various biological systems and a potential therapeutic candidate for diseases associated with dysregulated inflammation.[5][6][7][8]
These application notes provide detailed protocols for measuring the inhibitory effects of this compound on arachidonic acid release, along with data presentation guidelines and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on prostaglandin E2 (PGE2) generation, a downstream metabolite of arachidonic acid, in human pancreatic islets.
| Treatment Group | Glucose Concentration | This compound Concentration | PGE2 Release (pg/islet) | Percent Inhibition of Stimulated Release |
| Basal | 5 mM | 0 µM (DMSO) | ~1.5 | N/A |
| Stimulated | 20 mM | 0 µM (DMSO) | ~4.0 | 0% |
| Stimulated + this compound | 20 mM | 1 µM | ~2.0 | ~50% |
Data adapted from studies on the effects of this compound on human pancreatic islets.[5][6][9] The values are approximate and intended for illustrative purposes.
Signaling Pathway
The following diagram illustrates the signaling pathway of arachidonic acid release and the inhibitory action of this compound.
Caption: this compound inhibits iPLA2β, blocking arachidonic acid release.
Experimental Protocols
Protocol 1: Measuring Arachidonic Acid Release using [3H]-Arachidonic Acid Labeling
This protocol describes a common method for directly measuring the release of arachidonic acid from cultured cells.
Materials:
-
Cell line of interest (e.g., HaCaT, INS-1)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
[3H]-Arachidonic Acid (³H-AA)
-
Phosphate-buffered saline (PBS)
-
Fatty acid-free bovine serum albumin (BSA)
-
This compound
-
Stimulating agent (e.g., EGF, thapsigargin)
-
Scintillation counter and vials
-
1M NaOH
Procedure:
-
Cell Culture and Labeling:
-
Plate cells in appropriate culture vessels and grow to near confluency.
-
Label the cells by incubating them for 18-24 hours with culture medium containing 0.4 µCi/mL ³H-AA.[10]
-
-
Washing:
-
After the labeling period, carefully wash the cells twice with PBS containing 2 mg/mL fatty acid-free BSA to remove unincorporated ³H-AA.[10]
-
-
Treatment with this compound:
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle (DMSO) in serum-free medium for a specified time (e.g., 30-60 minutes).
-
-
Stimulation:
-
Add the stimulating agent (e.g., 100 ng/mL EGF) to the medium and incubate for the desired time (e.g., 60 minutes).[10]
-
-
Sample Collection:
-
Collect the supernatant (extracellular medium).
-
Centrifuge the supernatant at high speed (e.g., 13,000 rpm) for 10 minutes to remove any detached cells.[10]
-
-
Measurement of Released ³H-AA:
-
Transfer a known volume of the cleared supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter. This represents the released ³H-AA.
-
-
Measurement of Incorporated ³H-AA:
-
To determine the total amount of ³H-AA incorporated into the cells, lyse the adherent cells with 1M NaOH.[10]
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of ³H-AA release for each condition: (Released ³H-AA cpm / (Released ³H-AA cpm + Incorporated ³H-AA cpm)) * 100
-
Compare the percentage of release in this compound-treated samples to the vehicle-treated control.
-
Protocol 2: Indirect Measurement of Arachidonic Acid Release via PGE2 ELISA
This protocol provides an alternative method by measuring a stable downstream metabolite of arachidonic acid, prostaglandin E2 (PGE2), using a commercially available ELISA kit.
Materials:
-
Cell line or primary cells (e.g., human pancreatic islets)
-
Cell culture medium
-
This compound
-
Stimulating agent (e.g., high glucose concentration)
-
PGE2 ELISA Kit (e.g., Abcam ab287798 or similar)
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells or islets under appropriate conditions.
-
Pre-incubate the cells with this compound or vehicle (DMSO) in the appropriate medium. For example, incubate human pancreatic islets in Krebs-Ringer Bicarbonate (KRB) buffer with 5 mM glucose and 1 µM this compound for 1 hour.[9]
-
-
Stimulation:
-
Induce the release of arachidonic acid by treating the cells with a stimulating agent. For instance, expose pancreatic islets to KRB medium containing 20 mM glucose for 1 hour.[9]
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
PGE2 Measurement:
-
Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves:
-
Preparing standards and samples.
-
Adding samples and standards to the antibody-coated plate.
-
Incubating with a biotin-labeled antibody and then a streptavidin-HRP conjugate.
-
Adding a TMB substrate and stopping the reaction.
-
Reading the absorbance at 450 nm using a plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the provided PGE2 standards.
-
Calculate the concentration of PGE2 in each sample based on the standard curve.
-
Compare the PGE2 concentration in this compound-treated samples to the vehicle-treated control.
-
Experimental Workflow
The following diagram outlines the general workflow for both experimental protocols.
Caption: Workflow for measuring this compound's effect on arachidonic acid.
Conclusion
The protocols and information provided here offer a comprehensive guide for researchers interested in studying the effects of this compound on arachidonic acid release. The direct measurement using radiolabeling provides a precise quantification of AA release, while the indirect ELISA method offers a convenient and high-throughput alternative by measuring a key downstream metabolite. The choice of method will depend on the specific experimental goals, available resources, and cell system being investigated. By utilizing these methods, researchers can further elucidate the role of iPLA2β and arachidonic acid in health and disease and explore the therapeutic potential of inhibitors like this compound.
References
- 1. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. HPLC ELSD Method for Analysis of Arachidonoyl ethanolamideand Arachidonic acid on Lipak Column | SIELC Technologies [sielc.com]
- 3. effects-of-arachidonic-acid-and-its-metabolites-on-functional-beta-cell-mass - Ask this paper | Bohrium [bohrium.com]
- 4. youtube.com [youtube.com]
- 5. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 10. 2.5. [3H]-Arachidonic Acid Release Assay [bio-protocol.org]
Application Notes and Protocols for FKGK18 Treatment in Thapsigargin-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thapsigargin, a potent inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, is widely utilized in research to induce endoplasmic reticulum (ER) stress, which can subsequently lead to apoptosis.[1][2][3][4][5][6][7][8][9] A key pathway implicated in thapsigargin-induced apoptosis in certain cell types, such as pancreatic beta-cells, involves the activation of Group VIA Ca2+-independent phospholipase A2 (iPLA2β).[10][11] Activation of iPLA2β triggers a cascade that includes the induction of neutral sphingomyelinase 2 (NSMase2) and the accumulation of ceramides, culminating in programmed cell death.[10][11]
FKGK18 has been identified as a potent, reversible, and selective inhibitor of iPLA2β.[10][12][13] Unlike the commonly used iPLA2β inhibitor bromoenol lactone (BEL), this compound exhibits greater potency, reversibility, and does not inhibit proteases like α-chymotrypsin, making it a more suitable candidate for both ex vivo and in vivo studies.[10][12][13] These application notes provide detailed protocols for utilizing this compound to counteract thapsigargin-induced apoptosis, making it a valuable tool for studying the roles of iPLA2β in ER stress-mediated cell death and for the development of potential therapeutic agents.[10][13]
Key Signaling Pathway
Thapsigargin treatment disrupts calcium homeostasis in the endoplasmic reticulum, leading to ER stress. This stress activates iPLA2β, which in turn upregulates the expression of NSMase2. NSMase2 promotes the hydrolysis of sphingomyelin into ceramide, a lipid second messenger known to be involved in apoptotic signaling. This compound acts by directly inhibiting the enzymatic activity of iPLA2β, thereby blocking the downstream signaling cascade that leads to apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting iPLA2β and protecting against thapsigargin-induced apoptosis.
Table 1: Inhibitory Potency of this compound against iPLA2β
| Compound | Target Enzyme | IC50 | Notes |
| This compound | iPLA2β | ~5 x 10⁻⁸ M | Similar potency to the known inhibitor S-BEL.[11] |
| This compound | iPLA2γ | > 100-fold less potent than for iPLA2β | Demonstrates selectivity for iPLA2β over iPLA2γ.[10][11][13] |
Table 2: Effect of this compound on Thapsigargin-Induced NSMase2 Expression
| Treatment Condition | NSMase2 mRNA Expression (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 |
| Thapsigargin (1 µM) | Increased |
| Thapsigargin + this compound (10⁻⁷ M) | Partially Reduced |
| Thapsigargin + this compound (10⁻⁶ M) | Significantly Reduced |
| Thapsigargin + this compound (10⁻⁵ M) | Near Baseline Levels |
| Note: Data presented is a qualitative summary of the concentration-dependent inhibition observed in published studies.[10] |
Table 3: Effect of this compound on Thapsigargin-Induced Apoptosis
| Treatment Condition (24 hours) | Fold-Change in Apoptosis (vs. Vehicle) |
| Vehicle Control | 1.0 |
| Thapsigargin (1 µM) | Significantly Increased |
| Thapsigargin + this compound (10⁻⁷ M) | Partially Reduced |
| Thapsigargin + this compound (10⁻⁶ M) | Substantially Reduced |
| Thapsigargin + this compound (10⁻⁵ M) | Near Baseline Levels |
| Note: Apoptosis was assessed by TUNEL staining and flow cytometry.[10] |
Experimental Protocols
The following are detailed protocols for investigating the protective effects of this compound against thapsigargin-induced apoptosis in a cell culture model.
Protocol 1: Cell Culture and Treatment
This protocol is based on methods used for INS-1 cells overexpressing iPLA2β (INS-1 OE), but can be adapted for other cell lines susceptible to thapsigargin-induced apoptosis.[10][11][12]
Materials:
-
INS-1 OE cells (or other suitable cell line)
-
RPMI 1640 medium with 11 mM glucose
-
Fetal Calf Serum (FCS)
-
HEPES buffer
-
L-glutamine
-
Sodium pyruvate
-
β-mercaptoethanol
-
Penicillin-Streptomycin solution
-
Thapsigargin (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture plates (e.g., 6-well or 96-well, depending on the downstream assay)
Procedure:
-
Cell Seeding:
-
Culture INS-1 OE cells in complete RPMI 1640 medium (containing 10% FCS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, 50 µM β-mercaptoethanol, and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.[10][11]
-
Seed cells into appropriate culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
This compound Pre-treatment:
-
Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M). Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate the cells for a pre-treatment period (e.g., 1-2 hours) at 37°C.
-
-
Thapsigargin Treatment:
-
Prepare a working solution of thapsigargin in the corresponding this compound- or vehicle-containing medium to achieve the desired final concentration (e.g., 1 µM).
-
Add the thapsigargin-containing medium to the cells. Ensure a control group remains treated with only this compound or vehicle.
-
-
Incubation:
-
Incubate the cells for the desired time period to induce apoptosis (e.g., 24 hours).[10]
-
-
Cell Harvesting:
-
After incubation, harvest the cells according to the requirements of the downstream apoptosis assay. For flow cytometry, this will involve trypsinization and collection of both adherent and floating cells.
-
Protocol 2: Assessment of Apoptosis by TUNEL Staining and Flow Cytometry
This protocol outlines the general steps for quantifying apoptosis using a commercial TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit coupled with flow cytometry.
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
TUNEL assay kit (containing TdT enzyme, labeled nucleotides, and reaction buffer)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in sodium citrate)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells as described in Protocol 1, step 5. It is crucial to collect both adherent and floating cells to accurately quantify apoptosis.
-
Wash the cells once with PBS and resuspend in a single-cell suspension.
-
-
Fixation:
-
Fix the cells by resuspending them in fixation buffer and incubating for 15-30 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells by resuspending them in ice-cold permeabilization buffer and incubating for at least 2 minutes on ice.
-
-
TUNEL Reaction:
-
Wash the permeabilized cells with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the TdT enzyme with the labeled nucleotide solution).
-
Resuspend the cells in the TUNEL reaction mixture.
-
Incubate the cells in the dark at 37°C for 60 minutes.
-
-
Flow Cytometry Analysis:
-
Wash the cells with PBS.
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Analyze the cells on a flow cytometer, using the appropriate laser and filter settings for the fluorophore used in the TUNEL kit (e.g., FITC).
-
Quantify the percentage of TUNEL-positive (apoptotic) cells in each treatment group.
-
Safety Precautions
-
Thapsigargin is a potent and toxic compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a certified chemical fume hood.
-
This compound is a research chemical with an unknown toxicological profile. Handle with care and appropriate PPE.
-
Dispose of all waste containing thapsigargin and this compound according to institutional guidelines for chemical waste.
Conclusion
This compound is a valuable research tool for investigating the role of iPLA2β in thapsigargin-induced ER stress and apoptosis. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies, contributing to a better understanding of the molecular mechanisms of cell death and the development of novel therapeutic strategies.
References
- 1. Cell death induced by the ER stressor thapsigargin involves death receptor 5, a non-autophagic function of MAP1LC3B, and distinct contributions from unfolded protein response components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thapsigargin induces apoptosis of prostate cancer through cofilin-1 and paxillin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thapsigargin Induces Apoptosis by Impairing Cytoskeleton Dynamics in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thapsigargin induces apoptosis in adrenocortical carcinoma by activating endoplasmic reticulum stress and the JNK signaling pathway: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thapsigargin induces apoptosis in adrenocortical carcinoma by activating endoplasmic reticulum stress and the JNK signaling pathway: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ER stress inducer, thapsigargin, decreases extracellular-superoxide dismutase through MEK/ERK signalling cascades in COS7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endoplasmic reticulum stress induced by tunicamycin and thapsigargin protects against transient ischemic brain injury: Involvement of PARK2-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 11. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: FKGK18 for the Study of Vascular Smooth Muscle Disorders
For Researchers, Scientists, and Drug Development Professionals
Note on Mechanism of Action: Initial interest in FKGK18 as a tool to study Gq/11 protein signaling in vascular smooth muscle disorders has been redirected based on current scientific literature. Extensive characterization has identified this compound not as a Gq/11 inhibitor, but as a potent and reversible inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2][3] Dysregulation of iPLA2β has been implicated in the pathophysiology of vascular smooth muscle disorders.[1][3] These application notes and protocols are therefore presented to accurately reflect the utility of this compound as a selective iPLA2β inhibitor in this field of research. A summary of the Gq/11 signaling pathway is included for informational purposes.
Introduction to this compound as an iPLA2β Inhibitor
This compound is a fluoroketone-based compound that has emerged as a valuable research tool for investigating the roles of iPLA2β in various biological processes.[2] Unlike the commonly used iPLA2β inhibitor, bromoenol lactone (BEL), this compound offers the significant advantages of being a reversible inhibitor and demonstrating greater specificity, as it does not effectively inhibit proteases like α-chymotrypsin.[1][2] These characteristics make this compound a more suitable candidate for both ex vivo and in vivo studies.[1][3]
Key Features of this compound:
-
Potency and Selectivity: this compound is a potent inhibitor of iPLA2β, with significantly greater potency for iPLA2β over iPLA2γ (approximately 100-fold).[2][4]
-
Reversibility: The inhibitory action of this compound on iPLA2β is reversible.[2][3]
-
Specificity: It is not an effective inhibitor of α-chymotrypsin, indicating a higher degree of specificity compared to other inhibitors like BEL.[2]
Data Presentation: Inhibitory Profile of this compound
The following table summarizes the quantitative data regarding the inhibitory activity of this compound against different phospholipase A2 enzymes.
| Target Enzyme | Inhibitor | IC50 Value | Cell/Tissue System | Reference |
| iPLA2β (cytosolic) | This compound | ~5 x 10⁻⁸ M | INS-1 Insulinoma Cells | [4][5] |
| iPLA2γ (membrane-associated) | This compound | ~1-3 µM | WT and iPLA2β-KO Mouse Hearts | [4] |
| iPLA2β (cytosolic) | S-BEL | ~5 x 10⁻⁸ M | INS-1 Insulinoma Cells | [5] |
| iPLA2γ (membrane-associated) | R-BEL | ~3 x 10⁻⁶ M | INS-1 Insulinoma Cells | [5] |
Role of iPLA2β in Vascular Smooth Muscle and Signaling Pathway
Group VIA Ca2+-independent phospholipase A2 (iPLA2β) is a key enzyme that catalyzes the hydrolysis of the sn-2 ester bond of phospholipids, leading to the production of free fatty acids (such as arachidonic acid) and lysophospholipids. These products can act as second messengers or be further metabolized to generate a variety of bioactive lipid mediators, including eicosanoids. In vascular smooth muscle cells (VSMCs), iPLA2β is implicated in several processes central to the development of vascular disorders:
-
VSMC Proliferation and Migration: Inhibition or genetic deletion of iPLA2β has been shown to reduce thrombin-induced DNA synthesis and VSMC migration and proliferation.[4]
-
VSMC Hypertrophy: Overexpression of iPLA2β in cultured VSMCs promotes angiotensin II-induced hypertrophy.[5]
-
Vascular Inflammation and Remodeling: Smooth muscle-specific expression of iPLA2β can exacerbate vascular inflammation, proinflammatory cytokine production, and neointima formation following arterial injury.[6]
The signaling pathway initiated by iPLA2β activation in VSMCs often involves the generation of arachidonic acid, which is then metabolized by lipoxygenases (e.g., 12/15-LO) to produce lipid mediators that can activate downstream pathways, such as those involving c-Jun, leading to hypertrophy and remodeling.[5]
Experimental Protocols
The following are generalized protocols that can be adapted for specific experimental needs to study the effects of this compound on vascular smooth muscle cell pathophysiology.
Protocol 1: Vascular Smooth Muscle Cell (VSMC) Culture
This protocol describes the isolation and culture of primary VSMCs from mouse aorta.
Materials:
-
Complete DMEM (with 10% FBS, penicillin/streptomycin)
-
Collagenase Type 2 solution (1.42 mg/mL in complete DMEM)[7]
-
70% Ethanol
-
Sterile PBS
-
Trypsin-EDTA (0.25%)
Procedure:
-
Euthanize a mouse according to approved institutional guidelines and sterilize the thoracic and abdominal area with 70% ethanol.
-
Aseptically dissect the thoracic aorta and place it in a sterile dish containing cold PBS.
-
Under a dissecting microscope, carefully remove the surrounding adipose and connective tissues.
-
Transfer the cleaned aorta to a biosafety cabinet, cut it into 1-2 mm pieces, and place them in a tube with collagenase type 2 solution.[7]
-
Incubate at 37°C with 5% CO₂ for 4-6 hours.[7]
-
After digestion, add 3 mL of complete DMEM, gently mix the cell suspension, and centrifuge at 300 x g for 5 minutes.[7]
-
Resuspend the cell pellet in complete DMEM and plate in a 24-well plate.[7]
-
Incubate at 37°C with 5% CO₂. Allow cells to grow undisturbed for 5 days before the first media change.
-
For subculturing, wash confluent cells with PBS, detach with trypsin-EDTA, neutralize with complete DMEM, and re-plate at the desired density.[7]
Protocol 2: VSMC Proliferation Assay using EdU
This protocol uses 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, to label cells undergoing DNA synthesis.
Materials:
-
Cultured VSMCs in a 96-well plate
-
Complete DMEM with 2% FBS
-
Platelet-Derived Growth Factor (PDGF) as a positive control (e.g., 30 ng/mL)[1]
-
This compound (at desired concentrations)
-
EdU stock solution (e.g., 5 mM)
-
4% Paraformaldehyde (PFA) in PBS
-
1% Triton X-100 in water
-
Click chemistry reaction cocktail (containing a fluorescent azide)
-
DAPI for nuclear counterstaining
Procedure:
-
Plate VSMCs at a density of 2 x 10⁴ cells/mL in a 96-well plate and allow them to adhere overnight.[8]
-
Serum-starve the cells for 24-48 hours to synchronize them.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Add a mitogen (e.g., PDGF) to stimulate proliferation. Include appropriate positive (PDGF alone) and negative (vehicle) controls.[6]
-
Incubate for a period that allows for cell cycle progression (e.g., 24-72 hours). For the final 24 hours of culture, add EdU to each well to a final concentration of 20 µM.[1]
-
Fixation and Permeabilization:
-
EdU Detection:
-
Staining and Imaging:
-
Wash the wells with PBS.
-
Add DAPI solution to stain all cell nuclei.
-
Image the plate using a fluorescence microscope or a high-content imaging system.
-
-
Analysis: Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of DAPI-stained cells in each treatment group.
Protocol 3: VSMC Hypertrophy Assay (Protein Synthesis)
This protocol measures the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid, such as [³H]-leucine.
Materials:
-
Cultured VSMCs in 24-well plates
-
Serum-free DMEM
-
Angiotensin II (Ang II) as a hypertrophic agonist (e.g., 100 nM)[9]
-
This compound (at desired concentrations)
-
[³H]-leucine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH)
-
Scintillation fluid and counter
Procedure:
-
Plate VSMCs in 24-well plates and grow to near confluence.
-
Make the cells quiescent by incubating in serum-free DMEM for 48 hours.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Add the hypertrophic agonist (e.g., Ang II) and 1 µCi/mL of [³H]-leucine to the wells.[9]
-
Incubate for 24 hours at 37°C.[9]
-
Cell Lysis and Precipitation:
-
Aspirate the medium and wash the cells three times with ice-cold PBS.
-
Precipitate the protein by adding ice-cold 10% TCA and incubating for 30 minutes at 4°C.
-
Wash the precipitate twice with ice-cold 95% ethanol.
-
-
Solubilization and Counting:
-
Solubilize the protein by adding 0.5 M NaOH and incubating for 1 hour at room temperature.
-
Transfer an aliquot of the lysate to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Normalization: Determine the total protein concentration in a parallel set of wells (e.g., using a BCA assay) to normalize the [³H]-leucine incorporation data.
General Experimental Workflow
References
- 1. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 5. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]
- 7. Guidelines for the Isolation and Characterization of Murine Vascular Smooth Muscle Cells. A Report from the International Society of Cardiovascular Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 9. Angiotensin II-stimulated protein synthesis in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
issues with FKGK18 stability in solution
Welcome to the technical support center for FKGK18. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Group VIA Ca2+-independent phospholipase A2 (iPLA2β). Its mechanism of action is based on the reversible inhibition of iPLA2β, an enzyme involved in various cellular processes, including membrane phospholipid remodeling, signal transduction, and apoptosis.[1][2][3] Unlike some other iPLA2β inhibitors, such as bromoenol lactone (BEL), this compound's inhibition is reversible, making it a more suitable tool for in vivo and ex vivo studies.[3][4]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. For stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended.[5][6] It also has limited solubility in aqueous solutions like PBS (pH 7.2).[5][6]
Q3: How should I store this compound powder and stock solutions?
A3:
-
Powder: The solid form of this compound should be stored at -20°C and is stable for at least three years.[5]
-
Stock Solutions: For long-term storage, stock solutions should be stored at -80°C and are typically stable for up to one year.[5] For short-term storage, solutions can be kept at -20°C for up to one month.[6] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]
Q4: Is this compound stable in aqueous solutions for cell culture experiments?
A4: While this compound has some solubility in PBS, for cell culture experiments it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. The final concentration of DMSO in the medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. The stability of this compound in aqueous culture media over long incubation periods has not been extensively reported, so it is recommended to prepare fresh dilutions for each experiment.
Q5: What are the known degradation pathways or products of this compound?
A5: Currently, there is limited publicly available information detailing the specific degradation pathways or degradation products of this compound in solution. General best practices for handling fluoroketone-based compounds suggest avoiding strong acidic or basic conditions and prolonged exposure to high temperatures or intense light to minimize potential degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no inhibitory activity observed in my assay. | 1. Improper storage of this compound: The compound may have degraded due to incorrect storage temperature or repeated freeze-thaw cycles. | 1. Ensure this compound powder is stored at -20°C and stock solutions at -80°C. Use fresh aliquots for each experiment. |
| 2. Inaccurate concentration of the stock solution: Errors in weighing the compound or in solvent volume can lead to incorrect stock concentrations. | 2. Re-prepare the stock solution carefully. Consider verifying the concentration using a suitable analytical method if available. | |
| 3. Precipitation of this compound in aqueous buffer/media: this compound has limited aqueous solubility and may precipitate when diluted from a DMSO stock. | 3. Visually inspect the final solution for any precipitates. Sonication may help to dissolve the compound.[5] Consider using a lower final concentration or including a small percentage of a solubilizing agent if compatible with your experimental system. | |
| 4. Degradation in experimental buffer/media: The pH or components of your experimental buffer may be causing degradation of this compound over the course of the experiment. | 4. Prepare fresh dilutions of this compound in your experimental buffer immediately before use. Minimize the time the compound spends in aqueous solution before being added to the assay. | |
| Inconsistent results between experiments. | 1. Variability in solution preparation: Inconsistent dilution from the stock solution can lead to different final concentrations. | 1. Use calibrated pipettes and follow a standardized protocol for preparing working solutions. |
| 2. Freeze-thaw cycles of the stock solution: Repeated freezing and thawing can lead to degradation or precipitation. | 2. Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles. | |
| Observed cytotoxicity in cell-based assays. | 1. High concentration of DMSO: The final concentration of the solvent (DMSO) in the cell culture may be too high. | 1. Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%. Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. |
| 2. High concentration of this compound: The concentration of this compound itself may be cytotoxic to the specific cell line being used. | 2. Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your cell line. |
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility in DMSO | ≥ 20 mg/mL (≥ 71.36 mM) | [5][6] |
| Solubility in DMF | ≥ 20 mg/mL (≥ 71.36 mM) | [5] |
| Solubility in PBS (pH 7.2) | ~2 mg/mL (~7.14 mM) | [5][6] |
| Storage of Solid Form | -20°C for up to 3 years | [5] |
| Long-term Storage of Stock Solution | -80°C for up to 1 year | [5] |
| Short-term Storage of Stock Solution | -20°C for up to 1 month | [6] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC50 | Reference |
| iPLA2β | Cytosolic extracts from INS-1 cells overexpressing iPLA2β | ~50 nM | [5][7] |
| iPLA2γ | Mouse heart membrane fractions | ~1-3 µM | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in various experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using an analytical balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary.[6]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: In Vitro iPLA2β Activity Assay using this compound
Objective: To determine the inhibitory effect of this compound on iPLA2β activity in cell lysates. This protocol is adapted from a published study.[7]
Materials:
-
Cells overexpressing iPLA2β (e.g., INS-1 OE cells)
-
Lysis buffer (e.g., hypotonic buffer with protease inhibitors)
-
This compound stock solution (in DMSO)
-
Assay buffer
-
Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine)
-
Scintillation counter and fluid
Procedure:
-
Preparation of Cell Lysate (Cytosol):
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice.
-
Homogenize the cells and centrifuge at high speed (e.g., 100,000 x g) to pellet membranes.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration.
-
-
iPLA2β Activity Assay:
-
In a reaction tube, add a specific amount of cytosolic protein (e.g., 30 µg).
-
Add varying concentrations of this compound (diluted from the DMSO stock) or vehicle control (DMSO).
-
Pre-incubate the lysate with the inhibitor for a defined period at a specific temperature (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the radiolabeled phospholipid substrate in the assay buffer.
-
Incubate the reaction for a specific time at 37°C.
-
Stop the reaction by adding a stop solution (e.g., a mixture of organic solvents to extract lipids).
-
Separate the released radiolabeled free fatty acid from the unhydrolyzed phospholipid using thin-layer chromatography (TLC) or another suitable method.
-
Quantify the radioactivity of the free fatty acid spot using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: In vitro iPLA2β inhibition assay workflow.
Caption: iPLA2β signaling in apoptosis.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 3. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FKGK 18 | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FKGK18 vs. BEL Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing FKGK18 and BEL inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary differences in the mechanism of action between this compound and BEL inhibitors?
A1: Both this compound and Bromoenol Lactone (BEL) are inhibitors of the group VIA Ca2+-independent phospholipase A2 (iPLA2).[1][2] However, their mechanisms differ significantly. BEL is a mechanism-based, irreversible inhibitor, meaning it forms a covalent bond with the enzyme, permanently inactivating it.[2][3] In contrast, this compound is a reversible inhibitor, allowing for the potential recovery of enzyme function after its removal.[2][3] This reversibility makes this compound a more suitable candidate for in vivo studies where controlled and temporary inhibition is often desired.[3]
Q2: I am observing significant off-target effects in my cell culture when using a BEL inhibitor. What could be the cause?
A2: BEL inhibitors are known to have several off-target effects, which could be contributing to your observations. BEL has been shown to inhibit other enzymes besides iPLA2, including serine proteases like α-chymotrypsin and phosphatidate phosphohydrolase-1 (PAP-1).[2][3][4] Inhibition of these other enzymes can lead to a variety of cellular responses, including apoptosis, which may not be related to the inhibition of iPLA2.[4] If you are observing unexpected cell death or other anomalous results, consider the possibility of these off-target effects.
Q3: My in vivo experiments with BEL are showing high toxicity. Is this compound a viable alternative?
A3: Yes, this compound is considered a more suitable alternative for in vivo experiments due to its improved safety profile compared to BEL.[2][3] BEL is known to be unstable in solution and can be cytotoxic, which limits its application in living organisms.[2][3] this compound, being a reversible and more specific inhibitor of iPLA2β, is generally better tolerated in vivo.[2][3] Studies in non-obese diabetic (NOD) mice have shown that this compound can reduce blood glucose levels and the incidence of diabetes with acceptable toxicity.[1]
Q4: I need to specifically inhibit iPLA2β over iPLA2γ. Which inhibitor offers better selectivity?
A4: this compound offers significantly higher selectivity for iPLA2β over iPLA2γ compared to BEL.[2][3][5] While the S- and R-enantiomers of BEL show some preferential inhibition for iPLA2β and iPLA2γ respectively, this selectivity is only about 10-fold.[2][3] In contrast, this compound inhibits iPLA2β with a 100-fold greater potency than iPLA2γ.[2][3][5] This high selectivity makes this compound the preferred choice for experiments aiming to dissect the specific roles of iPLA2β.
Troubleshooting Guides
Issue: Unexpected Cell Death in Culture with BEL Inhibitor
-
Possible Cause: BEL is known to induce apoptosis through off-target inhibition of enzymes like phosphatidate phosphohydrolase-1 (PAP-1).[4] Long incubation times with BEL can lead to increased annexin-V binding and nuclear DNA damage.[4]
-
Troubleshooting Steps:
-
Reduce Incubation Time: Minimize the duration of BEL exposure to what is necessary to observe the desired iPLA2 inhibition.
-
Lower Concentration: Titrate the BEL concentration to the lowest effective dose for iPLA2 inhibition in your system to minimize off-target effects.
-
Switch to this compound: As a more specific and less cytotoxic alternative, switching to this compound may eliminate the observed cell death.[2][3]
-
Control Experiments: Include control groups to assess the level of apoptosis induced by BEL itself, independent of iPLA2 inhibition. This can be achieved using a different iPLA2 inhibitor or by using cells where iPLA2 is knocked down.
-
Issue: Inconsistent Results in Replicating Experiments with BEL
-
Possible Cause: BEL is known to be unstable in solution.[2][3] Degradation of the inhibitor can lead to variability in its effective concentration between experiments.
-
Troubleshooting Steps:
-
Fresh Preparation: Always prepare fresh solutions of BEL immediately before use.
-
Proper Storage: If a stock solution must be made, store it under the recommended conditions and for a limited time.
-
Consider this compound: this compound offers greater stability and its reversible nature may lead to more consistent results.[2]
-
Data Presentation
Table 1: Comparison of this compound and BEL Inhibitor Properties
| Feature | This compound | BEL (Bromoenol Lactone) |
| Target Enzyme | Group VIA Ca2+-independent phospholipase A2 (iPLA2)[1] | Group VIA Ca2+-independent phospholipase A2 (iPLA2)[6] |
| Mechanism | Reversible Inhibition[2][3] | Irreversible (Suicide) Inhibition[2][3] |
| Selectivity | 100-fold greater potency for iPLA2β over iPLA2γ[2][3][5] | ~10-fold selectivity between S/R enantiomers for iPLA2β/γ[2][3] |
| Off-Target Effects | Ineffective inhibitor of α-chymotrypsin[2][3] | Inhibits serine proteases and PAP-1; can induce apoptosis[2][3][4] |
| In Vivo Suitability | More ideal due to reversibility and lower cytotoxicity[2][3] | Limited by instability and cytotoxicity[2][3] |
| Stability | More stable in solution[2] | Unstable in solution[2][3] |
Experimental Protocols
Protocol 1: Assessing Inhibitor Specificity using an α-Chymotrypsin Digestion Assay
This protocol is adapted from studies comparing the protease inhibitory activity of this compound and BEL.[2]
Objective: To determine if the inhibitor has off-target effects on serine proteases.
Materials:
-
Bovine Serum Albumin (BSA)
-
Trypsin
-
α-Chymotrypsin
-
Inhibitor stock solution (this compound or S-BEL)
-
Digestion Buffer (e.g., Tris-HCl, pH 8.0)
-
SDS-PAGE gels and reagents
-
Colloidal Blue or other protein stain
Procedure:
-
Prepare reaction mixtures containing BSA (e.g., 2 µg) and the enzymes trypsin and α-chymotrypsin in digestion buffer.
-
In separate tubes, add the inhibitor (this compound or S-BEL) at a saturating concentration (e.g., 20 µM). Include a control with enzymes only and a control with inhibitors only.
-
Incubate the reactions for 15 minutes at 37°C.
-
Stop the reaction by adding SDS-PAGE sample buffer and heating.
-
Resolve the digested protein fragments on a Bis-Tris gel.
-
Stain the gel with colloidal blue to visualize the protein bands.
Expected Results:
-
In the presence of enzymes alone, BSA will be completely digested.
-
If the inhibitor (like S-BEL) inhibits α-chymotrypsin, the full-length BSA band will remain visible.[2]
-
If the inhibitor (like this compound) does not inhibit α-chymotrypsin, the BSA will be digested, similar to the enzyme-only control.[2]
Visualizations
Caption: Comparison of this compound and BEL inhibitor mechanisms and off-target effects.
Caption: Workflow for assessing inhibitor specificity on protease activity.
References
- 1. FKGK 18 | TargetMol [targetmol.com]
- 2. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 3. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
FKGK18 Technical Support Center: Avoiding Off-Target Effects
Welcome to the technical support center for FKGK18, a potent and reversible inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β). This resource provides researchers, scientists, and drug development professionals with essential information to effectively use this compound while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the group VIA Ca2+-independent phospholipase A2 (iPLA2), with greater potency for the iPLA2β isoform compared to iPLA2γ.[1][2][3][4] Its mechanism of inhibition is reversible, which distinguishes it from other commonly used iPLA2 inhibitors like bromoenol lactone (BEL).[1][2][3][4]
Q2: What are the known off-target effects of this compound?
A significant advantage of this compound is its improved specificity compared to other inhibitors like BEL.[2][3][4] this compound has been shown to be an ineffective inhibitor of α-chymotrypsin, a protease that is inhibited by BEL.[1][2] This suggests that this compound is less likely to have off-target effects related to non-specific protease inhibition. However, it is important to note that at high concentrations (≥5 x 10⁻⁵ M), this compound can cause cell detachment and death.[1][2][3]
Q3: How does the reversibility of this compound inhibition impact experimental design?
The reversible nature of this compound is a critical consideration for experimental protocols. Unlike irreversible inhibitors, this compound must be present throughout the entire experimental period to maintain its inhibitory effect.[1][2] For instance, in studies of glucose-stimulated insulin secretion (GSIS), the removal of this compound prior to stimulation will not result in inhibition.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibitory effect observed. | Inhibitor not present during stimulation: Due to its reversible nature, this compound must be present during the entire stimulatory period. | Ensure this compound is included in all relevant incubation and stimulation media. |
| Incorrect inhibitor concentration: The effective concentration can vary between cell types and experimental conditions. | Perform a dose-response curve to determine the optimal concentration for your specific system. The IC50 for iPLA2β is approximately 50 nM.[1][2][5] | |
| Cell detachment or death observed. | High concentration of this compound: Concentrations of 5 x 10⁻⁵ M or higher have been shown to be cytotoxic.[1][2][3] | Use a lower concentration of this compound. If high concentrations are necessary, consider shorter incubation times and carefully monitor cell viability. |
| Inconsistent results. | Improper solvent control: this compound is typically dissolved in DMSO. | Always include a DMSO-only vehicle control in your experiments to account for any solvent effects.[1][2] |
| Degradation of the inhibitor: Improper storage can lead to loss of activity. | Store this compound as a powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.[5] |
Quantitative Data Summary
The following tables summarize the inhibitory activity and selectivity of this compound.
Table 1: Inhibitory Potency of this compound
| Target | IC50 | Percent Inhibition | Mole Fraction for 99.9% Inhibition |
| iPLA2β | ~50 nM[1][2][5] | - | - |
| iPLA2γ | ~1-3 µM[5] | - | - |
| GVIA iPLA2 | - | 99.9% | 0.091 |
| GIVA cPLA2 | - | 80.8% | - |
| GV sPLA2 | - | 36.8% | - |
Table 2: Selectivity Profile of this compound
| Comparison | Fold Selectivity | Notes |
| iPLA2β vs. iPLA2γ | ~100-fold[1][3][4] | This compound is significantly more potent against the β isoform. |
| vs. α-chymotrypsin | Ineffective inhibitor[1][2][3][4] | In contrast to BEL, which inhibits α-chymotrypsin. |
Key Experimental Protocols
1. iPLA2 Enzyme Activity Assay
This protocol is adapted from studies using INS-1 insulinoma cells overexpressing iPLA2β.[1][2]
-
Cell Preparation: Culture INS-1 cells overexpressing iPLA2β.
-
Cytosol Preparation: Harvest cells and prepare cytosol fractions. Determine protein concentration.
-
Assay:
-
Aliquot 30 µg of cytosolic protein into assay tubes.
-
Add varying concentrations of this compound (or vehicle control).
-
Initiate the reaction by adding the appropriate substrate.
-
Incubate and then measure the release of the product to determine enzyme activity.
-
2. Assessment of this compound Reversibility
This workflow helps determine the reversible nature of the inhibitor.[1][2]
Caption: Workflow to test the reversibility of this compound inhibition.
3. Signaling Pathway of iPLA2β-mediated Apoptosis
This diagram illustrates the signaling pathway that can be investigated using this compound.
Caption: this compound inhibits ER stress-induced beta-cell apoptosis.
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FKGK 18 | TargetMol [targetmol.com]
improving FKGK18 delivery for in vivo experiments
For researchers, scientists, and drug development professionals utilizing FKGK18 in in vivo experiments, this technical support center provides essential guidance on formulation, administration, and troubleshooting to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a promising candidate for in vivo studies?
A1: this compound is a potent, selective, and reversible inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2] Its reversibility and higher specificity compared to other inhibitors like bromoenol lactone (BEL) make it a more suitable candidate for in vivo research, minimizing the risks of off-target effects and cytotoxicity.[1][2]
Q2: What is the recommended route of administration for this compound in mice?
A2: Intraperitoneal (IP) injection is a documented and effective route for administering this compound in mouse models.[1]
Q3: What is a typical dosage and administration frequency for this compound in mice?
A3: A dosage of 20 mg/kg administered intraperitoneally three times per week has been shown to be effective in reducing the incidence of diabetes in non-obese diabetic (NOD) mice.[1][3][4][5][6] The in vivo inhibitory effects of a single 20 mg/kg IP injection have been observed to last for nearly 48 hours.[1]
Q4: What are the known biological effects of this compound in vivo?
A4: In NOD mice, this compound administration has been demonstrated to reduce diabetes incidence, decrease immune cell infiltration in pancreatic islets, preserve β-cell area, increase circulating insulin levels, and improve glucose homeostasis.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation | This compound has low aqueous solubility. | Prepare a stock solution in 100% DMSO. For the final injection volume, use a vehicle containing a surfactant, such as 5% Tween 80 in PBS, to maintain solubility upon dilution of the DMSO stock.[1] Always add the aqueous phase to the DMSO stock slowly while vortexing. |
| Animal distress post-injection (e.g., lethargy, ruffled fur) | The vehicle, particularly at high concentrations of DMSO, may cause irritation or toxicity. | Minimize the final concentration of DMSO in the injection volume. While a stock solution requires DMSO, the final formulation should have a low percentage of the organic solvent. The vehicle used in successful studies is PBS with 5% Tween 80.[1] Ensure the injection volume is appropriate for the size of the animal. |
| Inconsistent or lack of therapeutic effect | - Improper formulation leading to precipitation and inaccurate dosing.- Inadequate dosing frequency. | - Ensure the final formulation is a clear solution before injection.- Based on pharmacokinetic data, a dosing frequency of three times per week has been shown to be effective.[1] Consider that the inhibitory effects of a 20 mg/kg IP dose persist for about 48 hours when planning your dosing schedule.[1] |
| Inflammation or irritation at the injection site | Repeated intraperitoneal injections can sometimes cause localized inflammation. | - Adhere to sterile injection techniques.- Rotate the injection site within the lower abdominal quadrants.- Monitor animals closely for any signs of severe or persistent irritation. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in NOD Mice
| Parameter | Vehicle Control (PBS + 5% Tween 80) | This compound (20 mg/kg, IP, 3x/week) | Reference |
| Diabetes Incidence (by 25 weeks) | ~78% (7 out of 9 mice) | ~9% (1 out of 11 mice) | [1] |
| Circulating Insulin | Lower levels | Approximately 2-fold higher | [1] |
| Glucose Homeostasis (IPGTT) | Impaired | Improved (31% reduction in AUC) | [1] |
Table 2: this compound Solubility
| Solvent | Solubility |
| DMSO | 20 mg/mL |
| DMF | 20 mg/mL |
| PBS (pH 7.2) | 2 mg/mL |
Data sourced from commercially available product information.
Experimental Protocols
Detailed Methodology for In Vivo Administration of this compound in Mice
This protocol is based on the successful administration of this compound in non-obese diabetic (NOD) mice.[1]
1. Materials:
- This compound powder
- Dimethyl sulfoxide (DMSO), sterile
- Phosphate-buffered saline (PBS), sterile
- Tween 80, sterile
- Sterile microcentrifuge tubes
- Sterile syringes and needles (e.g., 27-30 gauge)
2. Preparation of this compound Formulation:
- Prepare a 5% Tween 80 in PBS solution: Add 5 mL of sterile Tween 80 to 95 mL of sterile PBS. Mix thoroughly. This will be your vehicle.
- Prepare a high-concentration stock solution of this compound in DMSO: Dissolve this compound powder in 100% sterile DMSO to a concentration that will allow for easy dilution into the final vehicle. For example, to achieve a final dose of 20 mg/kg in a 20g mouse with an injection volume of 100 µL, you would need 0.4 mg of this compound per injection. A stock solution of 40 mg/mL in DMSO would require 10 µL of stock per 100 µL injection.
- Prepare the final injection solution: On the day of injection, dilute the this compound/DMSO stock solution into the PBS + 5% Tween 80 vehicle to the final desired concentration. It is crucial to add the DMSO stock to the aqueous vehicle slowly while vortexing to prevent precipitation. The final concentration of DMSO should be kept to a minimum (ideally ≤5%) to avoid toxicity.
3. Administration Protocol:
- Animal Model: Female non-obese diabetic (NOD) mice.[1]
- Dosage: 20 mg/kg body weight.[1]
- Route of Administration: Intraperitoneal (IP) injection.[1]
- Frequency: Three times per week.[1]
- Procedure:
- Weigh each mouse to calculate the precise injection volume.
- Draw the calculated volume of the final this compound formulation into a sterile syringe.
- Gently restrain the mouse and perform the IP injection into one of the lower abdominal quadrants.
- Monitor the animal for any immediate adverse reactions.
Visualizations
References
- 1. Inhibition of Ca2+-Independent Phospholipase A2β (iPLA2β) Ameliorates Islet Infiltration and Incidence of Diabetes in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Ca2+-independent phospholipase A2β (iPLA2β) ameliorates islet infiltration and incidence of diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. FKGK 18 | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
troubleshooting FKGK18 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using FKGK18, a selective inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a fluoroketone-based compound that acts as a potent and reversible inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2][3][4][5] Its mechanism involves interaction with the lipase consensus sequence of iPLA2β.[2][3] Unlike the commonly used inhibitor bromoenol lactone (BEL), this compound's inhibition is reversible and it does not significantly inhibit other serine proteases like α-chymotrypsin.[2][3][4][5][6]
Q2: What are the main experimental applications of this compound?
This compound is primarily used in research to investigate the biological roles of iPLA2β. Key applications include:
-
Studying beta-cell apoptosis and its prevention.[2][3][4][6]
-
Investigating glucose-stimulated insulin secretion (GSIS) and prostaglandin E2 (PGE2) generation.[1][2][3]
-
Examining the role of iPLA2β in endoplasmic reticulum (ER) stress-induced cellular responses.[2][3]
-
Exploring its potential therapeutic effects in diabetes models.[1]
Q3: What is the selectivity of this compound?
This compound exhibits greater potency for iPLA2β over iPLA2γ, with a reported 100-fold lower IC50 value for iPLA2β.[2][3][4] It is also significantly more potent for GVIA iPLA2 compared to GIVA cPLA2 and GV sPLA2.[2][3]
Q4: How does this compound differ from bromoenol lactone (BEL)?
This compound offers several advantages over BEL for in vitro and in vivo studies:
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Reversibility: this compound is a reversible inhibitor, whereas BEL causes irreversible inhibition.[2][3][4][6]
-
Specificity: this compound does not inhibit serine proteases like α-chymotrypsin, unlike BEL which can have off-target effects.[2][3][4][5]
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Stability and Toxicity: BEL is unstable in solution and can be cytotoxic, making this compound a more suitable candidate for in vivo experiments.[2][3][4][5]
Troubleshooting Guide
Issue 1: No or low inhibition of iPLA2β activity observed.
-
Question: I am not seeing the expected inhibition of iPLA2β in my experiment. What could be the reason?
-
Answer:
-
Suboptimal Concentration: Ensure you are using an appropriate concentration of this compound. The IC50 for iPLA2β in cytosolic extracts of INS-1 cells is approximately 50 nM.[1] For cell-based assays, concentrations around 10 µM have been shown to be effective.[1]
-
Incorrect Preparation: this compound should be dissolved in a suitable solvent like DMSO. Ensure the final concentration of the solvent in your experimental medium is not affecting the cells.
-
Reversibility: As this compound is a reversible inhibitor, its effect might diminish over time. Consider the timing of your measurements relative to the addition of the inhibitor.
-
Enzyme Source: The potency of this compound can differ between iPLA2β and iPLA2γ. Confirm the primary iPLA2 isoform present in your experimental system (cytosolic vs. membrane-associated).[2][3]
-
Issue 2: Observing unexpected off-target effects.
-
Question: I am concerned about potential off-target effects of this compound in my experiments. What should I consider?
-
Answer:
-
Specificity: While this compound is more specific than BEL, it is still crucial to include appropriate controls.[2][3][4][5] Use a vehicle control (e.g., DMSO) and consider using a structurally different iPLA2β inhibitor as a comparison.
-
Concentration: High concentrations of any compound can lead to off-target effects. Perform a dose-response experiment to determine the lowest effective concentration for your specific assay. At concentrations of 5610.25 M, cell detachment and death have been observed.[6]
-
Cellular Health: Monitor cell viability and morphology to ensure the observed effects are not due to general toxicity.
-
Issue 3: Difficulty in dissolving or storing this compound.
-
Question: What are the recommended storage and handling conditions for this compound?
-
Answer:
-
Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] In solvent, it should be stored at -80°C for up to one year.[1]
-
Solubility: Prepare a stock solution in a suitable solvent like DMSO. For working solutions, dilute the stock in your experimental buffer or medium. Ensure complete dissolution before adding to your experiment.
-
Data Presentation
Table 1: Inhibitory Potency of this compound against different PLA2 Isoforms
| Target Enzyme | IC50 | Experimental System |
| iPLA2β | ~50 nM | Cytosolic extracts from INS-1 cells overexpressing iPLA2β |
| iPLA2γ | ~1-3 µM | Mouse heart membrane fractions |
Data compiled from existing research.[1]
Table 2: Comparison of this compound and Bromoenol Lactone (BEL)
| Feature | This compound | Bromoenol Lactone (BEL) |
| Inhibition of iPLA2β | Reversible | Irreversible |
| Specificity | Does not inhibit α-chymotrypsin | Inhibits other serine proteases |
| In vivo suitability | More ideal | Less suitable due to instability and cytotoxicity |
Information based on published characterization studies.[2][3][4][5][6]
Experimental Protocols
Protocol 1: Inhibition of iPLA2β Activity in Cell Lysates
This protocol is adapted from studies on INS-1 insulinoma cells.[2][3]
-
Cell Culture: Culture INS-1 cells overexpressing iPLA2β (or your cell line of interest) under standard conditions.
-
Preparation of Cytosol:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., containing protease inhibitors).
-
Homogenize the cells and centrifuge at a high speed (e.g., 100,000 x g) to pellet membranes.
-
Collect the supernatant (cytosolic fraction).
-
-
iPLA2 Activity Assay:
-
Prepare reaction mixtures containing the cytosolic extract, a fluorescent phospholipid substrate, and varying concentrations of this compound (or vehicle control).
-
Incubate the reactions at 37°C for a specified time.
-
Measure the fluorescence to determine the rate of substrate hydrolysis.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Assessment of this compound on Glucose-Stimulated Insulin Secretion (GSIS)
This protocol is based on experiments with human pancreatic islets.[1]
-
Islet Culture: Culture human pancreatic islets in a suitable medium.
-
Pre-incubation:
-
Pre-incubate islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal state.
-
-
GSIS Assay:
-
Incubate islets in low-glucose buffer (basal) or high-glucose buffer (stimulatory, e.g., 16.7 mM glucose) in the presence of this compound (e.g., 10 µM) or vehicle control for a defined period (e.g., 1 hour).
-
Collect the supernatant to measure insulin secretion.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the collected supernatants using an ELISA kit.
-
-
Data Analysis:
-
Compare the amount of insulin secreted under basal and stimulatory conditions, with and without this compound.
-
Visualizations
Caption: Mechanism of this compound action and its downstream effects.
Caption: Troubleshooting workflow for this compound experimental results.
References
- 1. FKGK 18 | TargetMol [targetmol.com]
- 2. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 4. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: FKGK18 Inhibitor Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specificity issues that researchers, scientists, and drug development professionals may encounter during experiments with the FKGK18 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent and reversible inhibitor of the group VIA Ca2+-independent phospholipase A2, also known as iPLA2β.[1][2][3] It is not primarily a kinase inhibitor, although like many small molecule inhibitors, it is crucial to assess its specificity and potential off-target effects, which could include protein kinases.
Q2: What are the known selectivity characteristics of this compound?
Studies have shown that this compound exhibits a greater potency for iPLA2β compared to other related enzymes. Specifically, it is approximately 100-fold more potent against iPLA2β than iPLA2γ.[3][4] Furthermore, this compound has been shown to be an ineffective inhibitor of α-chymotrypsin, indicating a degree of selectivity.[3][4] Unlike some other inhibitors, this compound's inhibition of iPLA2β is reversible.[3][4]
Q3: What are common off-target effects observed with small molecule inhibitors that could be relevant for this compound?
While specific off-target effects of this compound are not extensively documented in the provided results, general issues with small molecule inhibitors that researchers should be aware of include:
-
Inhibition of other kinases or enzymes: Due to structural similarities in the binding sites of enzymes, an inhibitor may bind to and inhibit targets other than the intended one.[5][6][7]
-
Activation of compensatory signaling pathways: Inhibition of a primary target can sometimes lead to the upregulation of alternative pathways, complicating the interpretation of experimental results.[8]
-
Cell line-specific effects: The observed effects of an inhibitor can vary between different cell lines due to variations in their genetic and proteomic makeup.[8]
-
Compound instability or solubility issues: The chemical properties of the inhibitor itself can lead to experimental artifacts if it degrades or precipitates in the experimental medium.[9]
Troubleshooting Guides
Issue 1: Unexpected Phenotype or Contradictory Results
If you observe a cellular phenotype that is inconsistent with the known function of iPLA2β inhibition or obtain contradictory data, consider the following troubleshooting steps.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target effects | 1. Perform a kinome-wide selectivity screen: Test this compound against a broad panel of kinases to identify any unintended targets.[8] 2. Use a structurally different iPLA2β inhibitor: Compare the phenotype induced by this compound with that of another iPLA2β inhibitor with a different chemical scaffold. If the phenotype persists, it is more likely to be an on-target effect. 3. Rescue experiment: In a genetically tractable system, express a resistant mutant of iPLA2β. This should rescue the on-target effects but not the off-target effects.[8] | Identification of unintended kinase or other enzyme targets, leading to a clearer understanding of the observed phenotype. |
| Activation of compensatory pathways | 1. Analyze related signaling pathways: Use techniques like Western blotting to probe for the activation of known compensatory signaling pathways that might be triggered by iPLA2β inhibition.[8] 2. Combination therapy: Consider using a combination of inhibitors to block both the primary target and any identified compensatory pathways. | A more complete picture of the cellular response to this compound, helping to explain unexpected results. |
| Cell line-specific effects | Test in multiple cell lines: Perform key experiments in a panel of different cell lines to determine if the observed effects are consistent across various cellular contexts.[8] | Distinguishing between general off-target effects and those that are specific to a particular cell type. |
Issue 2: High Cytotoxicity at Effective Concentrations
If you observe significant cell death at concentrations required to inhibit iPLA2β, the following steps may help to determine the cause.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | Perform a kinome-wide selectivity screen: As mentioned above, this will identify if this compound is inhibiting essential kinases, leading to toxicity.[8] | Identification of off-target kinases responsible for the cytotoxic effects. |
| Inappropriate dosage | Perform a dose-response curve: This will help to determine the lowest effective concentration of this compound that inhibits iPLA2β without causing significant cytotoxicity.[8] | Optimization of the experimental concentration to minimize toxicity while maintaining efficacy. |
| Compound solubility issues | 1. Check solubility: Visually inspect the cell culture media for any signs of compound precipitation. 2. Use a vehicle control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the concentrations used.[9] | Prevention of non-specific effects caused by compound precipitation or solvent toxicity. |
Experimental Protocols
Kinome-Wide Selectivity Screening
Objective: To determine the selectivity of this compound by screening it against a large panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel: Utilize a commercially available kinase profiling service or an in-house platform that includes a diverse range of protein kinases. These assays are typically performed in a high-throughput format.
-
Assay Conditions: The assays are generally performed at a fixed concentration of ATP, often at or near the Km for each specific kinase, and one or two concentrations of the inhibitor (e.g., 100 nM and 1 µM).[10]
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control (e.g., DMSO). The results are often presented as a "scan" of the kinome, highlighting any kinases that are significantly inhibited by the compound.
Western Blotting for Compensatory Pathway Activation
Objective: To investigate if this compound treatment leads to the activation of known compensatory signaling pathways.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat them with this compound at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key proteins in potential compensatory pathways (e.g., p-Akt, p-ERK).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative changes in protein phosphorylation or expression.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Workflow for assessing this compound inhibitor specificity.
Caption: this compound's role in the iPLA2β signaling pathway.
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 2. FKGK 18 | TargetMol [targetmol.com]
- 3. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
challenges in using FKGK18 for long-term studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of FKGK18, a selective and reversible inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β). This guide focuses on addressing the challenges associated with long-term studies and provides detailed experimental protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a fluoroketone-based compound that acts as a potent and reversible inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2] Its mechanism of action involves binding to the catalytic domain of iPLA2β, thereby preventing the hydrolysis of phospholipids to produce free fatty acids, such as arachidonic acid, and lysophospholipids.[3] This inhibition is crucial in studying the roles of iPLA2β in various cellular processes.
Q2: What are the advantages of using this compound over other iPLA2 inhibitors like bromoenol lactone (BEL)?
This compound offers several advantages over the commonly used irreversible inhibitor BEL. Firstly, this compound inhibits iPLA2β in a reversible manner, allowing for more dynamic studies of cellular processes.[1][2] Secondly, it exhibits greater selectivity for iPLA2β over other phospholipases like iPLA2γ and does not inhibit other serine proteases, a known issue with BEL.[1][2] These characteristics make this compound a more suitable candidate for in vivo and ex vivo studies where specificity and non-toxicity are critical.[1][2]
Q3: What are the known downstream effects of iPLA2β inhibition by this compound?
Inhibition of iPLA2β by this compound leads to a reduction in the production of arachidonic acid and its downstream metabolites, such as prostaglandins (e.g., PGE2) and other eicosanoids.[1] These lipid mediators are involved in a wide range of signaling pathways that regulate inflammation, apoptosis, and cell proliferation.[4][5] For example, this compound has been shown to inhibit glucose-stimulated insulin secretion and prevent ER stress-induced beta-cell apoptosis.[1]
Q4: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO).[6] For long-term storage, it is recommended to store the compound as a powder at -20°C. Stock solutions in DMSO can be stored at -80°C. DMSO itself is stable under most conditions but can be sensitive to light and is hygroscopic.[7] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect observed | Degradation of this compound: The stability of this compound in aqueous solutions like cell culture media over long periods at 37°C has not been extensively documented. | Validate Stability: Perform a time-course experiment to assess the stability of this compound in your specific experimental media. This can be done by preparing fresh media with this compound at different time points before adding to the cells or by using analytical methods like HPLC to quantify the compound over time. Replenish this compound: For long-term experiments (extending over several days), consider replenishing the media with fresh this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration. |
| Suboptimal Concentration: The IC50 of this compound can vary between cell types and experimental conditions. | Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. | |
| Cellular Efflux: Cells may actively transport the inhibitor out, reducing its intracellular concentration. | Use Efflux Pump Inhibitors: If cellular efflux is suspected, consider co-treatment with a broad-spectrum efflux pump inhibitor, after verifying its compatibility with your experimental system. | |
| Observed Off-Target Effects or Cellular Stress | Non-Specific Binding: While more specific than BEL, at high concentrations or with prolonged exposure, this compound may interact with other proteins.[1] | Lower Concentration: Use the lowest effective concentration of this compound as determined by your dose-response curve. Control Experiments: Include appropriate controls, such as a structurally similar but inactive analog of this compound if available, to distinguish between iPLA2β-specific and off-target effects. |
| DMSO Toxicity: The solvent, DMSO, can induce cellular stress and differentiation at certain concentrations. | Control for Solvent Effects: Always include a vehicle control (media with the same concentration of DMSO used for this compound treatment) in your experiments. Keep the final DMSO concentration as low as possible, typically below 0.1%. | |
| Difficulty in Reproducing Results | Variability in Experimental Conditions: Minor variations in cell density, passage number, or media composition can influence the outcome. | Standardize Protocols: Maintain consistent cell culture practices. Document all experimental parameters in detail. |
| Reversible Inhibition: The reversible nature of this compound means its effect will diminish upon removal from the media. | Continuous Exposure: For sustained inhibition, ensure this compound is present throughout the duration of the experiment. If a washout is performed, be aware that the inhibitory effect will be transient. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound
| Target Enzyme | IC50 | Reference |
| iPLA2β (cytosolic) | ~5 x 10⁻⁸ M | [8] |
| iPLA2γ (membrane-associated) | ~3 x 10⁻⁶ M | [8] |
Note: The IC50 value for iPLA2β is nearly 100-fold lower than for iPLA2γ, indicating its higher potency for the β isoform.[8]
Experimental Protocols
Protocol 1: General Procedure for Long-Term Cell Culture with this compound
This protocol provides a framework for long-term (e.g., > 48 hours) treatment of adherent cells with this compound.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, tissue culture-treated plates or flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at a density that will not result in over-confluence by the end of the experiment. Allow cells to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Preparation of this compound Working Solution:
-
Thaw the this compound stock solution.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration is consistent across all treatments and controls (ideally ≤ 0.1%).
-
-
Treatment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the freshly prepared medium containing this compound or the vehicle control (medium with the same concentration of DMSO).
-
-
Medium Replenishment for Long-Term Studies:
-
For experiments lasting several days, it is crucial to replenish the medium to ensure nutrient availability and maintain a stable concentration of this compound.
-
Every 48 hours (or at a frequency determined by your cell line's metabolic rate), aspirate the medium and replace it with freshly prepared medium containing this compound or vehicle control.
-
-
Endpoint Analysis: At the desired time points, harvest the cells for downstream analysis (e.g., protein extraction for Western blot, RNA isolation for qPCR, or cell viability assays).
Protocol 2: Validation of this compound Stability in Cell Culture Medium
This protocol uses High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound under your specific long-term culture conditions.
Materials:
-
Complete cell culture medium
-
This compound
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase (e.g., acetonitrile and water gradient)
-
Sterile microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in your complete cell culture medium at the final concentration used in your experiments.
-
Aliquot this solution into sterile microcentrifuge tubes for different time points (e.g., 0, 24, 48, 72, 96 hours).
-
-
Incubation: Incubate the tubes under your standard cell culture conditions (37°C, 5% CO₂).
-
Sample Collection: At each time point, remove one tube from the incubator and store it at -80°C until analysis. The 0-hour sample should be frozen immediately after preparation.
-
HPLC Analysis:
-
Thaw the samples.
-
If necessary, precipitate proteins from the medium (e.g., with cold acetonitrile) and centrifuge to clarify the supernatant.
-
Inject a defined volume of the supernatant onto the HPLC system.
-
Run your established HPLC method to separate and quantify this compound. The peak area of this compound will be proportional to its concentration.
-
-
Data Analysis:
-
Plot the peak area of this compound against time.
-
A significant decrease in the peak area over time indicates degradation of the compound under your experimental conditions. This information can be used to determine the optimal frequency for media replenishment.
-
Visualizations
Caption: Signaling pathway of iPLA2β and its inhibition by this compound.
Caption: Experimental workflow for long-term cell treatment with this compound.
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 2. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. iPLA2β and its Role in Male Fertility, Neurological Disorders, Metabolic Disorders, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Group VIA Ca2+-Independent Phospholipase A2β (iPLA2β) and its role in β-cell Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Confirming Protein Kinase Activity In Vitro
Disclaimer: The protein "FKGK18" is not found in publicly available scientific literature. This guide provides a general framework for confirming the in-vitro activity of a protein kinase, which we will refer to as "Your Kinase of Interest (KOI)". Researchers can adapt these principles and protocols for their specific kinase.
Frequently Asked Questions (FAQs)
Q1: What is the first step in confirming the activity of my purified kinase?
The first step is to establish a robust and reliable in-vitro kinase assay. This involves choosing an appropriate assay technology, optimizing reaction conditions, and having the necessary high-quality reagents, including the enzyme, substrate, and cofactors like ATP and MgCl2.[1][2] The goal is to measure the transfer of a phosphate group from ATP to a specific substrate (a protein or peptide) catalyzed by your kinase.[1]
Q2: Which type of in-vitro kinase assay should I choose?
The choice of assay depends on your specific research goals, such as high-throughput screening or detailed kinetic analysis, as well as available laboratory equipment.[1][3] Common assay formats are summarized below.
| Assay Type | Principle | Detection Method | Key Advantages | Key Disadvantages |
| Radiometric Assays | Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[4] | Scintillation counting or autoradiography | Considered the "gold standard" for reliability and direct measurement.[4][5] | Requires handling of radioactive materials and generates radioactive waste.[3][4] |
| Fluorescence-Based Assays | Detects changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) upon substrate phosphorylation.[3][5] | Fluorometer | High-throughput, non-radioactive, and often available in kit formats (e.g., TR-FRET, FP).[5][6] | Susceptible to interference from fluorescent compounds or light-absorbing materials in the sample.[1] |
| Luminescence-Based Assays | Measures light produced, typically by quantifying the amount of ATP remaining in the reaction using a luciferase/luciferin system (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo®).[1][7] | Luminometer | High sensitivity and high-throughput compatible.[7] | Can be inhibited by compounds that interfere with luciferase; does not distinguish between substrate phosphorylation and kinase autophosphorylation.[1][8] |
| Mobility Shift Assays | Separates the phosphorylated product from the unphosphorylated substrate based on changes in charge, followed by quantification.[6] | Electrophoresis and fluorescence detection | Highly dependent on the charge difference between substrate and product.[6] | Often requires specially designed peptide substrates.[6] |
Q3: What are the critical components and conditions to optimize for a kinase assay?
Optimizing assay conditions is crucial for obtaining reliable and reproducible data.[1][9] Key parameters include:
-
Enzyme Concentration: Use a concentration that results in a linear reaction rate over the desired time course.
-
Substrate Concentration: Ideally, the substrate concentration should be at or near its Michaelis constant (Km) for the kinase.
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration.[10] Using an ATP concentration near the Km for your specific kinase is recommended for consistent results.[8][10]
-
Buffer Conditions: pH, ionic strength, and the presence of additives like detergents or BSA can significantly influence enzyme activity and inhibitor binding.[9]
-
Incubation Time and Temperature: Ensure the reaction is measured within the initial linear velocity phase to avoid issues like substrate depletion or product inhibition.[10]
Q4: How can I be sure the activity I'm measuring is specific to my kinase?
To confirm specificity, run parallel control experiments:
-
No Enzyme Control: A reaction mix without the kinase should show no substrate phosphorylation.
-
No Substrate Control: If your kinase can autophosphorylate, this control helps measure that background activity.
-
No ATP Control: This ensures that the signal is dependent on the phosphodonor.
-
Inhibitor Control: Use a known inhibitor for your kinase (if available) to show that the measured activity can be specifically blocked.
Troubleshooting Guide
High variability and inconsistent results are common challenges in kinase assays.[9][10] This guide addresses frequent issues.
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting. Prepare a master mix of reagents to dispense across the plate to minimize well-to-well variation.[9][10] |
| Inadequate Mixing | Gently mix all reagents thoroughly after addition. Avoid introducing air bubbles.[9] |
| Edge Effects in Assay Plates | The outer wells of a microplate are more prone to evaporation and temperature fluctuations.[10] Avoid using these wells or fill them with buffer or water to create a humidity barrier.[9] |
| Temperature Gradients | Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing plates directly on cold or warm surfaces.[9] |
Issue 2: Low or No Kinase Activity Detected
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the kinase is properly stored and handled to maintain its activity. Perform a control experiment to confirm its specific activity.[10] For kinases that require activation via autophosphorylation, consider a pre-incubation step with ATP.[8] |
| Suboptimal Reagent Concentrations | Titrate the enzyme, substrate, and ATP to find the optimal concentrations for your assay.[9] |
| Incorrect Buffer Composition | Verify that the buffer pH, ionic strength, and cofactors (e.g., Mg²⁺/Mn²⁺) are optimal for your specific kinase.[9] |
| Incompatible Substrate | Ensure the chosen substrate is appropriate for your kinase. Not all generic substrates work for all kinases.[2] |
Issue 3: Inconsistent IC50 Values for an Inhibitor
| Potential Cause | Recommended Solution |
| Variable Enzyme Activity | Aliquot the kinase and store it properly to avoid repeated freeze-thaw cycles that can reduce activity. Confirm enzyme activity before each experiment.[10] |
| Variable ATP Concentration | The IC50 of ATP-competitive inhibitors is highly sensitive to ATP levels.[10] Use a consistent ATP concentration, ideally at or near the Km of the kinase, for comparable results.[8][10] |
| Compound Solubility Issues | Visually inspect for compound precipitation in the assay buffer. Determine the solubility of your inhibitor under the final assay conditions.[10] |
| Assay Readout Time | Ensure you are measuring the initial reaction velocity. If the reaction proceeds too long, substrate depletion or product inhibition can affect the results and alter the apparent IC50.[10] |
Experimental Protocols & Visualizations
General Workflow for an In Vitro Kinase Assay
The following diagram illustrates a typical workflow for setting up an in-vitro kinase assay to test the effect of a potential inhibitor.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
FKGK18 dose-response curve optimization
Welcome to the technical support center for FKGK18. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their dose-response curve experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a reversible inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2] Its primary mechanism is to block the activity of iPLA2β, an enzyme involved in membrane phospholipid remodeling, signal transduction, and apoptosis.[1]
Q2: What is the selectivity of this compound?
A2: this compound is a potent inhibitor of iPLA2β and shows greater potency for iPLA2β over iPLA2γ (approximately 100-fold).[1][2] Unlike some other inhibitors like bromoenol lactone (BEL), this compound is not a non-specific inhibitor of proteases such as α-chymotrypsin.[1][2]
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: The IC50 for this compound inhibition of iPLA2β is approximately 50 nM.[3] For cell-based assays, concentrations ranging from 0.1 µM to 10 µM have been shown to be effective in inhibiting processes like ER stress-induced apoptosis and prostaglandin E2 generation.[3] It is important to note that concentrations greater than or equal to 50 µM may cause cell detachment and death.[1]
Q4: Is this compound reversible?
A4: Yes, the inhibition of iPLA2β by this compound is reversible.[1][2] This is a key difference from inhibitors like BEL, which cause irreversible inhibition.
Q5: What solvent should be used to prepare this compound solutions?
A5: this compound can be dissolved in DMSO to prepare stock solutions. For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced artifacts. Always include a vehicle-only (DMSO) control in your experiments.[1]
Troubleshooting Guide
Poor Dose-Response Curve
| Issue | Possible Cause | Recommendation |
| No inhibition observed or very high IC50 | Inactive this compound: Improper storage or handling may have degraded the compound. | Store this compound as recommended by the supplier. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Incorrect enzyme concentration: Too much enzyme can overcome the inhibitor at the concentrations tested. | Optimize the enzyme concentration to ensure the reaction is in the linear range and sensitive to inhibition. | |
| Sub-optimal assay conditions: pH, temperature, or buffer composition may not be ideal for this compound activity. | Ensure the assay buffer pH and temperature are optimal for iPLA2β activity. | |
| Inconsistent or non-reproducible results | Pipetting errors: Inaccurate serial dilutions of this compound can lead to variability. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of reagents where possible to minimize pipetting variations.[4] |
| Inhibitor precipitation: this compound may precipitate at higher concentrations, especially in aqueous buffers. | Visually inspect solutions for any precipitation. If solubility is an issue, consider using a small amount of a co-solvent, but ensure it does not affect the assay. | |
| Variable incubation times: Inconsistent pre-incubation or reaction times can affect the results. | Standardize all incubation times across all experiments. For reversible inhibitors, pre-incubation of the enzyme and inhibitor before adding the substrate is crucial.[5] | |
| High background signal | Assay interference: The detection method (e.g., fluorescence) may be affected by the compound or other components. | Run appropriate controls, including a no-enzyme control and a no-substrate control, to identify the source of the background signal.[6] |
| Contaminated reagents: Reagents may be contaminated with substances that interfere with the assay. | Use high-purity reagents and prepare fresh solutions. |
Unexpected Cellular Effects
| Issue | Possible Cause | Recommendation |
| Cell toxicity at low concentrations | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% DMSO). Include a vehicle control to assess solvent toxicity. |
| Off-target effects: Although selective, this compound could have unknown off-target effects in certain cell types. | Review literature for known off-target effects and consider using a secondary, structurally different iPLA2β inhibitor to confirm that the observed phenotype is due to iPLA2β inhibition. | |
| No effect on downstream signaling | Short incubation time for a reversible inhibitor: The effect of a reversible inhibitor may diminish if it is removed or if the incubation time is too short. | For cellular assays, ensure this compound is present during the entire stimulation period to observe its inhibitory effects on downstream events like prostaglandin E2 release.[3] |
| Cell permeability issues: The compound may not be efficiently entering the cells. | While this compound has been shown to penetrate intact islets, permeability can vary between cell types. Consider permeabilization for in vitro assays if targeting intracellular enzymes. |
Experimental Protocols
iPLA2β Inhibition Assay (In Vitro)
This protocol is adapted from studies characterizing this compound.[3]
-
Prepare Reagents:
-
Assay Buffer: Prepare a suitable buffer with the optimal pH for iPLA2β.
-
Enzyme Solution: Dilute the iPLA2β enzyme preparation (e.g., cytosol from cells overexpressing iPLA2β) in cold assay buffer to a pre-determined optimal concentration.
-
Substrate Solution: Prepare the phospholipase A2 substrate solution.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
This compound Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations.
-
-
Assay Procedure:
-
Add 30 µg of the enzyme protein aliquot to each well of a microplate.
-
Add the serially diluted this compound solutions to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15-30 minutes) at the optimal temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the appropriate signal (e.g., fluorescence, radioactivity) at regular intervals or at a fixed endpoint.
-
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Inhibition of ER Stress-Induced Apoptosis
This protocol is based on experiments investigating the effect of this compound on thapsigargin-induced apoptosis.
-
Cell Culture:
-
Plate cells (e.g., INS-1 cells overexpressing iPLA2β) at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle (DMSO) for a specified duration (e.g., 1 hour).
-
Induce ER stress by adding an ER stress-inducing agent like thapsigargin (e.g., 1 µM) to the media.
-
Incubate the cells for a period sufficient to induce apoptosis (e.g., 24 hours).
-
-
Apoptosis Assay:
-
Harvest the cells and assess apoptosis using a suitable method, such as:
-
TUNEL Staining: To detect DNA fragmentation.
-
Annexin V/Propidium Iodide Staining: To detect early and late apoptotic cells via flow cytometry.
-
Caspase Activity Assay: To measure the activity of executioner caspases (e.g., caspase-3).
-
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Compare the levels of apoptosis in this compound-treated groups to the group treated with the ER stress inducer alone to determine the inhibitory effect of this compound.
-
Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound as a reversible inhibitor of iPLA2β.
Experimental Workflow: Dose-Response Curve Generation
Caption: Workflow for generating an this compound dose-response curve.
This compound Inhibition of ER Stress-Induced Apoptosis Pathway
Caption: this compound inhibits ER stress-induced beta-cell apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 4. docs.abcam.com [docs.abcam.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. google.com [google.com]
potential cytotoxicity of FKGK18 at high concentrations
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the effects of FKGK18, particularly concerning its potential for cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic at high concentrations?
A: Based on current literature, this compound is characterized as a cytoprotective agent that inhibits apoptosis, particularly in pancreatic beta-cells under Endoplasmic Reticulum (ER) stress.[1][2][3] It is presented as a safer alternative to other iPLA2β inhibitors like bromoenol lactone (BEL), which has been noted for potential cytotoxicity.[1][2][3] However, it is always recommended to perform a dose-response cytotoxicity assay in your specific cell line and experimental conditions to establish a safe and effective concentration range.
Q2: What is the primary mechanism of action for this compound?
A: this compound is a potent, reversible, and selective inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][3][4][5] Its inhibitory action on iPLA2β has been shown to prevent downstream events that lead to apoptosis, such as the expression of neutral sphingomyelinase 2 (NSMase2) and the subsequent accumulation of ceramides.[1][4]
Q3: What are the known IC50 values for this compound?
A: The half-maximal inhibitory concentration (IC50) for this compound varies depending on the target isoform. It is significantly more potent against iPLA2β than iPLA2γ.[1][4][6] Refer to the data summary table below for specific values.
Q4: My results show unexpected cytotoxicity. What could be the cause?
A: If you observe cytotoxicity, consider factors other than the compound's direct action. See the Troubleshooting Guide below for potential issues such as solvent toxicity, high cell density, or issues with the assay protocol itself.
Quantitative Data Summary: this compound Inhibitory Potency
The following table summarizes the reported IC50 values for this compound against its primary targets. The IC50 is a measure of the concentration of a substance needed to inhibit a specific biological process by 50%.[7]
| Target Enzyme | Experimental System | Reported IC50 | Reference |
| iPLA2β | Cytosolic extracts from INS-1 cells | ~50 nM (5 x 10⁻⁸ M) | [1][4][5][6] |
| iPLA2γ | Mouse heart membrane fractions | ~1 - 3 µM | [1][4][5] |
Signaling Pathway of this compound in Apoptosis Inhibition
The diagram below illustrates the signaling pathway through which this compound exerts its anti-apoptotic effects by inhibiting iPLA2β.
Troubleshooting Guide
This guide addresses common issues encountered during the evaluation of this compound's effects on cell viability.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal in assay | - Autofluorescence: Cells or medium may have high intrinsic fluorescence.[8] - Cell Density: Too many cells can lead to high spontaneous absorbance/fluorescence.[9] - Incomplete Washing: Residual reagents or dyes can elevate background readings.[8][10] | - Run an "unstained" or "medium only" control to quantify background.[8][11] - Optimize cell seeding density by performing a titration experiment.[9] - Increase the number and duration of wash steps. Consider adding a mild detergent like Tween-20 to wash buffers.[8] |
| Inconsistent results between experiments | - Cell Passage Number: High passage numbers can alter cell sensitivity. - Reagent Variability: Differences in media, serum, or assay reagent lots. - Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can cause variability.[9] | - Use cells within a consistent and low passage number range. - Qualify new lots of critical reagents before use in large-scale experiments. - Ensure pipettes are calibrated. Handle cell suspensions gently to ensure homogeneity before plating.[9] |
| Unexpected cytotoxicity in vehicle control | - Solvent Concentration: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. - Media pH/Quality: Changes in media pH or degradation of components can stress cells. | - Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). - Always use fresh, pre-warmed media for experiments. |
| No observable effect of this compound | - Incorrect Concentration: The concentrations used may be too low to have a biological effect. - Cell Line Insensitivity: The chosen cell line may not express the iPLA2β target or rely on this pathway. - Compound Degradation: Improper storage or handling may have degraded the compound.[12] | - Perform a wide dose-response curve. - Confirm the expression of iPLA2β in your cell model. - Store this compound as recommended by the manufacturer, typically at -20°C, and avoid repeated freeze-thaw cycles.[12] |
Experimental Protocols
General Protocol for Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[13]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and incubate overnight to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include "vehicle control" wells (medium with the same final concentration of solvent) and "no cell" blank wells.[9]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Calculation: Correct for background by subtracting the average absorbance of the "no cell" blanks. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Experimental Workflow for Cytotoxicity Testing
The following diagram outlines the standard workflow for assessing the cytotoxic potential of a compound like this compound.
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FKGK 18 | TargetMol [targetmol.com]
- 6. journals.plos.org [journals.plos.org]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Navigating iPLA₂ Inhibition: A Technical Guide to FKGK18 vs. Bromoenol Lactone (BEL)
For researchers, scientists, and drug development professionals investigating the roles of calcium-independent phospholipase A₂ (iPLA₂), selecting the appropriate inhibitor is a critical decision that can significantly impact experimental outcomes. This technical support center provides a comprehensive comparison of two commonly used iPLA₂ inhibitors, FKGK18 and bromoenol lactone (BEL), to guide you in making an informed choice for your studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound over BEL?
A: this compound offers several key advantages over BEL, primarily concerning its specificity, reversibility, and suitability for in vivo studies. Unlike BEL, which is an irreversible inhibitor with known off-target effects, this compound is a reversible inhibitor with greater selectivity for iPLA₂β.[1][2][3] This reversibility and higher specificity reduce the likelihood of confounding results due to permanent enzyme inactivation or interaction with other cellular targets. Furthermore, this compound is considered more stable and less cytotoxic than BEL, making it a more reliable and safer option for both ex vivo and in vivo experiments.[1][2]
Q2: What are the known off-target effects of bromoenol lactone (BEL)?
A: BEL is known to interact with targets other than iPLA₂. It was initially identified as a serine protease inhibitor and has been shown to inhibit enzymes like α-chymotrypsin.[1][4][5] Additionally, BEL can inhibit other enzymes involved in phospholipid metabolism, such as phosphatidate phosphohydrolase-1 (PAP-1), which can lead to cellular effects independent of iPLA₂ inhibition, including the promotion of apoptosis.[6] These off-target activities can complicate data interpretation, making it difficult to attribute observed effects solely to the inhibition of iPLA₂.
Q3: Is this compound completely selective for a specific iPLA₂ isoform?
A: this compound exhibits significant selectivity for group VIA iPLA₂ (GVIA iPLA₂), particularly the iPLA₂β isoform, over other phospholipases like cytosolic PLA₂ (cPLA₂) and secreted PLA₂ (sPLA₂).[1][7] While it is a potent inhibitor of iPLA₂β, it can also inhibit iPLA₂γ, although with a much lower potency (approximately 100-fold less).[1][2][3] This preferential inhibition makes this compound a valuable tool for studying the specific roles of iPLA₂β.
Q4: Can BEL's irreversible inhibition be problematic for my experiments?
A: Yes, the irreversible nature of BEL's inhibition can be a significant drawback.[1][8][9] Irreversible inhibition leads to a permanent loss of enzyme function, which may not be representative of physiological regulation. This can also lead to prolonged and potentially toxic effects in cellular and animal models.[2][8] For studies aiming to understand the dynamic regulation of iPLA₂, a reversible inhibitor like this compound is generally preferred.
Troubleshooting Guide
Issue: I am observing high levels of cytotoxicity in my cell cultures after treatment with an iPLA₂ inhibitor.
-
Possible Cause: If you are using bromoenol lactone (BEL), the observed cytotoxicity could be a known side effect of the compound.[2][10] BEL's reactivity and potential off-target effects can lead to cell death, complicating the interpretation of your results.[6][11]
-
Recommendation: Consider switching to this compound. It has been reported to be less cytotoxic and is more suitable for in vivo use.[1][2] Always perform a dose-response curve to determine the optimal, non-toxic concentration of any inhibitor for your specific cell type and experimental conditions.
Issue: My results are inconsistent or difficult to reproduce when using BEL.
-
Possible Cause: The instability of BEL in solution can lead to variability in its effective concentration, resulting in inconsistent experimental outcomes.[1][2]
-
Recommendation: Prepare fresh solutions of BEL for each experiment. Alternatively, using a more stable inhibitor like this compound could improve the reproducibility of your findings.
Issue: I am unsure if the observed phenotype is a direct result of iPLA₂ inhibition or an off-target effect.
-
Possible Cause: This is a common concern when using less specific inhibitors like BEL, which is known to interact with other enzymes.[4][5][6]
-
Recommendation: To confirm that your observations are due to iPLA₂ inhibition, consider the following:
-
Use this compound as a more selective inhibitor and see if it recapitulates the same phenotype.
-
Employ genetic approaches, such as siRNA-mediated knockdown or knockout models of iPLA₂, to validate the pharmacological findings.
-
Test for known off-target effects of BEL in your system. For instance, you could assess the activity of serine proteases or PAP-1.
-
Data Presentation: Inhibitor Properties
| Feature | This compound | Bromoenol Lactone (BEL) |
| Mechanism of Action | Reversible inhibition of iPLA₂[1][2][3] | Irreversible, mechanism-based inhibition of iPLA₂[8][9][12] |
| Primary Target | Group VIA iPLA₂ (iPLA₂β)[1][7][13] | Group VIA iPLA₂ (iPLA₂β) and iPLA₂γ[1][2] |
| Selectivity | High selectivity for iPLA₂β over iPLA₂γ, cPLA₂, and sPLA₂[1][7] | Less selective; also inhibits serine proteases and PAP-1[4][5][6] |
| In Vivo Suitability | More suitable due to reversibility, stability, and lower cytotoxicity[1][2][10] | Less suitable due to irreversible inhibition, instability, and cytotoxicity[1][2][8] |
| Stability | Generally more stable in solution[1] | Unstable in solution[1][2] |
Table 1. Comparison of this compound and Bromoenol Lactone (BEL) Properties.
| Inhibitor | Target | IC₅₀ |
| This compound | iPLA₂β | ~50 nM[13][14][15] |
| This compound | iPLA₂γ | ~1-3 µM[14][15] |
| (S)-BEL | iPLA₂β | ~50 nM[3] |
| (R)-BEL | iPLA₂γ | ~0.6 µM[16][17] |
Table 2. Inhibitory Potency (IC₅₀) of this compound and BEL Enantiomers.
Experimental Protocols
iPLA₂ Activity Assay
This protocol is a generalized method for assessing iPLA₂ activity in cell lysates, which can be adapted for testing the efficacy of inhibitors like this compound and BEL.
-
Preparation of Cell Lysate:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, EDTA, and protease inhibitors).
-
Homogenize the cells on ice using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at a high speed (e.g., 100,000 x g) to separate the cytosolic and membrane fractions. The supernatant represents the cytosolic fraction containing iPLA₂β.
-
-
Inhibitor Treatment:
-
Pre-incubate aliquots of the cell lysate with varying concentrations of this compound or BEL (or vehicle control) for a specified time at a specific temperature (e.g., 37°C).
-
-
Enzyme Activity Measurement:
-
Initiate the reaction by adding a radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[¹⁴C]arachidonoyl-phosphatidylcholine) to the pre-incubated lysate.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a quench solution (e.g., Dole's reagent).
-
Extract the released radiolabeled free fatty acid using an organic solvent (e.g., heptane).
-
Quantify the radioactivity in the organic phase using a scintillation counter to determine the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Figure 1. Signaling pathways influenced by iPLA₂β and points of inhibition.
Figure 2. Decision workflow for selecting between this compound and BEL.
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 2. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium-independent phospholipase A2 beta is dispensable in inflammasome activation and its inhibition by bromoenol lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Bromoenol Lactone Suicide Substrate Inactivates Group VIA Phospholipase A2 by Generating a Diffiusible Bromomethyl Keto Acid That Alkylates Cysteine Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (FKGK-18) | GVIA iPLA2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. The cytotoxic effect of bromoenol lactone, a calcium-independent phospholipase A2 inhibitor, on rat cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. FKGK 18 | TargetMol [targetmol.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Analysis of FKGK18 and S-BEL on Chymotrypsin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two compounds, FKGK18 and S-BEL (a bromoenol lactone), on the activity of the serine protease chymotrypsin. The information presented is intended to assist researchers in selecting the appropriate tool for their studies and to provide the necessary experimental details for replication.
Executive Summary
This compound and S-BEL exhibit starkly different effects on chymotrypsin. While S-BEL is a potent, irreversible inhibitor of chymotrypsin, this compound is largely ineffective. This fundamental difference in activity makes them suitable for very different research applications. S-BEL can be utilized as a tool to probe the function of chymotrypsin and other serine proteases, whereas this compound's lack of activity on chymotrypsin highlights its selectivity for its primary target, the group VIA Ca2+-independent phospholipase A2 (iPLA2β).
Quantitative Data Comparison
The following table summarizes the known quantitative and qualitative effects of this compound and S-BEL on chymotrypsin.
| Parameter | This compound | S-BEL (Bromoenol lactone) | Reference |
| Inhibition of Chymotrypsin | Ineffective inhibitor | Potent irreversible inhibitor | [1] |
| Inhibition Constant (Ki) | Not applicable | 636 nM | [1][2][3] |
| Mechanism of Inhibition | Does not inhibit | Enzyme-activated irreversible inhibition | [1][4] |
Mechanism of Action: S-BEL Inhibition of Chymotrypsin
S-BEL, also known as haloenol lactone suicide substrate (HELSS), acts as a mechanism-based or suicide inhibitor of chymotrypsin. The enzyme's own catalytic activity activates the inhibitor, leading to the formation of a covalent bond with a residue in the active site, thereby irreversibly inactivating the enzyme.[4]
dot
Caption: Proposed mechanism of irreversible inhibition of chymotrypsin by S-BEL.
Experimental Protocols
Qualitative Assessment of Chymotrypsin Inhibition using SDS-PAGE
This protocol is adapted from a study comparing the effects of this compound and S-BEL on the digestion of a protein substrate by chymotrypsin.[5]
Objective: To visually assess the inhibitory effect of this compound and S-BEL on the proteolytic activity of α-chymotrypsin.
Materials:
-
Bovine Serum Albumin (BSA)
-
Trypsin
-
α-Chymotrypsin
-
S-BEL
-
This compound
-
Reaction Buffer (e.g., Tris-HCl, pH 7.8)
-
4-12% Bis-Tris Gel
-
SDS-PAGE running buffer
-
Colloidal blue stain
Procedure:
-
Prepare a reaction mixture containing 2 µg of BSA in the reaction buffer.
-
To separate reaction tubes, add the following:
-
Control (no inhibitor): Trypsin and α-chymotrypsin (final concentration of each <100 nM).
-
This compound: Trypsin, α-chymotrypsin, and this compound (e.g., 20 µM).
-
S-BEL: Trypsin, α-chymotrypsin, and S-BEL (e.g., 20 µM).
-
-
Incubate the reactions for 15 minutes at 37°C.
-
Stop the reaction by adding SDS-PAGE sample loading buffer and heating.
-
Load the samples onto a 4-12% Bis-Tris gel.
-
Perform electrophoresis to separate the protein fragments.
-
Stain the gel with colloidal blue overnight to visualize the protein bands.
Expected Results:
-
In the control lane, the BSA band should be significantly diminished or absent due to digestion.
-
In the this compound lane, the BSA band should be similar to the control, indicating little to no inhibition of chymotrypsin.
-
In the S-BEL lane, the BSA band should remain largely intact, demonstrating potent inhibition of chymotrypsin.
dot
Caption: Experimental workflow for the qualitative assessment of chymotrypsin inhibition.
Quantitative Spectrophotometric Assay of Chymotrypsin Inhibition
This protocol allows for the quantitative determination of chymotrypsin inhibition by measuring the rate of hydrolysis of a chromogenic substrate.
Objective: To determine the IC50 or Ki value of an inhibitor for α-chymotrypsin.
Materials:
-
α-Chymotrypsin
-
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) or other suitable chromogenic substrate
-
Inhibitor (S-BEL or this compound)
-
Assay Buffer (e.g., 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl2)
-
Solvent for inhibitor and substrate (e.g., DMSO or ethanol)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
Prepare a stock solution of the substrate (e.g., BTEE) in an appropriate solvent.
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
In a cuvette, mix the assay buffer, the inhibitor dilution (or solvent for control), and the chymotrypsin solution.
-
Pre-incubate the mixture for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution.
-
Immediately measure the change in absorbance at the appropriate wavelength (e.g., 256 nm for BTEE) over time.
-
Calculate the initial reaction velocity (rate of change in absorbance per minute).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
The distinct activities of this compound and S-BEL towards chymotrypsin underscore the importance of inhibitor selectivity in research. S-BEL serves as a potent tool for studying serine proteases due to its robust and irreversible inhibition of chymotrypsin. In contrast, this compound's lack of effect on chymotrypsin validates its use as a selective inhibitor for its intended target, iPLA2β, without the confounding off-target effects on this class of proteases. Researchers should carefully consider these properties when designing experiments and interpreting results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Bromoenol lactone - Applications - CAT N°: 70700 [bertin-bioreagent.com]
- 4. Halo enol lactones: studies on the mechanism of inactivation of alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
FKGK18: A Potent and Selective Inhibitor of iPLA2β Over iPLA2γ
For researchers in cellular signaling, inflammation, and metabolic disorders, the specific inhibition of phospholipase A2 (PLA2) isoforms is crucial for dissecting their distinct roles. This guide provides a detailed comparison of the inhibitor FKGK18's specificity for calcium-independent phospholipase A2β (iPLA2β) over iPLA2γ, supported by experimental data and protocols.
Superior Selectivity Profile of this compound
This compound, a fluoroketone-based compound, demonstrates significantly greater potency for inhibiting iPLA2β compared to iPLA2γ.[1][2][3][4] Experimental evidence reveals that this compound inhibits iPLA2β with approximately 100-fold greater potency than iPLA2γ.[1][2][4] This notable selectivity, combined with its reversible inhibitory action and cleaner off-target profile compared to other inhibitors like bromoenol lactone (BEL), positions this compound as a valuable tool for investigating the specific functions of iPLA2β.[1][2][3][4]
Comparative Inhibitory Potency
The inhibitory potency of this compound against iPLA2β and iPLA2γ has been quantified through the determination of their half-maximal inhibitory concentrations (IC50). The data clearly illustrates the preferential inhibition of iPLA2β.
| Inhibitor | Target Enzyme | IC50 |
| This compound | iPLA2β (cytosol-associated) | ~5 x 10⁻⁸ M |
| This compound | iPLA2γ (membrane-associated) | ~1 µM |
| S-BEL | iPLA2β (cytosol-associated) | Similar to this compound |
| R-BEL | iPLA2γ (membrane-associated) | ~1-3 µM |
Data sourced from studies on INS-1 insulinoma cells and rodent myocardial tissues.[1][2]
Experimental Validation of Specificity
The determination of this compound's specificity for iPLA2β over iPLA2γ was achieved through a series of well-controlled biochemical assays.
Experimental Protocol: iPLA2 Activity Assay
This protocol outlines the radioactive enzymatic assay used to measure the activity of iPLA2β and iPLA2γ in the presence of inhibitors.
1. Preparation of Cellular Fractions:
- INS-1 insulinoma cells overexpressing iPLA2β (OE) or myocardial tissues from wild-type and iPLA2β-knockout (KO) mice are used.
- Cells or tissues are homogenized in a buffer solution.
- Cytosolic and membrane fractions are separated by ultracentrifugation. iPLA2β is predominantly found in the cytosol, while iPLA2γ is localized to the membrane.[2]
2. Enzymatic Reaction:
- 30 µg of protein from either the cytosolic or membrane fraction is used for each reaction.
- The protein is incubated with a reaction mixture containing a radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-¹⁴C]arachidonyl-sn-glycero-3-phosphocholine).
- Varying concentrations of this compound or other inhibitors (e.g., S-BEL, R-BEL) are added to the reaction mixture to determine their effect on enzyme activity. A vehicle control (e.g., DMSO) is also included.
- The reaction is allowed to proceed for a specific time at 37°C.
3. Measurement of Activity:
- The reaction is terminated, and the released radiolabeled fatty acid is separated from the unhydrolyzed phospholipid substrate using thin-layer chromatography (TLC).
- The radioactivity of the released fatty acid is quantified using a scintillation counter.
- The residual enzyme activity in the presence of the inhibitor is calculated relative to the activity in the vehicle control.
4. Data Analysis:
- The IC50 values are calculated by plotting the residual enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
To further confirm that the activity measured in the membrane fraction was attributable to iPLA2γ, experiments were conducted using membrane fractions from iPLA2β-KO mice.[1][2] The results showed that this compound still inhibited the membrane-associated iPLA2 activity, confirming its effect on iPLA2γ.[1][2]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the inhibitory specificity of this compound.
Caption: Workflow for assessing iPLA2 inhibitor specificity.
The iPLA2β Signaling Pathway
Understanding the signaling context of iPLA2β is essential for interpreting the effects of its inhibition. iPLA2β plays a key role in various cellular processes, including stimulus-induced arachidonic acid release, which is a precursor for pro-inflammatory eicosanoids, and in the regulation of apoptosis.
Caption: Simplified iPLA2β signaling pathway and point of inhibition.
Advantages of this compound Over Other Inhibitors
Compared to the widely used irreversible inhibitor bromoenol lactone (BEL), this compound offers several distinct advantages:
-
Reversibility: The inhibitory action of this compound on iPLA2β is reversible, which can be advantageous for in vivo studies and for washing out the inhibitor's effects in cell culture experiments.[1][2][3][4]
-
Higher Selectivity: While the S- and R-enantiomers of BEL show some preference for iPLA2β and iPLA2γ respectively, the selectivity is only about 10-fold.[1][4] this compound exhibits a much greater 100-fold selectivity for iPLA2β.[1][2][4]
-
Lack of Non-Specific Protease Inhibition: BEL has been shown to inhibit other non-PLA2 enzymes, such as proteases.[1][2] In contrast, this compound has been demonstrated to be an ineffective inhibitor of α-chymotrypsin, indicating a cleaner off-target profile.[1][2][3][4]
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 2. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Reversible and Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors
This guide provides a comprehensive comparison of reversible and irreversible inhibitors of Bruton's Tyrosine Kinase (BTK), a critical therapeutic target in B-cell malignancies and autoimmune diseases.[1][2][3] It is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.
The Role of BTK in Cellular Signaling
Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase that plays a pivotal role in multiple signal transduction pathways, most notably the B-cell receptor (BCR) signaling cascade.[3][4] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, which in turn activates downstream effectors like phospholipase C-γ2 (PLCγ2).[4][5] This initiates a cascade involving calcium mobilization and the activation of transcription factors such as NF-κB and MAPK, ultimately driving B-cell proliferation, differentiation, survival, and activation.[5][6] Given its central role, inhibiting BTK is an effective strategy to disrupt the survival of malignant B-cells.[4][7]
Caption: BTK Signaling Pathway Downstream of the B-Cell Receptor.
Comparison of BTK Inhibitors: Reversible vs. Irreversible
BTK inhibitors can be broadly classified into two categories based on their mode of binding: irreversible (covalent) and reversible (non-covalent).
-
Irreversible Inhibitors , such as ibrutinib and acalabrutinib, form a permanent covalent bond with a cysteine residue (C481) in the active site of BTK.[8] This leads to sustained inhibition but can be rendered ineffective by mutations at this site (e.g., C481S).[9][10]
-
Reversible Inhibitors , like pirtobrutinib and fenebrutinib, bind non-covalently to the ATP-binding pocket.[3][11] This mode of inhibition is not dependent on the C481 residue, allowing these drugs to remain effective against C481-mutant BTK.[10][12][13]
Table 1: Quantitative Comparison of Selected BTK Inhibitors
| Inhibitor | Type | Target | IC₅₀ (Wild-Type BTK) | Selectivity | Key Clinical Efficacy |
| Pirtobrutinib | Reversible (Non-covalent) | BTK (Wild-Type & C481S) | ~3.9 nM (for similar compound)[9] | >300-fold for BTK over 98% of other kinases[3] | ORR: 73.3% in R/R CLL/SLL post-covalent BTKi[12] |
| Fenebrutinib | Reversible (Non-covalent) | BTK | Not specified | 130 times more selective for BTK vs. other kinases[14][15] | Effective in relapsing multiple sclerosis (Phase III)[14][15] |
| Acalabrutinib | Irreversible (Covalent) | BTK | ~5.1 nM | More selective than ibrutinib, less off-target kinase inhibition[8] | Non-inferior PFS to ibrutinib with better CV safety profile[16] |
| Ibrutinib | Irreversible (Covalent) | BTK, TEC, EGFR, etc. | ~0.5 nM | Less selective, inhibits other kinases with Cys residues[8] | High ORR in CLL, but associated with off-target toxicities[8][16][17] |
Experimental Protocols for Validating Reversible Inhibition
Several key experiments are employed to validate the reversible nature of a kinase inhibitor. These assays are designed to assess binding kinetics, target engagement durability, and the mechanism of action.
Enzyme Inhibition Kinetics
This method determines the mode of reversible inhibition (e.g., competitive, non-competitive) by measuring enzyme reaction rates at varying substrate and inhibitor concentrations. The data are often visualized using Michaelis-Menten or Lineweaver-Burk plots.[18][19]
-
Competitive Inhibition: The inhibitor binds only to the free enzyme, increasing the apparent Kₘ while Vₘₐₓ remains unchanged.[20]
-
Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex, decreasing Vₘₐₓ without affecting Kₘ.[20]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, decreasing both Vₘₐₓ and Kₘ.[19]
Washout Assay
The washout assay is a direct method to distinguish between reversible and irreversible inhibition in a cellular context.[21] Cells are treated with the inhibitor, which is then removed by washing. The recovery of signaling or a cellular phenotype is monitored over time.
-
Principle: The biological effects of a reversible inhibitor will diminish after its removal from the medium, as the inhibitor dissociates from its target. In contrast, an irreversible inhibitor's effects will persist because it remains covalently bound to the target.[21][22]
Detailed Protocol: Cellular Washout Assay for BTK Inhibition
-
Cell Culture: Plate B-cell lymphoma cells (e.g., TMD8) at an appropriate density and culture overnight.
-
Inhibitor Treatment: Treat cells with a saturating concentration of the test inhibitor (e.g., 1 µM pirtobrutinib) and a control irreversible inhibitor (e.g., 1 µM ibrutinib) for 1-2 hours at 37°C.
-
Washout: Centrifuge the cells and discard the supernatant. Wash the cell pellet three times with pre-warmed, inhibitor-free culture medium to remove all unbound inhibitor.[21]
-
Recovery Incubation: Resuspend the washed cells in fresh, inhibitor-free medium and incubate for various time points (e.g., 0, 2, 6, 24 hours).
-
Cellular Stimulation: At each time point, stimulate the cells with an appropriate agonist (e.g., anti-IgM) to activate the BCR signaling pathway.
-
Lysis and Analysis: Lyse the cells and analyze the phosphorylation status of BTK (auto-phosphorylation at Y223) or a downstream target like PLCγ2 via Western Blot or a quantitative immunoassay.
-
Data Interpretation: Quantify the phosphorylation signal relative to a loading control. A recovery of phosphorylation over time indicates reversible inhibition, while sustained low phosphorylation indicates irreversible inhibition.
Caption: Experimental Workflow for a Cellular Washout Assay.
ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. By modifying the pre-incubation time of the inhibitor with the kinase, one can assess both reversible and irreversible effects.[23] A significant increase in potency (lower IC₅₀) after pre-incubation is characteristic of time-dependent irreversible inhibitors.[24]
Distinguishing Inhibition Mechanisms
The choice between a reversible and an irreversible inhibitor has significant clinical implications. Reversible inhibitors offer the potential to overcome resistance to covalent drugs and may provide a better safety profile by minimizing permanent off-target modifications.[12][17]
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. pnas.org [pnas.org]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery of new non-covalent reversible BTK inhibitors: Synthesis, in silico studies, and in vitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cllsociety.org [cllsociety.org]
- 12. Efficacy of pirtobrutinib in CLL and SLL patients previously treated with covalent BTK inhibitors - BJH [bjh.be]
- 13. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. roche.com [roche.com]
- 15. roche.com [roche.com]
- 16. Acalabrutinib vs ibrutinib in previously untreated high-risk CLL | VJHemOnc [vjhemonc.com]
- 17. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aklectures.com [aklectures.com]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FKGK18 and Other Novel Diabetes Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical diabetes drug candidate FKGK18 with other recently developed or clinically established diabetes therapies. The document focuses on contrasting the mechanisms of action and presenting available efficacy data to offer a comprehensive overview for researchers in the field of diabetes drug development.
Introduction to this compound
This compound is a preclinical, fluoroketone-based compound identified as a potent and reversible inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2] The therapeutic hypothesis for this compound in the context of type 2 diabetes centers on the protection of pancreatic beta-cells from apoptosis induced by endoplasmic reticulum (ER) stress, a key factor in the decline of beta-cell mass and function.[1][3] By inhibiting iPLA2β, this compound aims to mitigate the downstream effects of ER stress, thereby preserving beta-cell integrity and function. As of this review, this compound has been characterized in in vitro studies, and no clinical trial data is publicly available.
Comparative Drug Candidates
To contextualize the potential of this compound, this guide compares its preclinical profile with three distinct classes of diabetes drugs that have advanced to late-stage clinical trials or have received regulatory approval:
-
Tirzepatide (Dual GIP/GLP-1 Receptor Agonist): A once-weekly injectable medication that activates both the glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptors.[1][4][5]
-
Dapagliflozin (SGLT2 Inhibitor): An oral medication that inhibits the sodium-glucose cotransporter 2 in the kidneys.[6][7][8]
-
Dorzagliatin (Glucokinase Activator): An oral, first-in-class, dual-acting glucokinase activator.[9][10][11]
Mechanism of Action
The fundamental difference between this compound and the comparator drugs lies in their therapeutic targets and mechanisms of action. This compound represents a cytoprotective approach, whereas the comparators primarily modulate glucose metabolism and insulin secretion through established hormonal and enzymatic pathways.
This compound: Beta-Cell Protection
This compound's mechanism is centered on the inhibition of iPLA2β. In the context of diabetes, ER stress in beta-cells can lead to the activation of iPLA2β, which in turn contributes to a cascade of events culminating in apoptosis. By inhibiting this enzyme, this compound is proposed to prevent these downstream effects, thereby preserving the beta-cell population.
References
- 1. How Tirzepatide Works: A Deep Dive into GIP and GLP-1 Dual Agonism | WellLife Medical Centers [welllifemedctr.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Tirzepatide - Wikipedia [en.wikipedia.org]
- 4. Tirzepatide’s Mechanism of Action: How Does Tirzepatide Work? - GoodRx [goodrx.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. droracle.ai [droracle.ai]
- 7. Dapagliflozin - Wikipedia [en.wikipedia.org]
- 8. [Dapagliflozin, the first SGLT-2 inhibitor in the treatment of type 2 diabetes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Dorzagliatin? [synapse.patsnap.com]
- 10. What is Dorzagliatin used for? [synapse.patsnap.com]
- 11. Dorzagliatin -Hua Medicine [huamedicine.com]
Comparative Analysis of FKGK18's Cross-Reactivity with Phospholipases
This guide provides a detailed comparison of the inhibitory compound FKGK18 and its cross-reactivity with various phospholipases. The data presented is derived from studies characterizing this compound as a potent and selective inhibitor of Group VIA Ca2+-independent Phospholipase A2 (iPLA2β). This information is crucial for researchers in drug development and cell signaling to assess the specificity of this compound as an experimental tool.
Overview of this compound
This compound is a fluoroketone-based compound identified as a potent, reversible inhibitor of iPLA2β.[1][2][3][4] Unlike the commonly used irreversible inhibitor bromoenol lactone (BEL), this compound's reversible nature and higher specificity make it a more suitable candidate for in vivo and ex vivo studies.[1][2][3] Its primary therapeutic potential is being explored in the context of preventing beta-cell apoptosis and diabetes.[1][2][4][5]
Quantitative Comparison of Inhibitory Potency
The selectivity of this compound has been experimentally determined by comparing its inhibitory concentration (IC50) against different phospholipase isoforms and other enzymes. The data clearly demonstrates a high selectivity for iPLA2β over other related enzymes.
| Enzyme Target | Inhibitor | Cell/Tissue Source | IC50 Value | Potency Notes |
| iPLA2β (cytosol-associated) | This compound | INS-1 Insulinoma Cells | ~5 x 10⁻⁸ M | Equipotent to S-BEL.[1][2] |
| iPLA2γ (membrane-associated) | This compound | Myocardial Tissue | ~5 x 10⁻⁶ M | This compound is ~100-fold more potent against iPLA2β than iPLA2γ.[1][2][4] |
| iPLA2β (cytosol-associated) | S-BEL | INS-1 Insulinoma Cells | ~5 x 10⁻⁸ M | Preferentially inhibits iPLA2β.[1][2] |
| iPLA2γ (membrane-associated) | R-BEL | INS-1 Insulinoma Cells | ~3 x 10⁻⁶ M | A weaker inhibitor compared to S-BEL's effect on iPLA2β.[1] |
| α-chymotrypsin | This compound | N/A | Ineffective Inhibitor | Demonstrates selectivity over non-phospholipase proteases.[1][3][4] |
Experimental Methodologies
The quantitative data presented above was obtained using rigorous biochemical assays. Below are the detailed protocols for the key experiments performed to assess the cross-reactivity of this compound.
1. Phospholipase Activity Assay
This radioactive enzymatic assay measures the ability of an inhibitor to block phospholipase-mediated hydrolysis of phospholipids.
-
Enzyme Source Preparation:
-
Cytosol Fraction (iPLA2β-enriched): INS-1 insulinoma cells overexpressing iPLA2β or myocardial tissues from wild-type mice were homogenized. The homogenate was centrifuged at high speed to pellet membranes and organelles, with the resulting supernatant collected as the cytosol fraction.[1][2]
-
Membrane Fraction (iPLA2γ-enriched): Myocardial tissue was homogenized and subjected to centrifugation to isolate the membrane pellet, which is predominantly enriched in iPLA2γ activity.[1][2]
-
-
Assay Protocol:
-
Protein concentration in the cytosol or membrane fractions was determined. Aliquots containing 30 µg of protein were used for each reaction.[1][5]
-
The protein aliquots were incubated with varying concentrations of this compound or other inhibitors (e.g., S-BEL, R-BEL). A vehicle control (DMSO) was used for baseline activity.[5]
-
The enzymatic reaction was initiated by adding a radiolabeled phospholipid substrate.
-
The reaction was allowed to proceed at a controlled temperature (e.g., 37°C).
-
The reaction was terminated, and the released radiolabeled fatty acids were extracted and quantified using liquid scintillation counting.
-
Residual enzyme activity at each inhibitor concentration was calculated relative to the vehicle control.
-
IC50 values were determined by plotting the residual activity against the logarithm of the inhibitor concentration.[1]
-
2. Western Blotting for Protein Localization
To confirm the differential localization of phospholipase isoforms, Western blotting was performed.
-
Protocol:
-
Cytosol and membrane fractions were prepared as described above.
-
Proteins from each fraction were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for iPLA2β and iPLA2γ.
-
A loading control antibody (e.g., GAPDH) was used to ensure equal protein loading.[5]
-
Following incubation with secondary antibodies, the protein bands were visualized to confirm that iPLA2β is predominantly in the cytosol and iPLA2γ in the membrane fraction.[2][5]
-
Visualizing Specificity and Experimental Workflow
This compound Inhibition Specificity
The following diagram illustrates the high selectivity of this compound for iPLA2β compared to iPLA2γ and other proteases.
Workflow for Assessing Inhibitor Specificity
This diagram outlines the experimental process used to determine the cross-reactivity and IC50 values of this compound.
Conclusion
The available experimental data robustly demonstrates that this compound is a highly selective inhibitor for iPLA2β. Its cross-reactivity with the related isoform iPLA2γ is significantly lower (approximately 100-fold), and it does not inhibit non-related proteases like α-chymotrypsin.[1][3][4] This high degree of specificity, combined with its reversible mechanism of action, positions this compound as a superior pharmacological tool for investigating the specific roles of iPLA2β in cellular processes and disease models.[1][2][3]
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 2. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
Evaluating the Potency of FKGK18: A Comparative Guide to iPLA2 Isoform Inhibition
For researchers, scientists, and drug development professionals, the selective inhibition of calcium-independent phospholipase A2 (iPLA2) isoforms presents a significant area of therapeutic interest. This guide provides a detailed comparison of the novel fluoroketone inhibitor, FKGK18, against other known iPLA2 inhibitors, supported by experimental data and protocols. This compound has emerged as a potent and selective inhibitor of group VIA iPLA2 (iPLA2β), demonstrating key advantages over existing compounds, particularly in its reversibility and specificity.
Comparative Potency of iPLA2 Inhibitors
This compound exhibits notable potency and selectivity for iPLA2β over other iPLA2 isoforms and other phospholipase A2 families. The following table summarizes the inhibitory concentration (IC50) values of this compound and other relevant iPLA2 inhibitors.
| Inhibitor | Target Isoform(s) | IC50 | Key Characteristics |
| This compound | iPLA2β | ~50 nM [1][2] | Reversible inhibitor, ~100-fold more potent for iPLA2β than iPLA2γ. [1][2][3][4] |
| iPLA2γ | ~1-3 µM [2] | Not a non-specific inhibitor of proteases like chymotrypsin. [1][2] | |
| Bromoenol lactone (BEL) | iPLA2β and iPLA2γ | Varies by enantiomer | Irreversible, mechanism-based inhibitor; known to be unstable in solution and can be cytotoxic.[1][2][3][4] |
| (S)-BEL | Preferentially iPLA2β | ~50 nM[2] | Shows only 10-fold selectivity for iPLA2β over iPLA2γ.[1][2][3][4] |
| (R)-BEL | Preferentially iPLA2γ | ~3 µM[1][2] | Weaker inhibitor of overall iPLA2 enzymatic activity compared to (S)-BEL.[1][2] |
| FKGK11 | iPLA2β | Not specified in detail | A related fluoroketone compound. |
| FKGK12 | iPLA2β | Not specified in detail | A related fluoroketone compound. |
Selectivity Profile of this compound
A crucial aspect of a therapeutic inhibitor is its selectivity for the target enzyme. This compound has been shown to be highly selective for Group VIA iPLA2 compared to other phospholipase A2 families, such as Group IVA cytosolic PLA2 (cPLA2) and Group V secretory PLA2 (sPLA2). This selectivity minimizes off-target effects, a significant advantage in drug development.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's potency.
Preparation of Cytosolic and Membrane Fractions for iPLA2 Isoform-Specific Assays
This protocol is essential for separating iPLA2β (predominantly cytosolic) from iPLA2γ (predominantly membrane-bound).
-
Tissue/Cell Homogenization: Homogenize cells or tissues in a buffer containing sucrose, Tris-HCl, and EGTA to maintain osmotic stability and chelate calcium.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 100,000 x g) for an extended period (e.g., 60 minutes).
-
The resulting supernatant contains the cytosolic fraction (enriched in iPLA2β).
-
The pellet contains the membrane fraction (enriched in iPLA2γ).
-
-
Resuspension: Resuspend the membrane pellet in a suitable buffer for subsequent assays.
In Vitro iPLA2 Activity Assay
This assay measures the enzymatic activity of iPLA2 isoforms in the prepared fractions.
-
Reaction Mixture: Prepare a reaction mixture containing a buffered solution (e.g., Tris-HCl), a calcium chelator (EGTA, as iPLA2 is calcium-independent), and a radiolabeled phospholipid substrate (e.g., L-α-1-palmitoyl-2-[1-¹⁴C]arachidonyl-phosphatidylcholine).
-
Enzyme Addition: Add a known amount of protein from the cytosolic or membrane fraction to the reaction mixture.
-
Inhibitor Addition: For inhibitor studies, pre-incubate the enzyme fraction with varying concentrations of this compound or other inhibitors for a specified time before adding the substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for enzymatic hydrolysis of the substrate.
-
Extraction: Stop the reaction and extract the lipids using an organic solvent system (e.g., Dole's reagent).
-
Separation and Quantification: Separate the released radiolabeled free fatty acid from the unhydrolyzed substrate using thin-layer chromatography (TLC). Quantify the radioactivity of the free fatty acid spot using a scintillation counter to determine enzyme activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound.
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 2. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of FKGK18 and R-BEL as Inhibitors of Membrane-Associated iPLA2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of two prominent inhibitors of group VIA calcium-independent phospholipase A2 (iPLA2), FKGK18 and R-BEL. The information presented is compiled from published experimental data to assist in the selection of the most appropriate inhibitor for specific research applications.
Group VIA iPLA2, a key enzyme in phospholipid metabolism, plays a crucial role in various cellular processes, including membrane remodeling, signal transduction, and apoptosis.[1][2] Its dysregulation has been implicated in a range of diseases, making it a significant target for therapeutic intervention.[2][3] This guide focuses on the comparative efficacy and characteristics of this compound, a fluoroketone-based inhibitor, and R-BEL (R-bromoenol lactone), a well-established but less specific inhibitor, with a particular emphasis on their effects on the membrane-associated isoform, iPLA2γ.
Executive Summary
This compound emerges as a more potent and selective inhibitor of the cytosolic iPLA2β isoform compared to R-BEL, while exhibiting comparable inhibitory activity against the membrane-associated iPLA2γ isoform.[4][5] A key advantage of this compound is its reversible mode of inhibition, contrasting with the irreversible and potentially cytotoxic nature of BEL.[3][4] This makes this compound a more suitable candidate for in vivo studies and applications requiring transient and specific iPLA2β inhibition.
Data Presentation
Inhibitory Potency (IC50)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and R-BEL against different iPLA2 isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | Target Isoform | IC50 | Source |
| This compound | iPLA2β (cytosolic) | ~50 nM | [6][7] |
| iPLA2γ (membrane-associated) | ~1-3 µM | [4][7] | |
| R-BEL | iPLA2β (cytosolic) | ~3 µM | [4][5] |
| iPLA2γ (membrane-associated) | ~1-3 µM | [4][5] | |
| S-BEL | iPLA2β (cytosolic) | ~50 nM | [4][5] |
Note: S-BEL, the S-enantiomer of BEL, is included for a more complete comparison as it preferentially inhibits the cytosolic iPLA2β.[4]
Key Characteristics
| Feature | This compound | R-BEL / BEL | Source |
| Inhibition Type | Reversible | Irreversible | [3][4] |
| Selectivity | High for iPLA2β over iPLA2γ (~100-fold) | Low (~10-fold preference of enantiomers) | [3][8] |
| Off-Target Effects | Ineffective inhibitor of α-chymotrypsin | Inhibits other non-PLA2 enzymes and serine proteases | [3][4][9][10] |
| In Vivo Suitability | More ideal due to reversibility and lower cytotoxicity | Less suitable due to instability, irreversible inhibition, and potential cytotoxicity | [3][4][8] |
Experimental Protocols
The data presented in this guide are based on the following key experimental methodologies:
iPLA2 Activity Assay
To determine the inhibitory potency of this compound and R-BEL, a radioactivity-based enzymatic assay is commonly employed.
-
Preparation of Enzyme Source:
-
Assay Procedure:
-
Aliquots of the enzyme preparation (e.g., 30 µg of protein) are incubated with varying concentrations of the inhibitor (this compound or R-BEL).[4]
-
The enzymatic reaction is initiated by the addition of a radiolabeled phospholipid substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is then terminated, and the released radiolabeled fatty acid is separated from the unhydrolyzed substrate using techniques like thin-layer chromatography (TLC).
-
The amount of radioactivity in the fatty acid spot is quantified to determine the enzyme activity.
-
The residual activity in the presence of the inhibitor is calculated relative to the activity in the presence of the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protease Inhibition Assay
To assess the off-target effects of the inhibitors, their ability to inhibit other enzymes, such as proteases, is evaluated.
-
Enzyme and Substrate: The assay utilizes α-chymotrypsin as a model serine protease and bovine serum albumin (BSA) as its substrate.[11]
-
Procedure:
-
α-chymotrypsin is incubated with BSA in the presence of a saturating concentration of the inhibitor (e.g., this compound or S-BEL).[11]
-
The digestion of BSA is monitored over time using methods like SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
A lack of BSA degradation in the presence of the inhibitor indicates protease inhibition.
-
Mandatory Visualization
Signaling Pathway of iPLA2-mediated Phospholipid Hydrolysis
Caption: iPLA2 hydrolyzes phospholipids, generating signaling molecules.
Experimental Workflow for Comparing Inhibitor Potency
Caption: Workflow for determining the IC50 of iPLA2 inhibitors.
Logical Relationship of Inhibitor Characteristics
Caption: Key characteristics influencing inhibitor suitability for in vivo use.
References
- 1. Roles of Acidic Phospholipids and Nucleotides in Regulating Membrane Binding and Activity of a Calcium-independent Phospholipase A2 Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 5. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Calcium-independent phospholipase A2 beta is dispensable in inflammasome activation and its inhibition by bromoenol lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
Unveiling the Modulators of Insulin Secretion: A Comparative Analysis of FKGK18
For researchers, scientists, and drug development professionals, understanding the nuances of compounds that modulate glucose-stimulated insulin secretion (GSIS) is paramount in the quest for novel diabetes therapeutics. This guide provides a detailed comparison of FKGK18, an inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β), with its predecessor, bromoenol lactone (BEL), and a distinct class of GSIS enhancers, the glucokinase (GK) activators.
This compound has emerged as a noteworthy tool for studying the intricate signaling pathways governing insulin release. Its primary mechanism of action is the inhibition of iPLA2β, an enzyme implicated in the amplification of insulin secretion. This guide will delve into the quantitative effects of this compound on GSIS, comparing its performance with the well-known, irreversible iPLA2β inhibitor, BEL, and the mechanistically different glucokinase activators. Detailed experimental protocols and signaling pathway visualizations are provided to facilitate a comprehensive understanding and aid in future research endeavors.
Comparative Performance of GSIS Modulators
The following tables summarize the key characteristics and quantitative data for this compound, bromoenol lactone, and representative glucokinase activators.
Table 1: Comparison of iPLA2β Inhibitors - this compound vs. Bromoenol Lactone
| Feature | This compound | Bromoenol Lactone (BEL) |
| Target | Group VIA Ca2+-independent phospholipase A2 (iPLA2β)[1][2] | Group VIA Ca2+-independent phospholipase A2 (iPLA2β)[2] |
| Mechanism of Action | Reversible inhibition of iPLA2β[1][2] | Irreversible, mechanism-based inhibition of iPLA2β[2] |
| iPLA2β Inhibition (IC50) | ~50 nM (in INS-1 cell cytosol)[1] | ~7 µM (general) |
| Effect on GSIS | Inhibition[1][3] | Inhibition |
| Effective Concentration for GSIS Inhibition | Significantly decreases stimulated insulin secretion to basal levels at 10 µM in human islets[1][3] | Not explicitly defined in a comparable dose-response manner. |
| Selectivity | ~100-fold greater potency for iPLA2β over iPLA2γ[1][2] | Only 10-fold preference for iPLA2β over iPLA2γ[2] |
| Key Differentiators | Reversible action, higher potency and selectivity for iPLA2β[1][2] | Irreversible action, lower potency and selectivity, potential for off-target effects[2] |
Table 2: Profile of Glucokinase (GK) Activators
| Compound | Target | Mechanism of Action | Effect on GSIS | Potency (EC50 for GK activation) |
| Dorzagliatin | Glucokinase (GK) | Allosteric activator; increases glucose affinity of GK[4][5] | Potentiation; dose-dependent increase in insulin secretion[6] | Not explicitly stated in snippets. |
| Piragliatin (RO-4389620) | Glucokinase (GK) | Allosteric activator | Potentiation; dose-dependently reduced blood glucose and increased insulin secretion[7] | Not explicitly stated in snippets. |
| MK-0941 | Glucokinase (GK) | Allosteric activator | Potentiation; induced maximal insulin secretion even at low glucose concentrations[6] | Not explicitly stated in snippets. |
| GKA50 | Glucokinase (GK) | Allosteric activator | Potentiation; shifts glucose concentration-response profile to the left[8] | ~0.3 µM (at 5 mmol/l glucose in MIN6 cells)[8] |
Signaling Pathways in Focus
To visually delineate the mechanisms of action, the following diagrams illustrate the signaling pathways affected by this compound and glucokinase activators.
Caption: this compound inhibits iPLA2β, attenuating the amplification of insulin secretion.
Caption: Glucokinase activators enhance the initial step of glucose metabolism.
Experimental Protocols
A robust and standardized experimental protocol is crucial for the accurate assessment of GSIS. The following is a detailed methodology for a static GSIS assay, compiled from established protocols.
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Pancreatic Islets
1. Islet Culture and Preparation:
-
Culture isolated human or rodent pancreatic islets overnight in a suitable culture medium at 37°C in a humidified atmosphere of 5% CO2. This allows the islets to recover from the isolation process.
2. Reagent Preparation:
-
Prepare a Krebs-Ringer Bicarbonate Buffer (KRBH) containing appropriate physiological salts, HEPES, and bovine serum albumin (BSA).
-
Prepare two batches of KRBH:
-
Low Glucose Buffer: KRBH supplemented with a basal glucose concentration (e.g., 2.8 mM or 5 mM).
-
High Glucose Buffer: KRBH supplemented with a stimulating glucose concentration (e.g., 16.7 mM or 20 mM).
-
-
Prepare treatment solutions by dissolving this compound, BEL, or glucokinase activators in the appropriate KRBH buffer at the desired final concentrations. A vehicle control (e.g., DMSO) should also be prepared.
-
Warm all KRBH solutions to 37°C before use.
3. GSIS Assay Procedure:
-
Pre-incubation:
-
Carefully hand-pick a predetermined number of size-matched islets (e.g., 10-30 islets per replicate) and place them into the wells of a multi-well plate or microcentrifuge tubes.
-
Wash the islets with the Low Glucose Buffer.
-
Pre-incubate the islets in the Low Glucose Buffer for 60 minutes at 37°C to allow them to equilibrate to a basal state of insulin secretion.
-
-
Basal Insulin Secretion:
-
After the pre-incubation, carefully remove the supernatant.
-
Add fresh Low Glucose Buffer (with or without the test compounds/vehicle) to the islets.
-
Incubate for 60 minutes at 37°C.
-
At the end of the incubation, collect the supernatant, which contains the insulin secreted under basal glucose conditions. Store at -20°C for later analysis.
-
-
Stimulated Insulin Secretion:
-
Remove the Low Glucose Buffer.
-
Add the High Glucose Buffer (with or without the test compounds/vehicle) to the same islets.
-
Incubate for 60 minutes at 37°C.
-
Collect the supernatant, which contains the insulin secreted under stimulatory glucose conditions. Store at -20°C for later analysis.
-
4. Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
-
Normalize the amount of secreted insulin to the number of islets per replicate or to the total insulin or protein content of the islets.
-
Calculate the stimulation index (SI) by dividing the insulin secreted in the high glucose condition by the insulin secreted in the low glucose condition.
-
For dose-response experiments, plot the percentage of inhibition or potentiation of GSIS against the log concentration of the test compound to determine IC50 or EC50 values.
This comprehensive guide provides a foundation for researchers to compare and contrast the effects of this compound and other modulators on glucose-stimulated insulin secretion. The provided data, protocols, and pathway diagrams are intended to facilitate a deeper understanding of these compounds and to support the development of novel therapies for metabolic diseases.
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 4. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Glucokinase Activators for Diabetes Therapy: May 2010 status report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucose-dependent modulation of insulin secretion and intracellular calcium ions by GKA50, a glucokinase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of FKGK18 and Other iPLA2β Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of FKGK18, a promising reversible inhibitor of calcium-independent phospholipase A2β (iPLA2β), with other notable inhibitors of the same enzyme. The objective is to present a clear, data-driven overview to inform preclinical research and drug development efforts targeting iPLA2β, an enzyme implicated in a variety of inflammatory and neurodegenerative diseases.
Executive Summary
This compound emerges as a superior candidate for in vivo studies compared to the widely used but problematic inhibitor, bromoenol lactone (BEL). While direct head-to-head in vivo comparisons are limited, the available data suggests that this compound offers a favorable profile of efficacy, selectivity, and safety. This guide summarizes the key in vivo data, details the experimental methodologies used to obtain this data, and illustrates the relevant biological pathways.
Data Presentation: In Vivo Efficacy of iPLA2β Inhibitors
The following table summarizes the available quantitative data on the in vivo efficacy of this compound and other selected iPLA2β inhibitors.
| Inhibitor | Animal Model | Disease Indication | Dosing Regimen | Key Efficacy Endpoints | Reference(s) |
| This compound | Non-obese diabetic (NOD) mice | Type 1 Diabetes | 10 mg/kg, i.p., 3x/week for 10 weeks | Significantly reduced diabetes incidence (20% vs. 80% in vehicle group); Reduced insulitis score; Decreased CD4+ and CD8+ T-cell infiltration in pancreatic islets. | [1] |
| FKGK11 | Experimental Autoimmune Encephalomyelitis (EAE) mice | Neuroinflammation (Multiple Sclerosis model) | Not specified | Strong reduction in clinical severity and progression of EAE. | |
| Bromoenol lactone (BEL) | Mice | Retinal iPLA2 inhibition | 6µg/g of body weight, i.p., twice daily for one week | Approximately 50% inhibition of retinal iPLA2 activity. | |
| Bromoenol lactone (BEL) | Rat cortical neurons (in vitro) | Neurotoxicity | Dose- and time-dependent | Acute loss of neurites and impaired cell body, nuclear regression (shrinkage). | [2] |
Note: Darapladib and Varespladib are often cited as PLA2 inhibitors. However, their primary targets are Lp-PLA2 and sPLA2, respectively, not iPLA2β. Darapladib has an IC50 of 0.25 nM for Lp-PLA2, and Varespladib shows nanomolar to picomolar IC50 values against various snake venom sPLA2s.[3][4] Due to their different isoform specificity, they are not included in this direct comparison of iPLA2β inhibitors.
Experimental Protocols
In Vivo Efficacy Assessment in the Non-Obese Diabetic (NOD) Mouse Model
Objective: To evaluate the ability of an iPLA2β inhibitor to prevent or delay the onset of autoimmune diabetes.
Animal Model: Female non-obese diabetic (NOD) mice, a spontaneous model of type 1 diabetes.
Methodology:
-
Animal Housing and Monitoring: Mice are housed in a specific pathogen-free facility. Blood glucose levels are monitored weekly. Diabetes is diagnosed when blood glucose levels exceed 250 mg/dL for two consecutive weeks.
-
Treatment Protocol: At 10 weeks of age, before the typical onset of diabetes, mice are randomized into treatment and vehicle control groups. This compound is administered intraperitoneally (i.p.) at a dose of 10 mg/kg three times a week for 10 weeks. The vehicle group receives an equivalent volume of the carrier solution.[1]
-
Efficacy Endpoints:
-
Diabetes Incidence: The percentage of mice in each group that become diabetic is recorded weekly.
-
Insulitis Scoring: At the end of the study, pancreata are harvested, fixed, and stained with hematoxylin and eosin (H&E). The degree of immune cell infiltration into the pancreatic islets (insulitis) is scored on a scale of 0 to 4.
-
Immunohistochemistry: Pancreatic sections are stained for immune cell markers such as CD4 and CD8 to quantify the infiltration of specific T-cell subsets.
-
In Vivo Efficacy Assessment in the Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
Objective: To assess the therapeutic potential of an iPLA2β inhibitor in a model of multiple sclerosis.
Animal Model: C57BL/6 mice.
Methodology:
-
Induction of EAE: EAE is induced by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.
-
Treatment Protocol: Treatment with the iPLA2β inhibitor (e.g., FKGK11) or vehicle is initiated at the onset of clinical signs or prophylactically. The specific dose and route of administration would be determined based on pharmacokinetic studies.
-
Efficacy Endpoints:
-
Clinical Scoring: Mice are observed daily and scored for clinical signs of EAE on a scale of 0 to 5, where 0 is no disease and 5 is moribund.
-
Histopathology: At the end of the study, the spinal cord and brain are collected for histological analysis to assess inflammation and demyelination.
-
In Vivo iPLA2β Activity Assay
Objective: To measure the activity of iPLA2β in tissues from treated and untreated animals.
Methodology:
-
Tissue Homogenization: Tissues of interest (e.g., pancreas, brain, retina) are rapidly dissected and homogenized in a cold lysis buffer containing protease and phosphatase inhibitors.
-
Subcellular Fractionation: The homogenate is centrifuged to separate the cytosolic and membrane fractions, as iPLA2β is primarily a cytosolic enzyme.
-
Enzymatic Assay: The iPLA2β activity in the cytosolic fraction is measured using a radiolabeled phospholipid substrate, such as 1-palmitoyl-2-(1-[¹⁴C]arachidonoyl)-sn-glycero-3-phosphorylcholine. The assay is performed in a calcium-free buffer containing EGTA to chelate any residual calcium.
-
Quantification: The amount of radiolabeled arachidonic acid released is quantified by liquid scintillation counting and normalized to the protein concentration of the sample.
Signaling Pathways and Experimental Workflows
Signaling Pathway of iPLA2β in Pancreatic β-Cell Apoptosis
Caption: iPLA2β-mediated signaling in β-cell apoptosis.
General Experimental Workflow for In Vivo Efficacy Testing
References
- 1. Inhibition of Ca2+-independent phospholipase A2β (iPLA2β) ameliorates islet infiltration and incidence of diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cytotoxic effect of bromoenol lactone, a calcium-independent phospholipase A2 inhibitor, on rat cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
FKGK18: A Comparative Analysis of its Selectivity for Phospholipase A2 Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor FKGK18 and its selectivity for cytosolic phospholipase A2 (cPLA2) and secretory phospholipase A2 (sPLA2), with a primary focus on its potent and selective inhibition of calcium-independent phospholipase A2 (iPLA2). This document synthesizes available experimental data to offer a clear perspective on the compound's performance against other alternatives.
Executive Summary
This compound is a fluoroketone-based compound identified as a potent and reversible inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2][3][4] Experimental data demonstrates its remarkable selectivity for iPLA2β over other phospholipase A2 isoforms, particularly cytosolic cPLA2 (specifically GIVA cPLA2) and secretory sPLA2 (specifically GV sPLA2).[1][2][5] This high degree of selectivity, combined with its reversible mechanism of action, positions this compound as a valuable tool for investigating the specific roles of iPLA2β in various cellular processes and as a potential therapeutic candidate.[3][4]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory potency of this compound against different phospholipase A2 isoforms.
| Compound | Target Enzyme | IC50 / % Inhibition | Selectivity Ratio (iPLA2β vs. others) | Reference |
| This compound | GVIA iPLA2β | ~50 nM | - | [6] |
| GVIA iPLA2γ | ~1-3 µM | ~100-fold less potent than for iPLA2β | [2][4][6] | |
| GIVA cPLA2 | 80.8% inhibition at 0.091 mole fraction | 195-fold more potent for GVIA iPLA2 | [1][2][5][6] | |
| GV sPLA2 | 36.8% inhibition at 0.091 mole fraction | >455-fold more potent for GVIA iPLA2 | [1][2][5][6] | |
| Bromoenol lactone (BEL) | iPLA2 | Irreversible inhibitor | Less selective for iPLA2β vs. iPLA2γ (10-fold) | [1][2][3][4] |
| cPLA2 | Little to no effect | - | [1][2] | |
| sPLA2 | Little to no effect | - | [1][2] |
Comparative Analysis with Bromoenol Lactone (BEL)
Bromoenol lactone (BEL) has been a widely used tool for studying iPLA2. However, it presents several drawbacks when compared to this compound.
| Feature | This compound | Bromoenol Lactone (BEL) |
| Mechanism of Inhibition | Reversible | Irreversible (suicide inhibitor)[1][2] |
| Selectivity (iPLA2β vs. iPLA2γ) | High (~100-fold)[2][4] | Low (~10-fold)[1][2][3][4] |
| Stability | Stable in solution | Unstable in solution[1][2][3][4] |
| Cytotoxicity | Less cytotoxic | Potentially cytotoxic[1][2][3][4] |
| Off-target effects | Ineffective inhibitor of α-chymotrypsin[2][4] | Can inhibit other non-PLA2 enzymes[1][3][4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general roles of cPLA2 and sPLA2 in cellular signaling and a typical workflow for assessing inhibitor selectivity.
Caption: Generalized signaling pathways of cytosolic (cPLA2) and secretory (sPLA2) phospholipase A2.
Caption: A typical experimental workflow for determining the selectivity of an inhibitor against different PLA2 isoforms.
Experimental Protocols
1. Mixed Micelle Phospholipase A2 Activity Assay
This assay is commonly used to determine the in vitro inhibitory activity of compounds against purified PLA2 enzymes.
-
Principle: The assay measures the hydrolysis of a radiolabeled phospholipid substrate incorporated into mixed micelles. The amount of released radiolabeled fatty acid is quantified to determine enzyme activity.
-
Materials:
-
Purified recombinant PLA2 isoforms (e.g., GVIA iPLA2, GIVA cPLA2, GV sPLA2)
-
Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-14C]arachidonoyl-phosphatidylcholine)
-
Unlabeled phospholipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)
-
Detergent for micelle formation (e.g., Triton X-100)
-
Assay buffer (e.g., Tris-HCl with CaCl2 for Ca2+-dependent PLA2s)
-
Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
Prepare mixed micelles by combining the radiolabeled and unlabeled phospholipids with the detergent in the assay buffer.
-
Add varying concentrations of the test inhibitor (this compound) to the reaction tubes.
-
Initiate the reaction by adding the purified PLA2 enzyme to the tubes.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents to extract lipids).
-
Separate the released radiolabeled fatty acid from the unhydrolyzed phospholipid substrate using thin-layer chromatography (TLC) or another suitable separation method.
-
Quantify the amount of radioactivity in the fatty acid spot using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
2. PLA2 Activity Assay in Cell Lysates
This method assesses the inhibitory effect of a compound on endogenous PLA2 activity within a cellular context.
-
Principle: Measures the PLA2 activity in cytosolic or membrane fractions of cells that either naturally express or overexpress a specific PLA2 isoform.
-
Materials:
-
Procedure:
-
Culture the cells and harvest them.
-
Prepare cytosolic and membrane fractions by cell lysis and centrifugation.
-
Determine the protein concentration of the lysates.
-
Set up the PLA2 activity assay by incubating a fixed amount of cell lysate protein with the radiolabeled substrate in the presence of varying concentrations of this compound.
-
Follow steps 4-9 from the mixed micelle assay protocol to determine the IC50 value.
-
Conclusion
This compound stands out as a highly selective and reversible inhibitor of iPLA2β. Its superior selectivity profile compared to cPLA2 and sPLA2, along with its advantages over the irreversible inhibitor BEL, makes it an invaluable research tool for dissecting the specific functions of iPLA2β in health and disease. For drug development professionals, the favorable characteristics of this compound, such as its reversibility and lower off-target potential, suggest its promise as a lead compound for therapeutic interventions targeting iPLA2β-mediated pathologies.
References
- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 2. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. FKGK 18 | TargetMol [targetmol.com]
Safety Operating Guide
Personal protective equipment for handling FKGK18
Essential Safety and Handling Guide for FKGK18
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Properties of this compound
| Property | Value |
| Molecular Formula | C16H15F3O[1] |
| Molecular Weight | 280.28[1] |
| Appearance | Powder[1] |
| Storage (Powder) | -20°C for up to 3 years[1][2] |
| Storage (in Solvent) | -80°C for up to 1 year[1][2] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment must be worn when handling this compound.[2][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[3] Always inspect gloves for integrity before use and remove them using proper technique to avoid skin contact.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes.[2][3]
-
Respiratory Protection: Use a respirator if dust or aerosols are generated.[2] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contamination.[2][3]
Operational Plan: Safe Handling and Use
Adherence to these procedural steps is critical for the safe handling of this compound in a laboratory setting.
-
Preparation:
-
Handling:
-
Spill Response:
-
In case of a spill, evacuate the immediate area.[2]
-
Wear full personal protective equipment, including respiratory protection, before attempting to clean the spill.[2]
-
Absorb any liquid with an inert, non-combustible material (e.g., vermiculite, sand).
-
For solid spills, carefully scoop the material into a container for disposal, avoiding dust generation.[2]
-
Clean the spill area with a suitable solvent and dispose of all contaminated materials as hazardous waste.[2]
-
First Aid Measures
Immediate action is required in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention if irritation develops.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.
-
Waste Collection:
-
Collect all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and properly labeled hazardous waste container.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Disposal:
This compound Handling Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
